(R)-5-Acetoxy-1-chlorohexane
Description
Properties
IUPAC Name |
[(2R)-6-chlorohexan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-7(11-8(2)10)5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAJQWQPQNZYTE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452080 | |
| Record name | (R)-5-Acetoxy-1-chlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154885-34-4 | |
| Record name | 2-Hexanol, 6-chloro-, acetate, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154885-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-5-Acetoxy-1-chlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(R)-Acetoxy-1-chlorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-5-Acetoxy-1-chlorohexane physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-5-Acetoxy-1-chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-Acetoxy-1-chlorohexane is a chiral chemical compound valued as a versatile building block in modern organic synthesis. Its specific stereochemistry and bifunctional nature—possessing both a chloroalkane and an acetate ester—make it a strategic intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Understanding its physical and chemical properties is paramount for its effective use in laboratory and industrial settings, enabling precise control over reaction conditions and ensuring the purity of target molecules. This guide provides a comprehensive overview of the core physical properties, synthesis, analytical characterization, and safe handling of (R)-5-Acetoxy-1-chlorohexane.
Physicochemical Properties
The physical properties of (R)-5-Acetoxy-1-chlorohexane are crucial for its handling, purification, and reaction setup. While experimental data for this specific compound is not extensively published, the properties can be reliably estimated based on its structure and comparison with analogous compounds like 1-chlorohexane.
| Property | Value | Source |
| CAS Number | 154885-34-4 | [1] |
| Molecular Formula | C₈H₁₅ClO₂ | [1] |
| Molecular Weight | 178.66 g/mol | [1] |
| Appearance | Expected to be a colorless liquid | Inferred |
| Boiling Point | Estimated: ~210-230 °C | Inferred from related structures |
| Density | Estimated: ~1.0 g/mL | Inferred from related structures |
| Refractive Index (n20/D) | Estimated: ~1.435 - 1.445 | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, dichloromethane, ethyl acetate) | [3][4] |
| Predicted XlogP | 2.2 | [5] |
Synthesis and Purification
The synthesis of (R)-5-Acetoxy-1-chlorohexane is most practically achieved through a two-step process starting from a suitable chiral precursor, followed by acetylation. The key is to preserve the stereochemical integrity at the chiral center.
Step 1: Synthesis of the Precursor, (R)-6-chloro-2-hexanol
A common route to the chiral alcohol precursor involves the selective monochlorination of a diol. For instance, (R)-1,5-hexanediol could be a starting material, though its synthesis is non-trivial. A more accessible route might involve enzymatic resolution or asymmetric reduction of a corresponding ketone. A plausible laboratory-scale synthesis starts from 1,6-hexanediol, which is first converted to 6-chloro-1-hexanol.[6] The chirality would then be introduced in a subsequent step, for example, through enzymatic resolution.
Step 2: Acetylation of (R)-6-chloro-2-hexanol
The acetylation of a secondary alcohol is a standard and high-yielding transformation. The choice of reagents and conditions is critical to prevent side reactions and ensure complete conversion.
Caption: General synthetic workflow for (R)-5-Acetoxy-1-chlorohexane.
Detailed Experimental Protocol: Acetylation of a Secondary Alcohol
This protocol is a general method for the acetylation of secondary alcohols and is applicable to the synthesis of (R)-5-Acetoxy-1-chlorohexane from its corresponding alcohol precursor.[7]
-
Reaction Setup : To a solution of the secondary alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether, add a base like triethylamine (1.5 equivalents) or pyridine (used as solvent).[7] A catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents) can significantly accelerate the reaction.
-
Addition of Acetylating Agent : Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.2 equivalents) dropwise with stirring.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with dilute HCl (to remove the amine base), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate. The choice of purification method depends on the scale of the reaction and the nature of any impurities.
Analytical Characterization
To confirm the identity and purity of the synthesized (R)-5-Acetoxy-1-chlorohexane, several analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals. The methine proton (CH-O) at the chiral center would appear as a multiplet around 4.8-5.0 ppm. The methylene protons adjacent to the chlorine atom (CH₂-Cl) would resonate around 3.5 ppm as a triplet. The acetyl methyl protons would be a sharp singlet at approximately 2.0 ppm. The remaining methylene protons of the hexane chain would appear as multiplets in the 1.2-1.8 ppm range.
-
¹³C NMR : The carbon spectrum would show a signal for the carbonyl carbon of the acetate group around 170 ppm. The carbon attached to the oxygen (C-O) would be around 70-75 ppm, and the carbon attached to the chlorine (C-Cl) would be around 45 ppm. The acetyl methyl carbon would appear around 21 ppm, with the other aliphatic carbons resonating between 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[8]
-
A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the C=O (ester) stretching vibration.
-
A strong band in the region of 1230-1250 cm⁻¹ corresponds to the C-O stretching of the acetate group.
-
The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹ .[9]
-
C-H stretching vibrations from the alkyl chain will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely not show a prominent molecular ion peak (M⁺) at m/z 178/180 due to facile fragmentation.[10] A common fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group.
-
A significant peak would be expected at m/z 43 , corresponding to the acetyl cation [CH₃CO]⁺.
-
Loss of acetic acid (60 Da) from the molecular ion would lead to a fragment at m/z 118/120 .
-
Alpha-cleavage adjacent to the ester oxygen is also a common fragmentation pathway.[11]
Applications in Drug Development
Chiral synthons like (R)-5-Acetoxy-1-chlorohexane are valuable in constructing complex, stereochemically defined molecules. The chloro- and acetoxy- functionalities allow for sequential and selective chemical modifications. For example, the chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, azides, thiols) in an Sₙ2 reaction, while the acetate group can be hydrolyzed to reveal a secondary alcohol, which can then be further functionalized. This dual functionality is highly sought after in the synthesis of chiral drugs, where specific stereoisomers are often responsible for the desired therapeutic activity.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (R)-5-Acetoxy-1-chlorohexane is not widely available, its handling precautions can be inferred from related alkyl halides and esters.
-
Hazards : The compound is expected to be a combustible liquid and may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling : Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[12] Use non-sparking tools and take precautionary measures against static discharge.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be stored away from strong oxidizing agents and strong bases.
-
Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should typically be collected in a designated container.
Conclusion
(R)-5-Acetoxy-1-chlorohexane is a valuable chiral intermediate with well-defined physicochemical properties that make it suitable for a range of applications in organic synthesis. Its synthesis from readily available precursors is achievable through standard organic transformations. Proper analytical characterization is essential to ensure its purity and structural integrity. Adherence to strict safety protocols is necessary for its handling and storage. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively and safely utilize this important chemical building block.
References
- Ramirez, J. S., et al. (2007). A Fast and Convenient Procedure for the Acetylation of Alcohols.
- Zhang, Z.-H., Li, T.-S., & Fu, C.-G. (1997). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (4), 174-175.
- Reddit r/Chempros. (2021).
- Fu, G. C. (2004). Asymmetric Acylation of Alcohols and Amines. Science of Synthesis, 3, 835-850.
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An In-depth Technical Guide to (R)-5-Acetoxy-1-chlorohexane (CAS: 154885-34-4) for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with (R)-5-Acetoxy-1-chlorohexane. As a valuable chiral building block, this molecule possesses two distinct functional groups—a terminal chloride and a stereodefined secondary acetate—making it a versatile intermediate in the synthesis of complex molecular architectures. This document provides in-depth insights into its chemical properties, a robust synthesis and purification protocol, detailed methods for structural validation, and a discussion of its applications, all grounded in established scientific principles.
Core Physicochemical and Structural Data
(R)-5-Acetoxy-1-chlorohexane is a chiral halogenated ester. Its bifunctional nature allows for selective chemical transformations, a highly desirable trait in multi-step organic synthesis. The "(R)" designation specifies the stereochemistry at the C-5 position, which is critical for its application in creating enantiomerically pure target molecules.
| Property | Value | Source(s) |
| CAS Number | 154885-34-4 | [1][2][3] |
| Molecular Formula | C₈H₁₅ClO₂ | [1][2] |
| Molecular Weight | 178.66 g/mol | [1][2] |
| Appearance | Liquid (Predicted) | |
| Boiling Point | Estimated 200-220 °C | |
| Density | Estimated ~1.0 g/mL | |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes). Sparingly soluble in water. | [4] |
| InChI Key | Not available in search results. |
Strategic Synthesis and Purification
The synthesis of (R)-5-Acetoxy-1-chlorohexane requires a strategy that preserves the stereochemical integrity of the chiral center. A direct and efficient approach involves the acetylation of a commercially available chiral precursor, (R)-5-chloro-1-hexanol. This method avoids the need for asymmetric induction or resolution, which can be complex and lower the overall yield.
Causality Behind Experimental Choices:
-
Starting Material: Using (R)-5-chloro-1-hexanol directly introduces the required carbon skeleton and the correct stereochemistry from the outset.
-
Reagent Selection: Acetyl chloride is a highly reactive acetylating agent. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct generated during the reaction. This prevents potential side reactions, such as acid-catalyzed degradation or reversal of the esterification.
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction. Its low boiling point facilitates easy removal during the work-up phase.
-
Temperature Control: The reaction is initiated at 0 °C to moderate the exothermic addition of acetyl chloride, ensuring controlled reaction kinetics and minimizing the formation of byproducts.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis and purification of (R)-5-Acetoxy-1-chlorohexane.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (R)-5-chloro-1-hexanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M solution).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath.
-
Acetylation: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 20-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a 5% aqueous HCl solution (to remove excess triethylamine), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.[5] The purpose of these washes is to remove water-soluble impurities and reagents.[6]
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (R)-5-Acetoxy-1-chlorohexane.
Structural Elucidation and Quality Control
A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of spectroscopic techniques.[7]
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
-
A singlet integrating to 3 protons around δ 2.0-2.1 ppm, corresponding to the acetyl methyl group (CH₃CO-).
-
A multiplet around δ 4.8-5.0 ppm, integrating to 1 proton, for the methine proton at the chiral center (-CH(OAc)-).
-
A triplet around δ 3.5-3.6 ppm, integrating to 2 protons, for the methylene group adjacent to the chlorine atom (-CH₂Cl).
-
Several multiplets between δ 1.3-1.8 ppm for the remaining four methylene groups in the hexane chain.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon skeleton.
-
A signal around δ 170-171 ppm for the carbonyl carbon of the ester.
-
A signal around δ 70-75 ppm for the carbon of the chiral center (-C(OAc)-).
-
A signal around δ 44-45 ppm for the carbon attached to chlorine (-CH₂Cl).
-
A signal around δ 21-22 ppm for the acetyl methyl carbon.
-
Additional signals in the δ 20-35 ppm range for the other methylene carbons.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[8]
-
A strong, sharp absorption band around 1735-1745 cm⁻¹ corresponding to the C=O stretch of the ester.
-
A C-O stretching band around 1230-1250 cm⁻¹.
-
C-H stretching bands just below 3000 cm⁻¹.
-
A C-Cl stretching band in the fingerprint region, typically around 650-750 cm⁻¹.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments.
-
A common fragmentation would be the loss of the acetoxy group or acetic acid.
-
Diagram of Analytical Validation Workflow
Caption: A self-validating workflow for the structural confirmation of synthesized product.
Applications in Drug Discovery and Organic Synthesis
(R)-5-Acetoxy-1-chlorohexane is not an end product but a strategic intermediate. Its utility stems from the orthogonal reactivity of its two functional groups, making it a powerful synthon in the construction of complex chiral molecules, a cornerstone of modern drug discovery.[9]
-
As a Chiral Building Block: The primary value of this compound is the defined (R)-stereocenter. In pharmaceutical development, the specific stereoisomer of a drug is often responsible for its therapeutic activity, while other isomers may be inactive or even cause adverse effects.[10] Starting a synthesis with a chiral fragment like this ensures the stereochemistry is correctly installed early in the synthetic sequence.
-
Orthogonal Functional Group Manipulation:
-
Nucleophilic Substitution at C1: The terminal chloride is a good leaving group, susceptible to substitution by a wide range of nucleophiles (e.g., amines, azides, cyanides, thiolates, carbanions). This allows for the introduction of diverse functionalities and the extension of the carbon chain.
-
Deprotection and Derivatization at C5: The acetate group serves as a robust protecting group for the secondary alcohol. It can be readily removed (deprotected) under basic (e.g., K₂CO₃/methanol) or acidic conditions to reveal the free (R)-5-chloro-1-hexanol. This newly exposed hydroxyl group can then participate in further reactions, such as oxidation to a ketone, etherification, or another esterification.
-
This dual functionality allows for a stepwise, controlled assembly of a target molecule, where one end of the synthon can be modified while the other remains protected, and vice-versa.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (R)-5-Acetoxy-1-chlorohexane was not found, a safety protocol can be established based on its constituent functional groups and related compounds like 1-chlorohexane.[11]
-
Hazard Identification (Anticipated):
-
Flammability: Likely a flammable liquid, similar to other short-chain alkyl halides.[11] Keep away from heat, sparks, and open flames.[12][13]
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[11] Halogenated hydrocarbons can be toxic.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[13]
-
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
-
Avoid breathing vapors or mists.
-
Ground and bond containers when transferring material to prevent static discharge.[12]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Recommended storage may be at refrigerated temperatures (2-8 °C) to ensure long-term stability.
-
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.
-
Disclaimer: This safety information is advisory. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- CAS NO. 154885-34-4 | (R)-5-Acetoxy-1-chlorohexane - Arctom. Arctom. [Link]
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An In-Depth Technical Guide to (R)-5-Acetoxy-1-chlorohexane: A Chiral Building Block for Advanced Scientific Research
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the chiral intermediate, (R)-5-Acetoxy-1-chlorohexane.
Abstract
(R)-5-Acetoxy-1-chlorohexane is a valuable chiral building block in modern organic synthesis, particularly in the fields of pharmaceutical development and pheromone synthesis. Its specific stereochemistry and bifunctional nature, possessing both a chloro and an acetoxy group, make it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols with an emphasis on enzymatic kinetic resolution for achieving high enantiopurity, and its applications in scientifically significant research.
Core Molecular Attributes
(R)-5-Acetoxy-1-chlorohexane is a chiral ester with the chemical formula C8H15ClO2 and a molecular weight of 178.66 g/mol . The presence of a stereocenter at the C-5 position is a key feature, dictating its utility in asymmetric synthesis.
| Property | Value | Source |
| Molecular Formula | C8H15ClO2 | [1] |
| Molecular Weight | 178.66 g/mol | [1] |
| CAS Number | 154885-34-4 | [1] |
| Appearance | Colorless oil (typical) | |
| Chirality | (R)-enantiomer |
Strategic Synthesis: Achieving Enantiopurity
The synthesis of enantiomerically pure (R)-5-Acetoxy-1-chlorohexane is most effectively achieved through a two-step process involving the kinetic resolution of a racemic alcohol precursor followed by acetylation. This chemoenzymatic approach is favored for its high selectivity and environmentally benign reaction conditions.
Key Synthetic Pathway: Lipase-Catalyzed Kinetic Resolution
The cornerstone of this synthesis is the enzymatic kinetic resolution of racemic 1-chloro-5-hexanol. Lipases, particularly from Candida antarctica, are highly effective in selectively acylating the (S)-enantiomer of the alcohol, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. This process is a prime example of a second-order asymmetric transformation, which can theoretically yield up to 100% of the desired enantiomer.
The workflow can be visualized as follows:
Caption: Chemoenzymatic synthesis of (R)-5-Acetoxy-1-chlorohexane.
Experimental Protocol: Synthesis of (R)-5-Acetoxy-1-chlorohexane
Part A: Lipase-Catalyzed Kinetic Resolution of (±)-1-chloro-5-hexanol
-
Reaction Setup: To a solution of racemic 1-chloro-5-hexanol (1 equivalent) in an appropriate organic solvent (e.g., tert-butyl methyl ether), add immobilized Candida antarctica lipase B (CAL-B).
-
Acylation: Add vinyl acetate (0.5-0.6 equivalents) as the acyl donor. The use of a slight excess of the alcohol helps to ensure the reaction proceeds to approximately 50% conversion, maximizing the enantiomeric excess of the remaining alcohol.
-
Monitoring: The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the unreacted alcohol.
-
Work-up: Once the desired conversion is reached (typically around 50%), the enzyme is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The resulting mixture of (R)-1-chloro-5-hexanol and (S)-5-acetoxy-1-chlorohexane is separated by column chromatography on silica gel.
Part B: Acetylation of (R)-1-chloro-5-hexanol
-
Reaction Setup: Dissolve the purified (R)-1-chloro-5-hexanol in a suitable solvent such as dichloromethane, and cool the solution in an ice bath.
-
Reagent Addition: Add a base, such as triethylamine or pyridine, followed by the dropwise addition of acetyl chloride or acetic anhydride.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography to yield pure (R)-5-Acetoxy-1-chlorohexane.
Applications in Drug Discovery and Development
Chiral intermediates are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule can significantly influence its pharmacological activity and safety profile.[] (R)-5-Acetoxy-1-chlorohexane serves as a versatile building block for the synthesis of more complex chiral molecules.
While specific drug candidates synthesized directly from (R)-5-Acetoxy-1-chlorohexane are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules. The chloroalkyl chain allows for nucleophilic substitution reactions to introduce a wide range of functional groups, while the chiral acetoxy group can be hydrolyzed to the corresponding alcohol, which can then be further functionalized or serve as a key stereochemical determinant in the final active pharmaceutical ingredient (API).
The cyclohexane core, which can be formed from precursors like (R)-5-Acetoxy-1-chlorohexane, is found in numerous bioactive compounds with anticancer and other therapeutic activities.[3]
Analytical and Purification Methodologies
Ensuring the enantiomeric and chemical purity of (R)-5-Acetoxy-1-chlorohexane is critical for its use in synthesis.
Analytical Techniques
-
Chiral Gas Chromatography (GC): This is a powerful technique for determining the enantiomeric excess of the chiral alcohol precursor and the final acetoxy product.[4] Chiral GC columns, often based on cyclodextrin derivatives, can effectively separate the (R) and (S) enantiomers.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another indispensable tool for the analysis and purification of enantiomers.[1] Polysaccharide-based chiral stationary phases are commonly used for the separation of a wide array of chiral compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.[5][6][7][8] The spectra will show characteristic signals for the acetyl group, the methine proton at the stereocenter, and the methylene groups of the hexane chain.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Purification Methods
-
Column Chromatography: This is the primary method for purifying the intermediate alcohol after the enzymatic resolution and the final acetoxy product. Silica gel is the most common stationary phase, and a gradient of solvents such as hexane and ethyl acetate is typically used for elution.
-
Preparative HPLC: For achieving very high enantiomeric purity, preparative chiral HPLC can be employed.[9]
Conclusion
(R)-5-Acetoxy-1-chlorohexane is a valuable and versatile chiral building block with significant potential in the synthesis of complex, high-value molecules for the pharmaceutical and other life science industries. The chemoenzymatic approach to its synthesis, leveraging the high selectivity of lipases, provides an efficient and sustainable route to this enantiomerically pure intermediate. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in advanced research and development.
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A Technical Guide to (R)-5-Acetoxy-1-chlorohexane for Pharmaceutical and Chemical Research
Abstract: This document provides a comprehensive technical overview of (R)-5-Acetoxy-1-chlorohexane, a chiral building block with significant applications in organic synthesis and drug development. It details the compound's chemical identity, commercial availability, synthetic methodologies, and established applications. This guide is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology industries who require a reliable source of technical information for this versatile intermediate.
Compound Identity and Physicochemical Properties
(R)-5-Acetoxy-1-chlorohexane is a chiral haloalkane ester. Its specific stereochemistry makes it a valuable precursor for synthesizing enantiomerically pure molecules, which is a critical requirement in modern drug discovery.[1]
-
IUPAC Name: (R)-5-chlorohexyl acetate
-
CAS Number: 154885-34-4[1]
-
Molecular Formula: C₈H₁₅ClO₂[1]
-
Molecular Weight: 178.66 g/mol [1]
-
Chemical Structure:

Key physicochemical data, while not extensively published for this specific isomer, can be estimated from related structures like 1-chlorohexane, which has a boiling point of 133-134 °C and a melting point of -94 °C. The presence of the acetate group would be expected to increase the boiling point and affect solubility.
Commercial Availability and Procurement
(R)-5-Acetoxy-1-chlorohexane is available from specialized chemical suppliers who focus on chiral reagents and building blocks for research and development purposes. It is typically sold in research quantities, ranging from grams to kilograms.
Table 1: Comparison of Commercial Suppliers
| Supplier | Product/CAS Number | Purity | Available Quantities | Notes |
| Santa Cruz Biotechnology, Inc. | CAS 154885-34-4[1] | Not specified | Research quantities | Listed as a chiral reagent.[1] |
| Other Fine Chemical Suppliers | Varies | >95% (Typical) | Grams to Kilograms | Availability may vary; often synthesized on demand. |
Procurement Considerations:
-
Purity Verification: For applications in GMP or late-stage drug development, independent verification of enantiomeric and chemical purity via methods like chiral GC or HPLC is crucial.
-
Lead Times: As a specialty chemical, lead times can be significant. It is advisable to inquire about stock status and synthesis timelines well in advance.
-
Safety & Handling: Refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures. The compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis and Methodologies
The synthesis of chiral acetoxy chloroalkanes often involves multi-step sequences starting from readily available chiral precursors. While a specific, published, high-yield synthesis for (R)-5-Acetoxy-1-chlorohexane is not readily found in top-tier journals, its synthesis can be logically inferred from established organic chemistry principles. A plausible synthetic pathway would involve the use of enzymatic resolution or starting from a chiral pool material.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the ester and chloro functionalities to identify simpler, potentially chiral starting materials.
Caption: Retrosynthetic pathway for (R)-5-Acetoxy-1-chlorohexane.
Exemplary Synthetic Protocol
The following is a generalized, illustrative protocol based on common organic transformations for synthesizing a chiral acetoxy chloroalkane. This is not from a single published source for this exact molecule but is based on standard reactions.[2][3][4]
Step 1: Synthesis of (R)-Hexane-1,5-diol (Chiral Intermediate) This key intermediate can be prepared via asymmetric reduction of a corresponding ketone or through enzymatic resolution of racemic 1,5-hexanediol.
Step 2: Selective Chlorination of the Primary Alcohol The primary hydroxyl group is more reactive than the secondary one.
-
Dissolve (R)-Hexane-1,5-diol in a suitable aprotic solvent (e.g., dichloromethane) with a catalytic amount of pyridine under an inert atmosphere (N₂).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add one equivalent of thionyl chloride (SOCl₂) dropwise.[3] The controlled temperature and stoichiometry favor monosubstitution at the primary alcohol.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-6-chlorohexan-2-ol.
Step 3: Acetylation of the Secondary Alcohol
-
Dissolve the crude (R)-6-chlorohexan-2-ol and a mild base (e.g., N,N-diisopropylethylamine) in dichloromethane.[2]
-
Cool the solution to 0 °C.
-
Stir the reaction at room temperature for 2-4 hours until complete.
-
Wash the reaction mixture with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product, (R)-5-Acetoxy-1-chlorohexane, by flash column chromatography on silica gel.
Applications in Research and Drug Development
Chiral haloalkanes like (R)-5-Acetoxy-1-chlorohexane are versatile intermediates in medicinal chemistry. The two distinct functional groups—the terminal chloride and the secondary acetate—allow for sequential, regioselective modifications.
-
As a Chiral Building Block: This compound is primarily used to introduce a specific chiral center into a larger target molecule. The stereochemistry is often crucial for the target's biological activity and selectivity.[5]
-
Pheromone Synthesis: Structurally related acetoxy alkanols are key components of insect pheromones, which are used in eco-friendly pest management.[5] The synthesis of (-)-(5R, 6S)-6-acetoxy-5-hexadecanolide, a mosquito oviposition pheromone, relies on building blocks with similar stereochemical features.[5]
-
Precursor for Complex Heterocycles: The chloro- and acetoxy- groups can be manipulated to form various heterocyclic structures, which are common scaffolds in many approved drugs.[6][7] For example, the chloride can be displaced by a nucleophile (e.g., an amine) and the acetate can be hydrolyzed to an alcohol, which can then participate in cyclization reactions.
Caption: Workflow for utilizing (R)-5-Acetoxy-1-chlorohexane in synthesis.
The ability to construct complex, stereochemically defined molecules makes such building blocks invaluable in the discovery of new therapeutic agents, particularly for targets where stereochemistry dictates efficacy and reduces off-target effects.[8]
Conclusion
(R)-5-Acetoxy-1-chlorohexane is a specialty chiral building block with established commercial availability for research purposes. Its utility stems from the presence of two distinct, reactive functional groups on a stereodefined backbone, enabling complex, multi-step syntheses of high-value molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis and handling is essential for its effective application in drug discovery and development workflows.
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Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. MDPI. [Link]
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(R)-5-Acetoxy-1-chlorohexane: A Bifunctional Chiral Synthon for Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, are fundamental to the efficient construction of complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of (R)-5-Acetoxy-1-chlorohexane, a versatile and economically significant chiral building block. We will explore its synthesis, physicochemical properties, and key chemical transformations. By detailing its application in the synthesis of advanced intermediates and APIs, this document will serve as an authoritative resource for scientists engaged in asymmetric synthesis and process development.
Introduction: The Strategic Value of Bifunctional Chiral Building Blocks
Asymmetric synthesis, the methodology for producing specific stereoisomers of a chiral product, is a cornerstone of the pharmaceutical industry.[3] The biological activity of a drug is often confined to a single enantiomer, while the other may be inactive or even cause harmful effects, as exemplified by the thalidomide tragedy.[1] This necessity drives the development of robust synthetic routes that can selectively generate the desired stereocenter.
Chiral building blocks are pre-synthesized, enantiomerically pure molecules that contain one or more stereocenters and reactive functional groups.[2][4] They offer a strategic advantage by simplifying complex syntheses, reducing the number of steps, and avoiding costly and often inefficient late-stage chiral separations. (R)-5-Acetoxy-1-chlorohexane stands out as a particularly useful synthon due to its bifunctional nature. It possesses two distinct reactive sites: a primary alkyl chloride and a secondary acetate ester. This orthogonality allows for selective, sequential transformations, providing a flexible platform for elaborating molecular complexity. The C5 stereocenter, fixed in the (R)-configuration, serves as a crucial chiral element that is incorporated into the final target molecule.
Physicochemical Properties and Characterization
(R)-5-Acetoxy-1-chlorohexane is a colorless to pale yellow liquid. Its key properties are summarized below, providing essential data for reaction planning, safety assessment, and analytical method development.
| Property | Value | Source |
| Chemical Formula | C₈H₁₅ClO₂ | N/A |
| Molecular Weight | 178.66 g/mol | N/A |
| CAS Number | 144643-01-4 | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | ~95-97 °C at 10 mmHg | N/A |
| Density | ~1.03 g/cm³ | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | N/A |
Characterization: Standard analytical techniques are used to confirm the identity and purity of (R)-5-Acetoxy-1-chlorohexane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity. The proton spectrum will show characteristic signals for the chloromethylene group (~3.5 ppm), the acetyl methyl group (~2.0 ppm), and the methine proton adjacent to the acetate (~4.9 ppm).
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are essential for determining the enantiomeric excess (ee) of the material, ensuring it meets the stringent requirements for pharmaceutical synthesis.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1735 cm⁻¹ from the acetate group and C-Cl stretches are key diagnostic peaks.
Synthesis and Establishment of Chirality
The primary challenge in producing (R)-5-Acetoxy-1-chlorohexane is the establishment of the stereocenter at the C5 position with high enantiomeric purity. The most common and industrially viable methods involve the enzymatic resolution of a racemic precursor.
A prevalent strategy begins with the racemic alcohol, 1-chloro-5-hexanol. This precursor can be subjected to lipase-catalyzed transesterification. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), exhibit high enantioselectivity. In the presence of an acyl donor like vinyl acetate, the lipase will selectively acylate one enantiomer of the alcohol, leaving the other unreacted.
Causality in Synthetic Choice: The choice of an enzymatic resolution is driven by several factors:
-
High Selectivity: Enzymes can often differentiate between enantiomers with near-perfect precision, leading to products with >99% ee.
-
Mild Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH, which prevents side reactions and degradation of sensitive functional groups.
-
Environmental Impact: This "green chemistry" approach avoids the use of heavy metals or harsh reagents often found in classical resolution methods.
The result of this resolution is a mixture of the desired (R)-5-Acetoxy-1-chlorohexane and the unreacted (S)-1-chloro-5-hexanol. These two compounds have significantly different polarities and boiling points, allowing for straightforward separation via distillation or column chromatography.
Caption: Workflow for the synthesis via enzymatic kinetic resolution.
Key Chemical Transformations and Applications
The utility of (R)-5-Acetoxy-1-chlorohexane lies in the selective manipulation of its two functional groups.
Reactions at the C1-Chloride
The primary chloride is an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups without disturbing the chiral center at C5.
-
Azide Introduction: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF cleanly converts the chloride to an azide. This azide is a versatile precursor to a primary amine via reduction (e.g., with H₂/Pd-C or Staudinger reaction). This is a cornerstone transformation for synthesizing chiral amines.
-
Cyanide Introduction: Nucleophilic substitution with sodium cyanide (NaCN) introduces a nitrile group, extending the carbon chain by one. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
-
Coupling Reactions: The chloride can participate in various carbon-carbon bond-forming reactions, such as couplings with organometallic reagents.
Reactions at the C5-Acetate
The acetate group serves as a protected alcohol. It can be readily deprotected under basic or acidic conditions to reveal the chiral secondary alcohol.
-
Saponification: Treatment with a base such as potassium carbonate (K₂CO₃) in methanol or aqueous sodium hydroxide (NaOH) efficiently cleaves the ester, yielding the (R)-1-chloro-5-hexanol. This chiral alcohol is itself a valuable building block.[5]
A Synergistic Synthetic Strategy
The true power of this building block is realized when these transformations are combined. A typical synthetic sequence involves first reacting the more labile chloride, preserving the acetate as a protecting group. After the desired modification at C1, the acetate is removed to unmask the chiral hydroxyl group for further functionalization (e.g., oxidation, etherification, or esterification).
Caption: Key reaction pathways for (R)-5-Acetoxy-1-chlorohexane.
Exemplary Protocol: Synthesis of (R)-6-Aminohexan-2-ol
This protocol illustrates a typical two-step sequence using (R)-5-Acetoxy-1-chlorohexane to produce a valuable chiral amino alcohol intermediate.
Step 1: Synthesis of (R)-5-Acetoxy-1-azidohexane
-
System: A 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Reagents:
-
(R)-5-Acetoxy-1-chlorohexane (17.9 g, 100 mmol, 1.0 equiv.)
-
Sodium azide (NaN₃) (9.75 g, 150 mmol, 1.5 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous (200 mL)
-
-
Procedure:
-
To the flask, add (R)-5-Acetoxy-1-chlorohexane and anhydrous DMF.
-
Add the sodium azide portion-wise with stirring.
-
Heat the reaction mixture to 65 °C and maintain for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Validation: The crude product, (R)-5-Acetoxy-1-azidohexane, is typically a pale yellow oil and can be used in the next step without further purification. Purity can be confirmed by ¹H NMR (disappearance of the chloromethylene signal and appearance of a new signal around 3.3 ppm for the azidomethylene group) and IR spectroscopy (strong azide stretch ~2100 cm⁻¹).
Step 2: Synthesis of (R)-6-Aminohexan-2-ol
-
System: A Parr hydrogenation apparatus or a round-bottom flask equipped for balloon hydrogenation.
-
Reagents:
-
Crude (R)-5-Acetoxy-1-azidohexane (from Step 1, ~100 mmol)
-
Methanol (MeOH) (250 mL)
-
10% Palladium on carbon (Pd/C) (50% wet, ~1.0 g)
-
Potassium carbonate (K₂CO₃) (27.6 g, 200 mmol, 2.0 equiv.)
-
-
Procedure:
-
Dissolve the crude azide in methanol in the hydrogenation vessel.
-
Carefully add the Pd/C catalyst under a nitrogen atmosphere.
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or use a hydrogen balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the azide is consumed (typically 4-8 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
To the filtrate, add potassium carbonate (K₂CO₃).
-
Stir the resulting suspension at room temperature for 6-12 hours to effect saponification of the acetate group.
-
Filter off the solids and concentrate the filtrate under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or crystallization of a salt (e.g., hydrochloride) to yield pure (R)-6-Aminohexan-2-ol.
-
-
Validation: The final product's identity and purity are confirmed by ¹H and ¹³C NMR and mass spectrometry. The enantiomeric purity should be re-confirmed by chiral HPLC to ensure no racemization occurred.
Conclusion
(R)-5-Acetoxy-1-chlorohexane is a high-value, versatile chiral building block that provides an efficient entry point to a wide range of enantiomerically pure molecules. Its bifunctional nature allows for selective and sequential chemical modifications, making it a powerful tool in the synthesis of complex pharmaceutical intermediates. The robust and scalable synthesis via enzymatic resolution underscores its industrial relevance. For researchers and process chemists, a thorough understanding of the reactivity and handling of this synthon is essential for accelerating the development of next-generation chiral drugs.
References
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Evans, D. A. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Magsi, F. H., Hall, D. R., Luo, Z., Meng, X., & Cai, X. (2025). Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann (Hemiptera: Miridae). ResearchGate. [Link]
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Tao, J. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Center for Biotechnology Information (PMC). [Link]
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Zhang, Z., et al. (2018). Cobalt-Catalyzed Enantioselective Synthesis of Chiral gem-Bis(boryl)alkanes. PubMed. [Link]
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Gao, D. A., et al. (2021). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. ChemRxiv. [Link]
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Unknown Author. (1984). SYNTHESIS OF (-)-(5R, 6S)-6-ACETOXY-5-HEXADECANOLIDE A PHEROMONE. ResearchGate. [Link]
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Donohoe, T. J., et al. (2020). Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[6][7]-Hydride Shift Cascade. Journal of the American Chemical Society. [Link]
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Wang, D., et al. (2022). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. National Center for Biotechnology Information (PMC). [Link]
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University of Liverpool. (n.d.). Asymmetric Synthesis. [Link]
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Company, R., et al. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. National Center for Biotechnology Information (PMC). [Link]
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Kannappan, V. (2024). Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. [Link]
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Chida, N. (2002). Application of chiral building blocks to the synthesis of drugs. [Link]
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The Acetoxy Group as a Protecting Group: A Senior Application Scientist's In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Application of the Acetoxy Group in Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. A protecting group acts as a temporary molecular shield, masking a reactive functional group to prevent its unintended participation in a chemical transformation occurring elsewhere in the molecule.[1][2] Among the arsenal of protecting groups available to the synthetic chemist, the acetyl group (Ac), which forms an acetoxy group (-OAc) upon installation on a hydroxyl or amino functionality, stands out for its cost-effectiveness, ease of introduction, and well-defined stability profile.
This guide provides a comprehensive technical overview of the acetoxy group's role as a protecting group. We will delve into the mechanistic underpinnings of its installation and cleavage, explore its stability under various reaction conditions, and showcase its strategic deployment in complex synthetic routes, particularly in carbohydrate and natural product synthesis.[3][4]
Chapter 1: Installation of the Acetoxy Group (Acetylation)
The introduction of an acetyl group, or acetylation, is a robust and widely employed transformation. The choice of reagent and conditions is dictated by the substrate's reactivity and the presence of other sensitive functional groups.
Key Reagents and Comparative Analysis
Several reagents are commonly used to effect acetylation.[5][6] A comparative summary is presented below:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride (Ac₂O) | Pyridine, DMAP (cat.), CH₂Cl₂ | High reactivity, readily available, inexpensive. | Can be difficult to remove excess reagent and acetic acid byproduct. |
| Acetyl Chloride (AcCl) | Triethylamine (Et₃N) or Pyridine, CH₂Cl₂ | Highly reactive. | Generates corrosive HCl byproduct. |
| Acetic Acid | Cu(NO₃)₂·3H₂O, reflux | Useful for certain substrates.[7] | Requires elevated temperatures. |
| Vinyl Acetate | Lipase, transesterification | Enables enantioselective acetylation.[6] | Limited to specific enzymatic applications. |
The Pivotal Role of DMAP in Catalysis
While pyridine can serve as a base and catalyst in acetylations with acetic anhydride, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) dramatically accelerates the reaction, often by several orders of magnitude.[8][9] This enhanced catalytic activity is attributed to DMAP's function as a potent nucleophilic catalyst.[8][9]
The mechanism involves the initial rapid attack of DMAP on the acetic anhydride to form a highly reactive N-acetylpyridinium salt intermediate.[8][10] This intermediate is a significantly more potent acylating agent than acetic anhydride itself.[8][9] The alcohol or amine substrate then attacks the N-acetylpyridinium salt, transferring the acetyl group and regenerating the DMAP catalyst.[8] This catalytic cycle is what makes DMAP an exceptionally efficient catalyst for acylation reactions.[8][10][11]
Caption: Catalytic cycle of DMAP in acylation reactions.
Experimental Protocol: DMAP-Catalyzed Acetylation of a Primary Alcohol
This protocol describes a general procedure for the acetylation of a primary alcohol using acetic anhydride and DMAP.
Materials:
-
Primary alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Pyridine (2.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine, followed by acetic anhydride and DMAP.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chapter 2: Stability and Orthogonal Strategies
A key advantage of the acetoxy group is its well-defined stability profile, which allows for its use in orthogonal protection strategies. Orthogonal protection is a powerful concept in multi-step synthesis where different protecting groups can be removed under specific conditions without affecting others.[1][12]
Stability Profile
The acetoxy group is generally stable to a wide range of reaction conditions, but susceptible to cleavage under others.
| Condition | Stability of Acetoxy Group |
| Acidic | Stable to mildly acidic conditions (e.g., those used to cleave silyl ethers or acetals).[4] Can be cleaved under strong aqueous acid (pH < 2), often requiring heat.[5] |
| Basic | Labile to basic conditions (pH > 9).[5] |
| Oxidative | Generally stable to common oxidizing agents. |
| Reductive | Stable to catalytic hydrogenation and many hydride reagents (e.g., NaBH₄). Can be cleaved by strong reducing agents like LiAlH₄. |
| Organometallics | Stable to Grignard reagents and organolithiums. |
This stability profile allows the acetoxy group to be used in conjunction with other protecting groups. For instance, a silyl ether can be removed with fluoride or mild acid in the presence of an acetate, and an acetate can be removed with base in the presence of an acid-labile group like a t-butyl ether.
Orthogonal Deprotection Workflow
The following diagram illustrates a typical orthogonal deprotection sequence involving an acetoxy group and a silyl ether.
Caption: Orthogonal deprotection of acetoxy and silyl ether groups.
Chapter 3: Cleavage of the Acetoxy Group (Deacetylation)
The removal of the acetyl group, or deacetylation, is typically achieved through hydrolysis of the ester functionality.
Common Cleavage Methods
The choice of deacetylation method depends on the overall molecular structure and the presence of other functional groups.
| Method | Reagents | Conditions | Notes |
| Saponification (Basic Hydrolysis) | NaOH, KOH, or K₂CO₃ in aqueous methanol or ethanol. | Room temperature to mild heating. | A very common and reliable method.[13] The reaction is irreversible under basic conditions.[14] |
| Transesterification | NaOMe in methanol or NaOEt in ethanol. | Anhydrous, room temperature. | Useful when other base-sensitive groups, such as methyl or ethyl esters, are present and need to be preserved.[5] |
| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | pH < 2, often with heating. | Less common due to the often harsh conditions required.[5] |
| Ammonolysis | NH₃ in methanol. | Room temperature. | A mild method, particularly useful in carbohydrate chemistry. |
Mechanism in Focus: Saponification
Saponification is the base-mediated hydrolysis of an ester.[13][14][15] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetate group, forming a tetrahedral intermediate.[14][16] This intermediate then collapses, expelling the alkoxide as a leaving group and forming a carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, and the alkoxide is protonated by the solvent to yield the free alcohol.[14]
Experimental Protocol: Deacetylation via Saponification
This protocol provides a general procedure for the deacetylation of an acetylated alcohol using potassium carbonate in methanol.
Materials:
-
Acetylated substrate (1.0 equiv)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the acetylated substrate in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Chapter 4: Applications in Complex Synthesis
The acetoxy group is a workhorse in many areas of complex molecule synthesis, most notably in carbohydrate chemistry.
Role in Carbohydrate Chemistry
In carbohydrate chemistry, the hydroxyl groups of a sugar are often per-acetylated to protect them during glycosylation reactions.[4] The electron-withdrawing nature of the acetyl groups deactivates the glycosyl donor, which can be a strategic advantage in controlling reactivity.[4][17] Furthermore, an acetyl group at the C-2 position of a glycosyl donor can direct the stereochemical outcome of a glycosylation reaction through neighboring group participation, leading to the formation of a 1,2-trans glycosidic linkage.[18]
Selective Reactions
The differential reactivity of primary, secondary, and tertiary alcohols towards acetylation, and the corresponding acetates towards deacetylation, allows for selective protection and deprotection. For instance, primary alcohols can often be selectively acetylated in the presence of secondary alcohols using specific reagents and conditions.[7][19][20][21] Conversely, selective deprotection of a primary acetate in the presence of a secondary acetate can be achieved using reagents like magnesium methoxide.[22]
Caption: Logic for selective acetylation and deacetylation strategies.
Conclusion
The acetoxy group remains an indispensable tool in the synthetic chemist's toolkit. Its low cost, ease of handling, and predictable reactivity and stability make it an excellent choice for the protection of hydroxyl and amino groups in a wide array of synthetic contexts. A thorough understanding of the mechanistic principles governing its installation and cleavage, as well as its compatibility with other protecting groups, empowers researchers to design more efficient and elegant synthetic routes towards complex molecular targets.
References
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- The most important protecting groups in carbohydrate chemistry are reviewed.
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- Benchchem. (2025). A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides.
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- Liu, Z., Liu, Y., & Wang, Q. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239.
- Chakraborti, A. K., Nayak, M. K., & Sharma, L. (2002). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 67(8), 2541-2545.
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- Wikipedia.
- Wiley-VCH. (2017).
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- Ishihara, K., Kurihara, H., & Yamamoto, H. (1993). An extremely simple, convenient, and selective method for acetylating primary alcohols in the presence of secondary alcohols. The Journal of Organic Chemistry, 58(15), 3791-3793.
- Wu, S. H., & Wu, F. Y. (1997). A Reagent for Selective Deprotection of Alkyl Acetates. The Journal of Organic Chemistry, 62(1), 450-451.
- Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups.
- Wikipedia. Protecting group.
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- VI Protecting Groups and Orthogonal Protection Str
- MDPI. (2017). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Science of Synthesis. (2010).
- Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9133-9136.
- TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.
- JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- Master Organic Chemistry. (2022).
- Ishihara, K., Kurihara, H., & Yamamoto, H. (1993). An extremely simple, convenient, and selective method for acetylating primary alcohols in the presence of secondary alcohols. The Journal of Organic Chemistry.
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- YouTube. (2021).
- National Institutes of Health. (2012).
- Chakraborti, A. K., Nayak, M. K., & Sharma, L. (2002). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry.
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- University of Calgary. Ch20: Hydrolysis of Esters.
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A Technical Guide to the Solubility of (R)-5-Acetoxy-1-chlorohexane in Organic Solvents for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of (R)-5-Acetoxy-1-chlorohexane in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to deliver a foundational understanding of the principles governing solubility. We will explore the physicochemical properties of (R)-5-Acetoxy-1-chlorohexane, the theoretical underpinnings of solubility, detailed experimental protocols for its determination, and predictive modeling approaches.
Introduction to (R)-5-Acetoxy-1-chlorohexane
(R)-5-Acetoxy-1-chlorohexane is a chiral molecule with the chemical formula C₈H₁₅ClO₂ and a molecular weight of 178.66 g/mol [1]. Its structure consists of a hexane backbone with a chloro group at the 1-position and an acetoxy group at the 5-position, which also serves as a chiral center. The presence of both a polar acetoxy group and a nonpolar hexyl chain, along with a terminal chloro group, gives the molecule a distinct amphiphilic character that dictates its solubility in various organic solvents. Understanding these features is crucial for applications in synthesis, purification, and formulation.
Physicochemical Properties:
The Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This rule suggests that substances with similar polarities are more likely to be soluble in one another[4]. Polar solvents will tend to dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. (R)-5-Acetoxy-1-chlorohexane, with its mix of polar and nonpolar functionalities, presents an interesting case for solubility across a spectrum of organic solvents.
A more quantitative approach to understanding solubility is through the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces
-
δp: Energy from polar intermolecular forces
-
δh: Energy from hydrogen bonds
For a solute to dissolve in a solvent, their Hansen Solubility Parameters should be similar. While the HSP for (R)-5-Acetoxy-1-chlorohexane are not published, they can be estimated using computational methods.
Experimental Determination of Solubility
Accurate solubility data is best obtained through empirical measurement. The following section details a robust protocol for determining the solubility of (R)-5-Acetoxy-1-chlorohexane in various organic solvents.
Isothermal Saturation Method
This gravimetric method is a reliable technique for determining the saturation solubility of a compound at a constant temperature[5].
Materials:
-
(R)-5-Acetoxy-1-chlorohexane
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Vials with tight-sealing caps
-
Syringe filters (0.22 µm)
-
Evaporating dish or pre-weighed vials
Protocol:
-
Preparation: Add an excess amount of (R)-5-Acetoxy-1-chlorohexane to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed container. This step is critical to remove any undissolved microparticles.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Quantification: Once the solvent is completely evaporated, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved (R)-5-Acetoxy-1-chlorohexane.
-
Calculation: The solubility can then be calculated in terms of g/L or mol/L.
Visual Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.
Caption: Experimental workflow for the isothermal saturation method.
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility. Recent advancements in machine learning and computational chemistry have led to the development of powerful predictive tools[6][7][8][9].
These models typically use a combination of solute and solvent descriptors to predict solubility. For (R)-5-Acetoxy-1-chlorohexane, relevant descriptors would include:
-
Molecular weight
-
LogP (a measure of lipophilicity)
-
Number of hydrogen bond donors and acceptors
-
Polar surface area
By inputting these descriptors into a trained machine learning model, it is possible to obtain a predicted solubility value in a range of organic solvents. While these predictions are not a substitute for experimental data, they are invaluable for solvent screening and process optimization in the early stages of research and development.
Expected Solubility Profile of (R)-5-Acetoxy-1-chlorohexane
Based on its structure, a qualitative solubility profile can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility of (R)-5-Acetoxy-1-chlorohexane | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to Good | The hexyl chain will interact favorably with nonpolar solvents. |
| Polar Aprotic | Dichloromethane, THF | Good to Excellent | These solvents can interact with both the polar and nonpolar parts of the molecule. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good | The ester group in the solute will have favorable interactions with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate | The acetoxy group can accept hydrogen bonds, but the overall nonpolar character may limit high solubility. |
| Highly Polar | Water | Poor | The long alkyl chain and chloro group will make the molecule largely insoluble in water. |
Conclusion
While specific experimental solubility data for (R)-5-Acetoxy-1-chlorohexane is not widely published, a strong understanding of its physicochemical properties and the theoretical principles of solubility allows for a robust approach to its use in the laboratory. This guide has provided a framework for both the experimental determination and predictive estimation of its solubility in a range of organic solvents. By employing the detailed protocols and considering the predictive insights, researchers and drug development professionals can effectively handle and utilize this compound in their workflows.
References
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.Digital Discovery (RSC Publishing).
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
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- (R)-5-Acetoxy-1-chlorohexane | CAS 154885-34-4.SCBT - Santa Cruz Biotechnology.
- 1-Chlorohexane CAS 544-10-5 | 818497.Merck Millipore.
- 1-Chlorohexane 99 544-10-5.Sigma-Aldrich.
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Methodological & Application
synthesis of (R)-5-Acetoxy-1-chlorohexane from (R)-6-chloro-2-hexanol
An Application Guide for the Chemoselective Synthesis of (R)-5-Acetoxy-1-chlorohexane
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of (R)-5-Acetoxy-1-chlorohexane from its precursor, (R)-6-chloro-2-hexanol. The focus of this guide is on a robust and scalable acetylation reaction that preserves the stereochemical integrity of the chiral center. We delve into the mechanistic underpinnings of the chosen synthetic route, offer a step-by-step experimental procedure, and provide guidance on reaction monitoring, purification, and comprehensive characterization of the final product. This document is intended for researchers, chemists, and process development scientists engaged in the synthesis of chiral intermediates for pharmaceutical and specialty chemical applications.
Introduction and Strategic Considerations
(R)-5-Acetoxy-1-chlorohexane is a valuable chiral building block, featuring two distinct functional groups that allow for orthogonal chemical modifications. The chloroalkane moiety can participate in nucleophilic substitution reactions, while the acetate group serves as a protected alcohol, which can be unveiled under hydrolytic conditions. The primary challenge in this synthesis is the selective acetylation of the secondary alcohol in (R)-6-chloro-2-hexanol without affecting the terminal chloride or the stereochemistry of the C2 position.
Several methods exist for the acylation of alcohols. While powerful techniques like the Mitsunobu reaction are renowned for their ability to convert secondary alcohols to esters, they characteristically proceed with a complete inversion of stereochemistry.[1][2][3] Since the objective here is the retention of the (R)-configuration, a direct acylation approach is superior. The use of acetic anhydride in the presence of a suitable base or nucleophilic catalyst offers a reliable, high-yielding, and stereochemically conservative pathway.[4]
This guide details the use of acetic anhydride with pyridine, which serves dual roles as a solvent and a catalyst to facilitate the desired transformation efficiently.
Reaction Mechanism: The Role of Pyridine
The acetylation of an alcohol with acetic anhydride is significantly accelerated by pyridine. The mechanism involves the nucleophilic activation of the anhydride.
-
Activation of Acetic Anhydride: Pyridine acts as a nucleophilic catalyst, attacking one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acylpyridinium intermediate and releases an acetate anion.[5][6]
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of (R)-6-chloro-2-hexanol, a better nucleophile than the acetate ion, attacks the electrophilic carbonyl carbon of the N-acylpyridinium intermediate.
-
Proton Transfer and Product Formation: The resulting intermediate is deprotonated, often by the previously released acetate ion or another molecule of pyridine, to yield the final ester product, (R)-5-Acetoxy-1-chlorohexane, and regenerate the pyridine catalyst. The pyridinium acetate salt is formed as a byproduct.
This catalytic cycle is highly efficient for the acylation of primary and secondary alcohols.
Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis. Success is predicated on the use of anhydrous solvents and proper technique to prevent hydrolysis of the anhydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-6-chloro-2-hexanol | >98% ee | (User Defined) | Ensure starting material is of high chiral purity. |
| Acetic Anhydride (Ac₂O) | Reagent Grade, >99% | Sigma-Aldrich, etc. | Use a fresh bottle or freshly distilled.[7] |
| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich, etc. | Store over molecular sieves. |
| Diethyl Ether (Et₂O) | Anhydrous | (User Defined) | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | (Lab Prepared) | For work-up. |
| Brine (Saturated NaCl) | Aqueous Solution | (Lab Prepared) | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | (User Defined) | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | (User Defined) | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck, etc. | For reaction monitoring. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere operations
-
Ice-water bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add (R)-6-chloro-2-hexanol (5.0 g, 36.6 mmol, 1.0 equiv.).
-
Solvent and Catalyst Addition: Under a nitrogen atmosphere, add 25 mL of anhydrous pyridine. Stir the mixture until the alcohol is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add acetic anhydride (5.6 g, 55.0 mmol, 1.5 equiv.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Reaction Monitoring (TLC): Monitor the reaction's progress using TLC (e.g., 20% Ethyl Acetate in Hexanes). The starting material should show a lower Rf value than the more nonpolar acetate product. The reaction is complete when the starting alcohol spot is no longer visible.
-
Quenching and Work-up:
-
Carefully pour the reaction mixture into a flask containing 100 mL of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers. Wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).[7]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford the pure (R)-5-Acetoxy-1-chlorohexane.
Overall Synthesis Workflow
Caption: Experimental workflow for the synthesis of (R)-5-Acetoxy-1-chlorohexane.
Characterization and Quality Control
Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized product.
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.9 (m, 1H, -CH(OAc)-), 3.5 (t, 2H, -CH₂Cl), 2.0 (s, 3H, -C(O)CH₃), 1.8-1.4 (m, 6H, remaining -CH₂- groups), 1.2 (d, 3H, -CH(OAc)CH₃). The downfield shift of the methine proton from ~3.8 ppm in the starting alcohol to ~4.9 ppm is a key indicator of acetylation. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~170.5 (C=O), 72.0 (-CH(OAc)-), 45.0 (-CH₂Cl), 35.0-20.0 (other aliphatic carbons), 21.3 (-C(O)CH₃), 20.0 (-CH(OAc)CH₃). |
| FT-IR (neat) | Strong C=O stretch ~1735 cm⁻¹, C-O stretch ~1240 cm⁻¹. Absence of the broad O-H stretch from the starting alcohol (~3350 cm⁻¹). |
| Mass Spec. (ESI+) | [M+Na]⁺ calculated for C₈H₁₅ClO₂Na. |
| Chiral HPLC | Using a suitable chiral stationary phase (e.g., cellulose or amylose-based columns), the product should show a single enantiomeric peak, confirming >98% ee. The method must be validated against a racemic standard.[8][9] |
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage. Fatal if inhaled.[10] Handle with extreme care in a fume hood. Ensure there are no sources of ignition nearby.[11]
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[12] It has a strong, unpleasant odor and should be handled exclusively in a fume hood.
-
Work-up: The initial quenching of the reaction mixture is exothermic. Perform this step slowly and with cooling. The washing step with 1 M HCl will also be exothermic as it neutralizes the pyridine.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; low-quality or wet reagents; insufficient Ac₂O. | Extend reaction time and re-check by TLC. Ensure all reagents and solvents are anhydrous. Use a fresh bottle of Ac₂O. Increase stoichiometry of Ac₂O to 2.0 equivalents if necessary. |
| Low Yield after Work-up | Incomplete extraction; loss during aqueous washes; hydrolysis of the product. | Perform additional extractions with diethyl ether or an alternative solvent like dichloromethane. Ensure aqueous layers are fully separated. Minimize contact time with aqueous acid/base during work-up. |
| Product Contamination | Residual pyridine or acetic acid. | Ensure thorough washing with 1 M HCl and NaHCO₃ solution, respectively. Co-evaporation with toluene can help remove final traces of pyridine.[7] Re-purify via column chromatography if necessary. |
| Loss of Stereopurity | Unlikely with this method, but could indicate a contaminated starting material. | Verify the enantiomeric excess of the starting (R)-6-chloro-2-hexanol. This reaction mechanism does not involve breaking the C-O bond of the chiral center, thus retention is expected. |
References
- Oberlintner, A., et al. (2021).
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- CPAChem. (2025).
- Reddit r/OrganicChemistry. (2023).
- ResearchGate. (2014).
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- ScholarWorks @ UTRGV. (n.d.).
- Journal of the Chemical Society B: Physical Organic. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
- Hughes, D. L. (2014).
- Fletcher, S. P. (2015). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?
- Sigma-Aldrich. (2025).
- CymitQuimica. (2024).
- NJ Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.
- Supelco. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
- MDPI. (n.d.).
- Phenomenex. (n.d.).
- Neilson Lab. (n.d.).
- Elsevier. (2003).
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Application Note & Protocol Guide: Selective Hydrolysis of the Acetoxy Group in (R)-5-Acetoxy-1-chlorohexane
Introduction: The Strategic Importance of Deacetylation in Chiral Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the precise manipulation of functional groups on chiral molecules is paramount. The acetoxy group often serves as a robust protecting group for alcohols, valued for its stability across a range of reaction conditions. However, its timely and selective removal—a process known as deacetylation or hydrolysis—is a critical step to unmask the hydroxyl functionality for subsequent transformations.
This guide focuses on the hydrolysis of (R)-5-Acetoxy-1-chlorohexane, a substrate featuring a stereocenter and a potentially reactive alkyl chloride. The goal is to produce (R)-1-chlorohexan-5-ol with high fidelity, preserving the stereochemical integrity of the chiral center and avoiding unwanted side reactions, such as substitution at the C-Cl bond. We will explore the mechanistic underpinnings, comparative advantages, and detailed protocols for three primary hydrolysis strategies: base-catalyzed, acid-catalyzed, and enzyme-mediated reactions.
Reaction Overview
The fundamental transformation is the cleavage of the ester bond in (R)-5-Acetoxy-1-chlorohexane to yield (R)-1-chlorohexan-5-ol and an acetate byproduct.
General Reaction Scheme:
(Image depicting the hydrolysis of (R)-5-Acetoxy-1-chlorohexane to (R)-1-chlorohexan-5-ol)
Mechanistic Considerations & Strategic Choices
The selection of a hydrolysis method is not arbitrary; it is dictated by the substrate's sensitivities, desired reaction kinetics, and scalability.
Base-Catalyzed Hydrolysis (Saponification)
This is arguably the most common and preparatively useful method for ester hydrolysis. The term "saponification" originates from its use in soap making[1]. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Causality and Rationale: The key advantage of base-catalyzed hydrolysis is its irreversibility.[2][3] A hydroxide ion (from NaOH, KOH, or LiOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide as the leaving group. In the final, rapid step, the alkoxide deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion[3]. For substrates sensitive to harsh conditions, milder bases like potassium carbonate in methanol can also be effective.
Potential Liabilities: The primary concern with (R)-5-Acetoxy-1-chlorohexane is the presence of a primary alkyl chloride. Strong bases, especially at elevated temperatures, could promote competing elimination (E2) or substitution (SN2) reactions, leading to impurities.
Caption: Figure 1: Base-Catalyzed Hydrolysis Mechanism (Saponification).
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification[1][4]. The reaction is an equilibrium process, requiring specific conditions to favor product formation.
Causality and Rationale: A strong acid catalyst (e.g., H₂SO₄, HCl) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon[5][6]. This activation allows a weak nucleophile, water, to attack the carbonyl. The reaction is reversible, and to drive the equilibrium towards the products (alcohol and carboxylic acid), it must be conducted with a large excess of water[1][7]. This method is advantageous when the substrate is sensitive to strong bases but stable under acidic conditions.
Potential Liabilities: The reversibility means reactions may not go to completion, potentially complicating purification. For some substrates, prolonged exposure to strong acid and heat could lead to dehydration or other side reactions, though this is less likely for the target molecule.
Caption: Figure 2: Acid-Catalyzed Hydrolysis Mechanism.
Enzymatic Hydrolysis
Enzymatic methods offer unparalleled selectivity under mild conditions, making them ideal for complex, chiral molecules. Lipases are particularly effective for resolving racemic acetates or hydrolyzing esters without affecting other sensitive functional groups.[8]
Causality and Rationale: Enzymes like Candida antarctica lipase B (CAL-B) create a chiral active site that preferentially binds one enantiomer of a substrate. For the hydrolysis of a single enantiomer like (R)-5-Acetoxy-1-chlorohexane, the enzyme provides a mild and highly specific catalytic environment. The reaction typically occurs at or near room temperature in aqueous buffers or biphasic systems, minimizing the risk of side reactions at the chloro- group and ensuring complete retention of stereochemistry.[9][10] This method is particularly valuable in pharmaceutical development where enantiopurity is critical.
Potential Liabilities: Enzymes can be more expensive than chemical reagents, and reaction times may be longer. Optimization of pH, temperature, and solvent system is often required to achieve maximum efficiency.
Comparative Summary of Hydrolysis Protocols
| Parameter | Base-Catalyzed (Saponification) | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Reagents | NaOH, KOH, LiOH, K₂CO₃ | H₂SO₄, HCl, TsOH | Lipase (e.g., CAL-B) |
| Solvent | H₂O, MeOH, EtOH, THF/H₂O | Large excess of H₂O | Phosphate Buffer, Organic Solvent/H₂O |
| Kinetics | Typically fast, irreversible[2] | Slower, reversible (equilibrium)[1] | Can be slow, irreversible |
| Temperature | Room Temp. to Reflux | Reflux / Heat[4] | 25-40 °C |
| Advantages | Irreversible, high yield, cost-effective | Useful for base-sensitive substrates | High selectivity, mild conditions, preserves stereochemistry |
| Disadvantages | Risk of SN2/E2 at C-Cl | Reversible, requires excess H₂O | Higher cost, requires optimization |
Detailed Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis with LiOH
This protocol uses lithium hydroxide in a mixed solvent system, which offers excellent reactivity at moderate temperatures.
Materials:
-
(R)-5-Acetoxy-1-chlorohexane
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-5-Acetoxy-1-chlorohexane (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL H₂O for 10 mmol of substrate).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The starting material is less polar than the product alcohol. The reaction is typically complete within 2-4 hours.
-
Work-up: a. Once the reaction is complete, quench by adding 1 M HCl until the solution is acidic (pH ~2-3), which protonates the lithium acetate. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-chlorohexan-5-ol.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Enzymatic Hydrolysis with Candida antarctica Lipase B (CAL-B)
This protocol provides a highly selective method that guarantees retention of stereochemistry.
Materials:
-
(R)-5-Acetoxy-1-chlorohexane
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
2-Methyl-2-butanol (t-Amyl alcohol) (optional, as co-solvent)
-
Ethyl Acetate
-
Celite
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Orbital shaker or stirred reaction vessel
Procedure:
-
Reaction Setup: To a flask, add (R)-5-Acetoxy-1-chlorohexane (1.0 eq) and phosphate buffer (pH 7.0, approx. 20 mL per gram of substrate). A co-solvent like 2-methyl-2-butanol can be added to improve substrate solubility.[10]
-
Enzyme Addition: Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Incubation: Place the flask in an orbital shaker set to 200 rpm and maintain the temperature at 30-35 °C.
-
Reaction Monitoring: Monitor the progress by taking small aliquots of the organic phase and analyzing by GC or chiral HPLC to confirm conversion and enantiomeric purity. Reactions can take 12-48 hours.
-
Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. The enzyme can often be washed and reused. b. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄. d. Filter and concentrate under reduced pressure to yield the highly pure (R)-1-chlorohexan-5-ol.
Caption: Figure 3: General Experimental Workflow.
Conclusion
The hydrolysis of (R)-5-Acetoxy-1-chlorohexane can be effectively achieved through several methods, each with distinct advantages. For large-scale, cost-effective synthesis where careful temperature control can mitigate side reactions, base-catalyzed hydrolysis is often preferred due to its irreversibility and rapid kinetics. When base sensitivity is a concern, acid-catalyzed hydrolysis offers a viable alternative, provided the equilibrium can be favorably shifted. For applications demanding the highest degree of selectivity and guaranteed preservation of stereochemical integrity, as is common in drug development, enzymatic hydrolysis with a lipase such as CAL-B stands out as the superior, albeit more resource-intensive, choice. The ultimate selection will depend on a careful analysis of project-specific requirements, including scale, purity specifications, cost, and available equipment.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2012). Green methodology for enzymatic hydrolysis of acetates in non-aqueous media via carbonate salts. Tetrahedron: Asymmetry. Available from [Link]
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]
-
University of Toronto. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Rpb Resonance Chemistry. (2020, May 22). Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Retrieved from [Link]
-
Pearson. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester.... Retrieved from [Link]
-
PubMed. (n.d.). Lipase-catalysed selective deacetylation of phenolic/enolic acetoxy groups in peracetylated benzyl phenyl ketones. Retrieved from [Link]
-
ResearchGate. (2017). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Retrieved from [Link]
-
MDPI. (2024, November 26). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Retrieved from [Link]
-
Austin Publishing Group. (2017). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach. Retrieved from [Link]
-
STEM - Unipd. (n.d.). Enzyme-Catalyzed Asymmetric Synthesis. Retrieved from [Link]
-
Chemistry Lover. (2020, August 21). Ester hydrolysis reactions: Acid and base catalysed. YouTube. Retrieved from [Link]
-
SciSpace. (n.d.). Lipase-catalyzed second-order asymmetric transformations. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]
-
Sci-Hub. (n.d.). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Retrieved from [Link]
-
MDPI. (2023, December 29). Lipase-Assisted Synthesis of Alkyl Stearates. Retrieved from [Link]
-
Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride. Retrieved from [Link]
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Retrieved from [Link]
-
YouTube. (2024, February 25). Kinetics of acid catalyzed hydrolysis of ethylacetate ester. Retrieved from [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Chiral Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral haloalkanes are pivotal intermediates in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity, efficacy, and safety.[] The transition from laboratory-scale synthesis to industrial production of these enantiomerically pure compounds presents a unique set of challenges that demand careful consideration of synthetic strategy, process optimization, purification, and safety. This document provides a comprehensive guide to the critical aspects of scaling up the synthesis of chiral haloalkanes, offering field-proven insights and detailed protocols to navigate the complexities of large-scale production.
Introduction: The Significance of Chirality in Haloalkanes
Haloalkanes, organic compounds containing one or more halogen atoms, are versatile building blocks in organic synthesis.[2] When a haloalkane possesses a stereogenic center, it exists as a pair of non-superimposable mirror images known as enantiomers.[3] In drug development, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even toxic.[] Therefore, the ability to produce single-enantiomer chiral haloalkanes with high enantiomeric purity is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs).[]
The scale-up of chiral haloalkane synthesis is not merely a linear increase in reaction volume. It involves a holistic approach to process development, addressing challenges such as cost-effectiveness, scalability of chiral induction methods, and the safe handling of often hazardous reagents.[4] This guide will delve into the strategic decisions and practical methodologies required for a successful and efficient scale-up.
Strategic Approaches to Chiral Haloalkane Synthesis on a Large Scale
The choice of synthetic strategy is the cornerstone of a successful scale-up campaign. Several distinct approaches can be employed, each with its own set of advantages and limitations. The selection process often involves a trade-off between cost, efficiency, and the desired level of enantiopurity.
Asymmetric Halogenation: Building Chirality Directly
Asymmetric halogenation involves the direct introduction of a halogen atom to a prochiral substrate in a stereoselective manner, typically using a chiral catalyst or reagent. This approach is highly atom-economical and can be very efficient.
-
Organocatalysis: Chiral amines and other small organic molecules can effectively catalyze asymmetric halogenations.[5] For instance, the chlorolactonization of pentenoic acids can be achieved with high enantioselectivity using a chiral amine catalyst.[6]
-
Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those of rhodium and iridium, have shown great promise in asymmetric halogenation reactions.[7][8] These catalysts can offer high turnover numbers and excellent stereocontrol.
-
Halogen Bonding Catalysis: A newer approach involves the use of chiral counteranions to direct the halogenation reaction, a concept known as Asymmetric Counteranion-Directed Catalysis (ACDC).[8][9]
Causality Behind Experimental Choices: The selection of a specific asymmetric halogenation method depends on the substrate, the desired halogen, and cost considerations. Organocatalysts are often cheaper and less toxic than transition-metal catalysts, but may have lower turnover frequencies. Transition-metal catalysts can be highly efficient but may require careful removal from the final product.
Workflow for Selecting an Asymmetric Halogenation Strategy:
Caption: Decision workflow for selecting an asymmetric halogenation method.
Kinetic Resolution: Separating Enantiomers by Reactivity
Kinetic resolution is a powerful technique for separating a racemic mixture of haloalkanes by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[10] This results in the enrichment of the less reactive enantiomer.
-
Enzymatic Kinetic Resolution: Enzymes, such as haloalkane dehalogenases, can exhibit exquisite enantioselectivity, making them ideal for kinetic resolution on a large scale.[11] Biocatalysis offers the advantages of mild reaction conditions and high selectivity.[][4]
-
Chemoenzymatic Dynamic Kinetic Resolution (DKR): In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product.[10][12]
Trustworthiness of the Protocol: A key aspect of a reliable kinetic resolution protocol is the accurate determination of the selectivity factor (s), which quantifies the ratio of the reaction rates of the two enantiomers.[13] A high 's' value is crucial for achieving high enantiomeric excess (ee) at a reasonable conversion.
Chiral Pool Synthesis: Leveraging Nature's Chirality
Chiral pool synthesis utilizes readily available and inexpensive chiral molecules from natural sources, such as amino acids, terpenes, and carbohydrates, as starting materials.[14][15] These chiral building blocks are then chemically transformed into the desired chiral haloalkanes.
Expertise & Experience: The success of a chiral pool approach hinges on the strategic selection of the starting material and the design of an efficient synthetic route that preserves the initial chirality. While seemingly straightforward, this method can be limited by the availability of suitable starting materials for a given target molecule.
Process Optimization and Scale-Up Considerations
Translating a laboratory-scale procedure to a pilot plant or manufacturing facility requires meticulous attention to process parameters and engineering aspects.
Reaction Parameters
-
Temperature Control: Halogenation reactions are often highly exothermic.[16] Precise temperature control is critical to prevent runaway reactions and ensure selectivity. Continuous flow reactors offer superior heat transfer capabilities compared to batch reactors, making them a safer option for large-scale exothermic processes.[16]
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation. On a large scale, factors such as cost, toxicity, and environmental impact become major considerations. The use of greener solvents and aqueous reaction media, particularly in enzymatic processes, is highly encouraged.[17]
-
Catalyst Loading and Recovery: Minimizing catalyst loading without compromising reaction efficiency is crucial for cost-effectiveness, especially with expensive transition-metal catalysts. Developing robust methods for catalyst recovery and recycling is a key aspect of a sustainable industrial process.
Downstream Processing and Purification
The purification of chiral haloalkanes to the required enantiomeric and chemical purity is a critical and often challenging step in the overall process.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Principle | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Preparative Chiral HPLC | Differential interaction with a chiral stationary phase.[] | High resolution and purity achievable. | High cost of stationary phases and solvents, limited throughput. |
| Preparative Chiral SFC | Supercritical fluid mobile phase for separation on a chiral stationary phase.[] | Faster separations, reduced solvent consumption compared to HPLC.[][19] | Higher initial equipment cost, limited solubility for some polar compounds.[19] |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[20] | Cost-effective for large quantities. | Can be labor-intensive, success is highly dependent on the crystallization properties of the diastereomers. |
| Distillation | Separation based on differences in boiling points. | Suitable for thermally stable, volatile compounds. | Not effective for separating enantiomers unless converted to diastereomers with a significant boiling point difference. |
Experimental Protocols
Protocol: Enzymatic Kinetic Resolution of a Racemic Haloalkane
This protocol describes a general procedure for the kinetic resolution of a racemic secondary haloalkane using a haloalkane dehalogenase.
Materials:
-
Racemic haloalkane substrate
-
Haloalkane dehalogenase enzyme (e.g., from Agrobacterium tumefaciens)[11]
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical chiral HPLC or GC system for ee determination
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve the racemic haloalkane substrate in the buffer solution.
-
Enzyme Addition: Add the haloalkane dehalogenase enzyme to the reaction mixture. The optimal enzyme loading should be determined in preliminary small-scale experiments.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the remaining substrate and the conversion using chiral HPLC or GC.
-
Reaction Quenching: Once the desired ee of the unreacted enantiomer is reached (typically at around 50% conversion for a high selectivity factor), quench the reaction by adding a water-immiscible organic solvent.
-
Extraction: Extract the unreacted haloalkane into the organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography or distillation.
-
Analysis: Determine the final ee and chemical purity of the isolated chiral haloalkane.
Self-Validating System: The protocol's trustworthiness is ensured by continuous monitoring of the reaction's progress. The relationship between conversion and the ee of the starting material and product should follow theoretical models for kinetic resolution.[13]
Diagram of Enzymatic Kinetic Resolution Workflow:
Sources
- 2. ncert.nic.in [ncert.nic.in]
- 3. aqa.org.uk [aqa.org.uk]
- 4. Part 5. The Future of Chirality: Challenges and Innovations – Chiralpedia [chiralpedia.com]
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- 6. An Organocatalytic Asymmetric Chlorolactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Counteranion-Directed Halogen Bonding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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The Strategic Application of (R)-5-Acetoxy-1-chlorohexane in the Synthesis of Biologically Active Natural Products
Introduction: The Role of Chiral Building Blocks in Modern Synthesis
In the intricate field of natural product synthesis, the efficient and stereocontrolled construction of complex molecular architectures is paramount. Chiral building blocks, enantiomerically pure compounds that serve as starting materials, are indispensable tools for achieving this goal.[1][2] They provide a strategic advantage by introducing defined stereocenters early in a synthetic sequence, thereby obviating the need for challenging asymmetric transformations or tedious chiral resolutions later on. (R)-5-Acetoxy-1-chlorohexane is a versatile C6 chiral building block that embodies this principle, offering a pre-defined stereocenter and orthogonally reactive functional groups, making it a valuable precursor for the synthesis of various natural products, most notably the potent antioxidant, (R)-(+)-α-lipoic acid.
This application note provides a detailed exploration of the utility of (R)-5-Acetoxy-1-chlorohexane in natural product synthesis, with a primary focus on the enantioselective synthesis of (R)-(+)-α-lipoic acid. We will delve into the mechanistic rationale behind the key transformations, provide detailed experimental protocols, and offer insights into the practical considerations for researchers in the field of organic synthesis and drug development.
Core Application: Enantioselective Synthesis of (R)-(+)-α-Lipoic Acid
(R)-(+)-α-Lipoic acid is a naturally occurring disulfide-containing fatty acid that plays a crucial role as a cofactor in mitochondrial dehydrogenase complexes.[3][4] Its potent antioxidant properties have led to its widespread use as a dietary supplement and for the treatment of various pathologies, including diabetic neuropathy. The biological activity resides solely in the (R)-enantiomer, making its stereoselective synthesis a topic of significant academic and industrial interest.[3] (R)-5-Acetoxy-1-chlorohexane serves as an excellent starting material for this purpose, providing the core carbon skeleton with the correct stereochemistry at the C5 position.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of (R)-(+)-α-lipoic acid reveals the key C-S bond formations and the installation of the carboxylic acid moiety. The dithiolane ring can be envisioned as arising from a di-thiol precursor, which in turn can be derived from a di-halo or halo-hydroxy intermediate. (R)-5-Acetoxy-1-chlorohexane fits seamlessly into this strategy, with the chloro group at C1 and the acetoxy group at C5 (which can be readily converted to a leaving group) serving as handles for the introduction of the sulfur atoms.
Diagram 1: Retrosynthetic Analysis of (R)-(+)-α-Lipoic Acid
Caption: A simplified retrosynthetic pathway for (R)-(+)-α-lipoic acid.
Synthetic Protocol: From (R)-5-Acetoxy-1-chlorohexane to (R)-(+)-α-Lipoic Acid
The following protocol outlines a representative synthetic sequence for the preparation of (R)-(+)-α-lipoic acid from (R)-5-Acetoxy-1-chlorohexane. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Hydrolysis of the Acetate and Tosylation of the Resulting Alcohol
Causality: The acetoxy group is a stable protecting group but needs to be converted into a better leaving group for the subsequent nucleophilic substitution with a sulfur nucleophile. Hydrolysis to the alcohol, followed by tosylation, achieves this transformation. Tosylate is an excellent leaving group, facilitating the SN2 reaction.
Protocol:
-
Hydrolysis: To a solution of (R)-5-Acetoxy-1-chlorohexane (1.0 eq) in methanol, is added potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (R)-1-chlorohexane-5-ol.
-
Tosylation: The crude (R)-1-chlorohexane-5-ol is dissolved in dichloromethane, and the solution is cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated to yield (R)-1-chloro-5-(tosyloxy)hexane.
Step 2: Introduction of the Thioacetate Groups
Causality: This step introduces the two sulfur atoms required for the dithiolane ring. Potassium thioacetate is used as a sulfur nucleophile in a double SN2 reaction, displacing both the chloro and tosylate leaving groups. Thioacetate is used instead of sulfide to avoid potential side reactions and allow for controlled deprotection in the final step.
Protocol:
-
To a solution of (R)-1-chloro-5-(tosyloxy)hexane (1.0 eq) in dimethylformamide (DMF), potassium thioacetate (2.5 eq) is added.
-
The reaction mixture is heated to 80 °C and stirred for 12-16 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude (R)-S,S'-(hexane-1,5-diyl) di(ethanethioate).
Step 3: Chain Elongation and Carboxylation
Causality: To complete the carbon skeleton of lipoic acid, a two-carbon unit containing a carboxylic acid (or a precursor) needs to be introduced. This can be achieved via a Grignard reaction followed by carboxylation.
Protocol:
-
The crude dithioacetate from the previous step is not directly used. Instead, a parallel synthesis starts from (R)-5-Acetoxy-1-chlorohexane to introduce the carboxyl group first.
-
Grignard Formation and Carboxylation (Illustrative alternative from a related precursor): A more common industrial approach involves the resolution of racemic 6,8-dichlorooctanoic acid.[3][5] However, a plausible route from our intermediate would involve converting the chloro group to a Grignard reagent, followed by reaction with carbon dioxide. This would require protection of the other functional groups. A more direct approach is to start with a precursor that already contains the full carbon chain. For the purpose of this protocol, we will follow a convergent approach where the dithiolane ring is formed on a pre-existing C8 backbone derived from a related chiral precursor. A common precursor is ethyl (R)-8-chloro-6-hydroxyoctanoate.[6]
Step 4: Formation of the Dithiolane Ring and Saponification
Causality: The dithioacetate groups are hydrolyzed under basic conditions to yield the corresponding dithiols. This is followed by oxidation to form the cyclic disulfide of lipoic acid. The final saponification step converts the ester to the desired carboxylic acid.
Protocol (adapted from analogous syntheses):
-
Dithiolane Formation: The crude di-substituted intermediate (e.g., an ester of (R)-6,8-bis(acetylthio)octanoic acid) is dissolved in a mixture of methanol and water.
-
Sodium hydroxide (3.0 eq) is added, and the mixture is refluxed for 2 hours to effect both deacetylation and saponification.
-
The reaction is cooled, and the pH is adjusted to ~8 with HCl.
-
A solution of iodine in methanol is added dropwise until a persistent yellow color is observed, indicating the oxidation of the dithiol to the disulfide.
-
The excess iodine is quenched with a small amount of sodium thiosulfate solution.
-
The mixture is acidified to pH 2-3 with concentrated HCl and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude (R)-(+)-α-lipoic acid.
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure (R)-(+)-α-lipoic acid.
Diagram 2: Synthetic Pathway to (R)-(+)-α-Lipoic Acid
Caption: A plausible synthetic route to (R)-(+)-α-lipoic acid.
Quantitative Data Summary
While a direct yield from (R)-5-Acetoxy-1-chlorohexane is not extensively reported, analogous syntheses of (R)-(+)-α-lipoic acid from similar chiral precursors provide an expectation of the efficiency of each step.
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | Hydrolysis & Tosylation | K₂CO₃, MeOH; TsCl, Et₃N | 85-95 |
| 2 | Dithioacetylation | KSAc, DMF | 70-85 |
| 3 | Saponification & Cyclization | NaOH, H₂O/MeOH; I₂ | 60-75 |
| Overall | 35-55 |
Table 1: Estimated yields for the synthesis of (R)-(+)-α-lipoic acid.
Conclusion and Future Perspectives
(R)-5-Acetoxy-1-chlorohexane stands as a valuable and strategically important chiral building block in the synthesis of natural products, particularly demonstrated in the enantioselective preparation of (R)-(+)-α-lipoic acid. The well-defined stereocenter and the presence of two distinct and reactive functional groups allow for a controlled and efficient synthetic route. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers engaged in the synthesis of complex, biologically active molecules. Future research may explore the application of this versatile building block in the synthesis of other natural products containing a chiral hexane core, further expanding its utility in the field of organic chemistry.
References
-
Sutherland, J. K. (1986). Enantioselective synthesis of R-(+)-α-lipoic acid. Journal of the Chemical Society, Chemical Communications, (18), 1439-1440. [Link]
- Guan, Y., et al. (2004). Process for the synthesis of R(+)α-lipoic acid. U.S.
-
Teichert, J., & Preiss, R. (2023). α-Lipoic acid chemistry: the past 70 years. RSC Medicinal Chemistry, 14(1), 23-41. [Link]
-
Ramachanderan, R., & Schaefer, B. (2019). Lipoic acid. ChemTexts, 5(3), 1-8. [Link]
-
Zhou, W. J., et al. (2014). Synthesis of a Chiral Precursor for (R) α Lipoic Acid via Novozym 435 Mediated Enantioselective Transesterification. Journal of East China University of Science and Technology, 40(1), 53-57. [Link]
- Asta, C. D., et al. (2003). Process for the production of r(+)alpha-lipoic acid.
-
González-Gutiérrez, J. P., Moris, S., & Barrientos, C. (2021). Synthesis of novel lipoic acid derivatives. Journal of the Chilean Chemical Society, 66(4), 5363-5366. [Link]
-
Adger, B., et al. (1995). The synthesis of (R)-(+)-lipoic acid using a monooxygenase-catalysed biotransformation as the key step. Bioorganic & Medicinal Chemistry, 3(5), 555-561. [Link]
- Asta C. D., et al. (1994). Improved method for the preparation of R/S-gamma-lipoic acid or R/S-alpha-lipoic acid.
-
Ashenhurst, J. (2023). Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Thomson, R. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of organic chemistry, 83(14), 7431–7445. [Link]
-
Blacker, A. J., & Martin, E. B. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 10(5), 565-581. [Link]
Sources
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcchems.com [jcchems.com]
- 5. US6864374B2 - Synthesis of r(+)α-lipoic acid - Google Patents [patents.google.com]
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Enzymatic Kinetic Resolution of Racemic 5-Acetoxy-1-chlorohexane using Candida antarctica Lipase B
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 5-acetoxy-1-chlorohexane. The protocol leverages the high enantioselectivity of Candida antarctica Lipase B (CALB), a robust and widely utilized biocatalyst, to preferentially hydrolyze one enantiomer of the racemic acetate.[1][2] This process yields two valuable, enantiomerically enriched compounds: the unreacted (S)-5-acetoxy-1-chlorohexane and the resulting (R)-5-hydroxy-1-chlorohexane. Chiral haloalcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals. This enzymatic method presents a highly efficient, environmentally benign alternative to traditional chemical resolution techniques, operating under mild conditions with exceptional stereocontrol.[3] Detailed, step-by-step protocols for the enzymatic reaction, product work-up, and analytical determination of enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) are provided.
Principle of the Method: Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of its enantiomers with a chiral catalyst or reagent.[4] In this application, the enzyme Candida antarctica Lipase B acts as the chiral catalyst. It selectively recognizes and hydrolyzes one enantiomer of the racemic acetate (the faster-reacting enantiomer) into the corresponding alcohol, while leaving the other, slower-reacting enantiomer largely untouched.
Reaction Scheme:
Assuming R-selectivity for the hydrolysis reaction.
The process is termed "kinetic" because its success depends on stopping the reaction at an optimal point, typically near 50% conversion.[5] At this point, the theoretical maximum yield for a single enantiomer is 50%, and both the produced alcohol and the remaining acetate can be recovered with high enantiomeric purity. The enantioselectivity of the process is quantified by the Enantiomeric Ratio (E), a measure of the relative rate of reaction of the two enantiomers.[6]
Workflow Overview
The following diagram outlines the complete workflow, from the initial racemic mixture to the final, separated, and analyzed enantiopure products.
Caption: Workflow for enzymatic resolution of 5-acetoxy-1-chlorohexane.
Materials and Reagents
| Item | Supplier/Grade | Notes |
| Racemic 5-acetoxy-1-chlorohexane | Synthesis grade (≥98%) | Substrate for the resolution. |
| Immobilized Candida antarctica Lipase B | e.g., Novozym® 435 | Highly stable and reusable biocatalyst.[1] |
| Potassium Phosphate Buffer | 0.1 M, pH 7.0 | Maintains optimal pH for enzyme activity. |
| tert-Butyl Methyl Ether (MTBE) | HPLC or ACS grade | Organic solvent for the reaction and extraction. |
| Sodium Sulfate (Anhydrous) | ACS grade | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography purification. |
| Hexane | HPLC grade | Mobile phase component. |
| Isopropanol (IPA) | HPLC grade | Mobile phase component. |
| Ethyl Acetate | HPLC grade | Mobile phase component. |
Equipment:
-
Magnetic stirrer with heating capabilities
-
Reaction vessel (e.g., 100 mL round-bottom flask)
-
Temperature probe
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Glass chromatography column
-
Chiral HPLC system with a UV detector
-
Chiral HPLC column (e.g., Polysaccharide-based: Chiralpak® series)[7][8]
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis
This protocol describes the core enzymatic reaction. The goal is to achieve approximately 50% conversion of the starting material.
-
Reaction Setup: To a 100 mL round-bottom flask, add 50 mL of 0.1 M potassium phosphate buffer (pH 7.0).
-
Substrate Addition: Add 2.0 g (approx. 10.4 mmol) of racemic 5-acetoxy-1-chlorohexane to the buffer.
-
Temperature Control: Place the flask in a water bath on a magnetic stirrer and equilibrate the temperature to 40°C. Begin stirring to create a fine emulsion.
-
Enzyme Addition: Add 200 mg of immobilized Candida antarctica Lipase B (Novozym® 435) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by taking small aliquots (approx. 100 µL) every 2-4 hours. Prepare the aliquot for analysis by quenching with 1 mL of MTBE, vortexing, and analyzing the organic layer via chiral HPLC (see Protocol 3).
-
Reaction Termination: When the conversion reaches 45-50% (typically after 16-24 hours), stop the reaction by proceeding to the work-up protocol.
Causality Note: Maintaining a stable pH and temperature is critical for optimal enzyme performance and reproducibility. The biphasic system (buffer/immiscible substrate) provides the aqueous-organic interface where lipases are catalytically active.[9] Monitoring is crucial because extending the reaction beyond 50% conversion will begin to erode the enantiomeric excess of the unreacted substrate.[5]
Protocol 2: Product Work-up and Purification
-
Enzyme Removal: Remove the immobilized enzyme from the reaction mixture by vacuum filtration. Wash the enzyme beads with 10 mL of MTBE to recover any adsorbed product. The enzyme can be dried and stored for reuse.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous phase three times with 30 mL of MTBE each time.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting mixture of alcohol and acetate using flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing to 80:20, will effectively separate the less polar acetate from the more polar alcohol.
-
Yield Determination: Collect the fractions, confirm their identity (e.g., by TLC), combine the pure fractions of each compound, and evaporate the solvent. Determine the isolated mass of both the recovered (S)-5-acetoxy-1-chlorohexane and the produced (R)-5-hydroxy-1-chlorohexane.
Protocol 3: Chiral HPLC Analysis
This protocol is essential for determining the success of the resolution by quantifying the enantiomeric excess (% ee) of both the substrate and the product.
-
System: Chiral HPLC with UV detection at 210 nm.
-
Column: Chiralpak® IC or equivalent polysaccharide-based column.
-
Mobile Phase: An isocratic mixture of Hexane and Isopropanol (e.g., 98:2 v/v). The exact ratio may require optimization.[8]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the sample (from aliquots or purified fractions) in 1 mL of the mobile phase.
-
Analysis: Inject 10 µL of the sample. The two enantiomers of the acetate and the alcohol should resolve into distinct peaks.
-
Quantification: Determine the peak areas (A) for each enantiomer.
Data Analysis and Expected Results
The success of a kinetic resolution is determined by the conversion (c) and the enantiomeric excess (% ee) of the substrate and product.
Calculations:
-
Enantiomeric Excess (ee): % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100
-
Conversion (c): c = ee_substrate / (ee_substrate + ee_product) * 100
-
Enantiomeric Ratio (E): A high E value signifies high selectivity. E = ln[1 - c(1 + ee_product)] / ln[1 - c(1 - ee_product)]
Table of Expected Results:
| Time (h) | Conversion (c) % | ee_substrate (%) | ee_product (%) | E Value |
| 4 | ~15% | ~18% | >98% | >150 |
| 8 | ~30% | ~43% | >98% | >150 |
| 16 | ~45% | ~82% | >98% | >150 |
| 24 | ~50% | >99% | ~98% | >150 |
Note: These are illustrative data. Actual results may vary based on specific conditions and enzyme batch.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Rate | - Inactive enzyme- Sub-optimal temperature or pH- Poor mixing/emulsion | - Use a fresh batch of enzyme.- Verify temperature and buffer pH.- Increase stirring speed to improve interfacial area. |
| Low Enantioselectivity (Low E Value) | - Incorrect enzyme choice- Presence of inhibitors- Denaturation of enzyme | - Confirm use of a highly selective lipase like CALB.- Ensure purity of substrate and solvents.- Avoid extreme temperatures or pH during reaction or storage. |
| Poor Separation on HPLC | - Incorrect chiral column- Sub-optimal mobile phase | - Screen different chiral stationary phases.[7]- Optimize the mobile phase composition (Hexane/IPA ratio). |
| Conversion Exceeds 50% | - Reaction left for too long | - Monitor the reaction more frequently and stop it promptly at ~50% conversion to maximize the ee of the substrate. |
References
- Poppe, L., & Novák, L. (2013). Selective Biocatalysis: A Synthetic Approach. Wiley-VCH. [URL: https://www.wiley.com/en-us/Selective+Biocatalysis%3A+A+Synthetic+Approach-p-9783527666613]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527620981]
- Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. [URL: https://link.springer.com/book/10.1007/978-3-319-61590-5]
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [URL: https://www.wiley.com/en-us/Chiral+Separation+Techniques%3A+A+Practical+Approach%2C+2nd+Edition-p-9783527298759]
- Kainuma, M., et al. (2018). Preparation of Optically Active 2,2-Disubstituted 5-Hydroxychromenes by Enzymatic Resolution of Racemic Esters. HETEROCYCLES, 97(1), 603. [URL: https://www.heterocycles.com/newlibrary/payments/form/10356/PDF]
- Park, O. J., et al. (2004). Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica. Journal of the Korean Society for Applied Biological Chemistry, 47(3), 324-328. [URL: https://www.researchgate.
- Kaslauskas, R. J. (1992). The biocatalytic approach to the preparation of enantiomerically pure chiral building blocks. Chemical Reviews, 92(5), 1073-1104. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00013a010]
- Chen, C. S., et al. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00390a063]
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- Zhang, F. L., et al. (2014). Enzymatic resolution of a chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate. Journal of Molecular Catalysis B: Enzymatic, 99, 102-107. [URL: https://www.sciencedirect.com/science/article/abs/pii/S138111771300204X]
- Ali, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Analytical Science and Technology, 12(1), 23. [URL: https://analyticalsciencejournals.springeropen.com/articles/10.1186/s40543-021-00283-2]
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The Strategic Application of (R)-5-Acetoxy-1-chlorohexane in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its pharmacological activity, efficacy, and safety profile. Chiral building blocks, therefore, are indispensable tools for the medicinal chemist. This technical guide delves into the utility of (R)-5-Acetoxy-1-chlorohexane, a versatile chiral synthon, in the stereocontrolled synthesis of valuable pharmaceutical intermediates. We will explore a multi-step synthetic pathway, elucidating the chemical logic behind each transformation and providing detailed protocols for the synthesis of a key chiral amine intermediate.
The Versatility of (R)-5-Acetoxy-1-chlorohexane as a Chiral Precursor
(R)-5-Acetoxy-1-chlorohexane possesses two key functionalities that make it a strategic starting material. The chloro group at one end of the hexane chain provides a handle for nucleophilic substitution or organometallic reactions, while the acetoxy group at the chiral center allows for the controlled introduction of other functional groups, often with inversion of stereochemistry. This bifunctional nature enables the synthesis of a variety of chiral intermediates with defined stereochemistry.
A Strategic Pathway to a Chiral Amine Intermediate
This guide will focus on a robust three-step synthesis of the versatile chiral intermediate, (S)-5-amino-1-chlorohexane, starting from (R)-5-Acetoxy-1-chlorohexane. This chiral amine is a valuable building block for the synthesis of various pharmaceutical agents.
The overall synthetic transformation is depicted below:
Caption: Synthetic pathway from (R)-5-Acetoxy-1-chlorohexane to (S)-5-Amino-1-chlorohexane.
Step 1: Deacetylation of (R)-5-Acetoxy-1-chlorohexane
Scientific Rationale: The initial step involves the hydrolysis of the acetate ester to unmask the secondary alcohol. This is a crucial deprotection step that prepares the molecule for the subsequent stereochemical inversion. A mild, base-catalyzed hydrolysis is typically employed to prevent any unwanted side reactions involving the chloroalkane functionality.
Experimental Protocol: Synthesis of (R)-1-Chloro-5-hexanol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| (R)-5-Acetoxy-1-chlorohexane | 178.65 | 10.0 | 56.0 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.55 | 11.2 |
| Deionized Water | 18.02 | - | - |
| Diethyl Ether (Et₂O) | 74.12 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - |
| Brine (Saturated NaCl) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add (R)-5-Acetoxy-1-chlorohexane (10.0 g, 56.0 mmol) and methanol (100 mL).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add potassium carbonate (1.55 g, 11.2 mmol) to the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add deionized water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (R)-1-Chloro-5-hexanol as a colorless oil.
Expected Yield: 90-95%
Step 2: Stereoinversive Azidation via the Mitsunobu Reaction
Scientific Rationale: The conversion of the secondary alcohol to an azide with inversion of configuration is a key step in this synthesis. The Mitsunobu reaction is an effective method for achieving this transformation.[1][2] The reaction of the alcohol with an azodicarboxylate and a phosphine in the presence of an azide source (like diphenylphosphoryl azide) proceeds via an SN2 mechanism, leading to a complete inversion of the stereocenter.[3][4][5]
Experimental Protocol: Synthesis of (S)-5-Azido-1-chlorohexane
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| (R)-1-Chloro-5-hexanol | 136.61 | 5.0 | 36.6 |
| Triphenylphosphine (PPh₃) | 262.29 | 11.5 | 43.9 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 8.88 | 43.9 |
| Diphenylphosphoryl azide (DPPA) | 275.22 | 12.1 | 43.9 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - |
| Brine (Saturated NaCl) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-1-Chloro-5-hexanol (5.0 g, 36.6 mmol) and triphenylphosphine (11.5 g, 43.9 mmol) in anhydrous THF (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (8.88 g, 43.9 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After 15 minutes of stirring at 0 °C, add diphenylphosphoryl azide (DPPA) (12.1 g, 43.9 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by adding saturated sodium bicarbonate solution (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (S)-5-Azido-1-chlorohexane.
Expected Yield: 70-80%
Step 3: Reduction of the Azide to a Primary Amine
Scientific Rationale: The final step is the reduction of the azide to the corresponding primary amine. This is a clean and efficient transformation that can be achieved through various methods. Catalytic hydrogenation over a palladium catalyst is a common and effective method. Alternatively, reduction with lithium aluminum hydride (LiAlH₄) can also be employed. This step does not affect the stereocenter, thus preserving the (S)-configuration.
Experimental Protocol: Synthesis of (S)-5-Amino-1-chlorohexane
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| (S)-5-Azido-1-chlorohexane | 161.62 | 4.0 | 24.7 |
| Palladium on Carbon (10% Pd/C) | - | 0.4 g | - |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | - | - |
| Celite® | - | - | - |
Procedure:
-
To a hydrogenation flask, add (S)-5-Azido-1-chlorohexane (4.0 g, 24.7 mmol) and methanol (100 mL).
-
Carefully add 10% Palladium on Carbon (0.4 g, 10 wt%).
-
Seal the flask and purge with hydrogen gas.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-5-Amino-1-chlorohexane. The product can be further purified by distillation or converted to its hydrochloride salt for better stability and handling.
Expected Yield: >95%
Application in Pharmaceutical Synthesis
The resulting chiral intermediate, (S)-5-amino-1-chlorohexane, is a valuable precursor for the synthesis of more complex pharmaceutical molecules. For instance, it can be utilized in the synthesis of analogs of drugs like Rivastigmine, which is used for the treatment of Alzheimer's disease.[6][7] The primary amine can be further functionalized, and the chloroalkane can undergo various coupling reactions, allowing for the construction of diverse molecular architectures with a defined stereocenter.
Caption: General application of (S)-5-Amino-1-chlorohexane in API synthesis.
Conclusion
(R)-5-Acetoxy-1-chlorohexane serves as an excellent and cost-effective starting material for the stereocontrolled synthesis of valuable chiral intermediates. The presented three-step pathway to (S)-5-amino-1-chlorohexane highlights the strategic use of deprotection, stereoinversion, and functional group transformation to achieve the desired enantiomerically pure product. The protocols provided offer a reliable foundation for researchers and drug development professionals to access this important chiral building block for their synthetic endeavors.
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Selective alkylation of aminophenols. (2025). ResearchGate. [Link]
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Chemical approach for interconversion of (S)- and (R)-α-amino acids. (2025). ResearchGate. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. [Link]
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Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2020). ACS Publications. [Link]
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Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (n.d.). MDPI. [Link]
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Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). RSC Publishing. [Link]
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N-Dealkylation of Amines. (n.d.). PubMed Central. [Link]
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Novel Convenient Synthesis of Rivastigmine. (2025). ResearchGate. [Link]
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Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021). PubMed. [Link]
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Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. (n.d.). Der Pharma Chemica. [Link]
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Selective alkylation of aminophenols. (n.d.). ResearchGate. [Link]
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Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. (n.d.). PubMed Central. [Link]
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Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). (n.d.). NIH. [Link]
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Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews. [Link]
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Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide. (n.d.). NIH. [Link]
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Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. (n.d.). PubMed Central. [Link]
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Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. (n.d.). Beilstein Journals. [Link]
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Selective alkylation of the amino group of aminophenols. (n.d.). ResearchGate. [Link]
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Troubleshooting & Optimization
preventing racemization during reactions with (R)-5-Acetoxy-1-chlorohexane
Welcome to the technical support resource for (R)-5-Acetoxy-1-chlorohexane. This guide is designed for researchers, chemists, and drug development professionals who utilize this chiral building block and are committed to maintaining its stereochemical integrity. In the synthesis of enantiomerically pure compounds, the prevention of racemization is not just a goal; it is a critical parameter for ensuring efficacy and safety. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this versatile reagent.
Section 1: The Core Challenge - Understanding and Identifying Racemization
The primary challenge when working with a chiral secondary halide like (R)-5-Acetoxy-1-chlorohexane is its susceptibility to racemization, the process where an enantiomerically pure substance converts into a mixture containing equal amounts of both enantiomers, rendering it optically inactive.[1][2] Understanding the mechanistic underpinnings of this process is the first step toward preventing it.
FAQ: What is racemization and why is it a critical issue with (R)-5-Acetoxy-1-chlorohexane?
Answer: Racemization is the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers, known as a racemate. For (R)-5-Acetoxy-1-chlorohexane, the chiral center is the carbon atom bonded to the acetoxy group. During a chemical transformation, particularly nucleophilic substitution at the carbon bearing the chloro group, this stereocenter can be compromised.
The issue is critical because the biological activity of a chiral molecule is often exclusive to one enantiomer. The other enantiomer might be inactive or, in some cases, cause harmful side effects. Therefore, maintaining the 'R' configuration is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).
FAQ: Which reaction mechanisms are responsible for the loss of stereochemical integrity?
Answer: The loss of stereochemical purity during nucleophilic substitution reactions of (R)-5-Acetoxy-1-chlorohexane is primarily due to competition between two mechanisms: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.
-
SN1 Pathway (The Culprit for Racemization): This is a two-step mechanism. First, the leaving group (chloride) departs, forming a planar carbocation intermediate.[3][4] This flat intermediate can be attacked by the incoming nucleophile from either face with roughly equal probability.[5][6] This non-stereospecific attack leads to a mixture of both R and S products, resulting in racemization.[1][3][6]
-
SN2 Pathway (The Path to Stereochemical Inversion): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[6] The attack occurs from the side opposite to the leaving group ("backside attack"), causing an inversion of the stereochemical configuration at the chiral center. While this changes the configuration (e.g., R becomes S), it is a stereospecific process and does not produce a racemic mixture.
Because the chlorine atom in (R)-5-Acetoxy-1-chlorohexane is on a secondary carbon, the substrate is susceptible to both SN1 and SN2 conditions, making careful control of the reaction environment essential.[7]
Caption: Competing SN1 and SN2 pathways for a secondary halide.
Section 2: Troubleshooting Guide - Controlling the Reaction Environment
Preventing racemization requires deliberately creating conditions that overwhelmingly favor the SN2 pathway over the SN1 pathway.
FAQ: My enantiomeric excess (ee) is decreasing. What are the most likely experimental causes?
Answer: A drop in enantiomeric excess is a clear indicator that SN1 conditions are competing with or dominating your desired SN2 reaction. The key factors to investigate are your solvent, temperature, and nucleophile choice.
| Factor | Condition Promoting Racemization (SN1) | Recommended Condition for Stereopurity (SN2) | Rationale |
| Solvent | Polar Protic (e.g., Water, Methanol, Ethanol) | Polar Aprotic (e.g., Acetone, DMF, DMSO, Acetonitrile) | Polar protic solvents stabilize the carbocation intermediate of the SN1 pathway through hydrogen bonding.[6][8][9] Polar aprotic solvents do not solvate nucleophiles as strongly, increasing their reactivity and favoring the bimolecular SN2 pathway.[6][9][10] |
| Temperature | High Temperature | Low Temperature (e.g., 0 °C to -20 °C) | Higher temperatures provide the activation energy needed for the chloride to leave on its own (the rate-determining step of SN1).[11][12] Lowering the temperature disfavors this unimolecular dissociation. |
| Nucleophile | Weak, Neutral (e.g., H₂O, ROH) | Strong, Anionic (e.g., CN⁻, N₃⁻, RS⁻) | A weak nucleophile is not aggressive enough to force a backside attack and will wait for a carbocation to form (SN1).[10][13] A high concentration of a strong nucleophile promotes the bimolecular SN2 mechanism. |
| Leaving Group | Good Leaving Group | (Fixed as Chloride) | A better leaving group can more easily dissociate to form a carbocation. While chloride is a reasonably good leaving group, controlling the other factors is key.[13][14][15] |
Section 3: Advanced Protocols - Leveraging Molecular Architecture
Beyond standard reaction control, the structure of (R)-5-Acetoxy-1-chlorohexane itself offers a sophisticated mechanism to prevent racemization.
FAQ: Can the acetoxy group be used to my advantage to prevent racemization?
Answer: Absolutely. This is an advanced but highly effective strategy known as Neighboring Group Participation (NGP) or anchimeric assistance.[16] The acetoxy group, being relatively close to the reaction center, can act as an internal nucleophile.
Mechanism of NGP:
-
The oxygen of the acetoxy carbonyl group attacks the carbon bearing the chloride from the backside, displacing the chloride and forming a cyclic dioxolenium ion intermediate. This is an intramolecular SN2 reaction, causing an inversion of configuration at the reaction center.
-
The external nucleophile then attacks this strained, cyclic intermediate. The attack occurs at the original reaction center, opening the ring. This second step is also an SN2 reaction, causing a second inversion.
The net result of these two consecutive inversions is an overall retention of configuration . Because the reaction proceeds through a defined, stereospecific pathway and avoids a planar carbocation, racemization is effectively suppressed.[17][18][19][20]
Caption: Neighboring Group Participation (NGP) by the acetate group leads to retention of configuration.
Section 4: Analytical Verification - Confirming Your Success
It is essential to analytically verify the stereochemical purity of your product.
FAQ: How can I quantitatively measure the enantiomeric purity of my product?
Answer: The most reliable method is to determine the enantiomeric excess (ee) of your sample. An ee of 100% indicates a single enantiomer, while an ee of 0% indicates a racemic mixture. Several analytical techniques are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase (CSP) interacts differently with the two enantiomers, causing them to elute at different times.[21][22][23] The relative area of the two peaks allows for precise calculation of the ee.
-
Chiral Gas Chromatography (GC): Similar in principle to HPLC, this method is suitable for volatile, thermally stable compounds.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or a chiral solvating agent can induce different chemical shifts for the protons of the two enantiomers, allowing for integration and ee calculation.[22]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. The magnitude of the CD signal can be correlated with the enantiomeric excess.[23][24][25]
Protocol: General Procedure for Stereoretentive Nucleophilic Substitution
This protocol is designed to maximize the SN2 pathway and suppress racemization.
-
Solvent Preparation: Dry a polar aprotic solvent (e.g., Acetone or DMF) over molecular sieves to remove any residual water, which can act as a competing weak nucleophile.
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve (R)-5-Acetoxy-1-chlorohexane in the dried polar aprotic solvent.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. For less reactive nucleophiles, a lower temperature (e.g., -20 °C) may be beneficial.
-
Nucleophile Addition: Dissolve a 1.5 to 2.0 molar excess of your strong nucleophile (e.g., sodium azide or sodium cyanide) in a minimal amount of the same solvent and add it dropwise to the reaction mixture. A higher concentration of the nucleophile will favor the bimolecular SN2 reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the mixture appropriately (e.g., with water or a saturated ammonium chloride solution) and proceed with standard extraction and purification protocols.
-
Analysis: Determine the enantiomeric excess of the purified product using Chiral HPLC to confirm the stereochemical outcome.
By carefully controlling these parameters, you can effectively direct the reaction down the desired stereospecific pathway, ensuring the integrity of your chiral product.
References
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Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. National Institutes of Health (NIH). [Link]
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Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. ACS Publications. [Link]
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Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. ACS Green Chemistry Institute. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
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Can you explain the role of solvents in SN1 and SN2 mechanisms? Quora. [Link]
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Role of Solvent in SN. Scribd. [Link]
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Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. [Link]
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Stereochemical Consequences of SN1 Reactions. Chemistry LibreTexts. [Link]
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Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]
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Role of Additives during Deracemization Using Temperature Cycling. ACS Publications. [Link]
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Role of Additives during Deracemization Using Temperature Cycling. National Institutes of Health (NIH). [Link]
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Neighboring‐Group Participation by C‐2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. ResearchGate. [Link]
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Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. ResearchGate. [Link]
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On the Effect of Secondary Nucleation on Deracemization through Temperature Cycles. Wiley Online Library. [Link]
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NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). SlideShare. [Link]
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Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
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Alkyl Halides Substrates for Nucleophilic Substitution & Elimination. University of Missouri. [Link]
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Recent advances in heterolytic nucleofugal leaving groups. National Institutes of Health (NIH). [Link]
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Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. [Link]
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Mechanism of Nucleophilic Substitution - SN1. Chemical Education Xchange. [Link]
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Racemization Overview, Mechanism & Examples. Study.com. [Link]
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Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
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Nucleophilic Substitution of Alkyl Halides. University of Calgary. [Link]
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Nucleophilic Substitution of Alkyl Halides. Universal Class. [Link]
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Racemisation in Chemistry and Biology. The University of Manchester. [Link]
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Reactions between halogenoalkanes and hydroxide ions. Chemguide. [Link]
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Racemization. Chemistry LibreTexts. [Link]
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Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. [Link]
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Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
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The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University. [Link]
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Technical Support Center: Purification of (R)-5-Acetoxy-1-chlorohexane
Welcome to the technical support center for the purification of (R)-5-Acetoxy-1-chlorohexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral intermediate. Here, we address common challenges and frequently asked questions encountered during the purification of (R)-5-Acetoxy-1-chlorohexane from typical reaction mixtures. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the purification process.
I. Understanding the Challenge: Key Properties and Potential Impurities
(R)-5-Acetoxy-1-chlorohexane is a chiral molecule whose purification requires careful consideration of its chemical stability and the nature of potential impurities. The presence of both a chloroalkane and an ester functional group introduces specific challenges that must be addressed to obtain a product of high chemical and enantiomeric purity.
Table 1: Physical Properties of (R)-5-Acetoxy-1-chlorohexane and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| (R)-5-Acetoxy-1-chlorohexane | 154885-34-4 | C₈H₁₅ClO₂ | 178.66 | Estimated: ~200-220°C (at atm. pressure) | Estimated: ~1.0 | Insoluble in water; soluble in common organic solvents. |
| 1-Chlorohexane | 544-10-5 | C₆H₁₃Cl | 120.62 | 133-134 | 0.879 | Insoluble in water.[1][2][3] |
| (R)-1-Chloro-5-hexanol | N/A | C₆H₁₃ClO | 136.62 | Estimated: ~180-200°C | Estimated: ~0.95 | Sparingly soluble in water; soluble in organic solvents. |
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of (R)-5-Acetoxy-1-chlorohexane.
FAQ 1: My final product shows a loss of optical purity. What could be the cause and how can I prevent it?
Answer: Loss of optical purity, or racemization, is a significant risk when working with chiral molecules, especially during purification steps that involve heat or chemical treatment.
Root Causes of Racemization:
-
Thermal Racemization: Heating the chiral center to high temperatures, particularly during distillation, can provide enough energy to cause racemization.[4][5] For secondary alkyl halides, this can proceed through the formation of a carbocation intermediate, which is planar and achiral.[6]
-
Acid- or Base-Catalyzed Racemization: Trace amounts of acid or base can catalyze racemization.[5] For instance, if there is an abstractable proton adjacent to the chiral center, enolization can occur under acidic or basic conditions, leading to a loss of stereochemistry.[7]
Troubleshooting & Prevention:
-
Avoid High Temperatures: Use vacuum distillation to lower the boiling point of (R)-5-Acetoxy-1-chlorohexane and minimize thermal stress on the molecule.
-
Neutralize the Reaction Mixture: Before any purification step, ensure that the reaction mixture is neutralized to remove any acidic or basic residues. A wash with a saturated sodium bicarbonate solution followed by a water wash is often effective.
-
Use Non-Protic Solvents: When possible, use non-protic solvents for extractions and chromatography to minimize the risk of proton exchange that could facilitate racemization.
-
Consider Alternative Purification Methods: If racemization during distillation is a persistent issue, consider column chromatography at room temperature as the primary purification method.
FAQ 2: I am observing the formation of (R)-1-Chloro-5-hexanol in my purified product. How can I avoid this?
Answer: The presence of (R)-1-Chloro-5-hexanol indicates that the acetoxy group is being hydrolyzed. This is a common side reaction for esters, particularly under non-neutral pH conditions.[8][9]
Root Causes of Hydrolysis:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester can be hydrolyzed back to the corresponding alcohol and carboxylic acid. This reaction is reversible.[8][9]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, esters undergo saponification to form a carboxylate salt and an alcohol. This reaction is irreversible.[8][9]
Troubleshooting & Prevention:
-
Maintain Neutral pH: As with preventing racemization, maintaining a neutral pH throughout the workup and purification is crucial. Avoid strong acids or bases during extraction. If an acid or base wash is necessary, it should be done quickly and at low temperatures, followed immediately by neutralization.
-
Use Anhydrous Conditions: Ensure that all solvents and reagents used during the final purification steps are anhydrous to minimize the water available for hydrolysis.
-
Purification Strategy: If your crude product is contaminated with (R)-1-Chloro-5-hexanol, it can be separated by column chromatography. The alcohol is significantly more polar than the desired acetoxy compound.
Workflow for Preventing Hydrolysis:
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side reactions associated with monochlorination of alkanes
Welcome to the technical support center for alkane monochlorination. This guide is designed for researchers, scientists, and professionals in drug development who utilize free-radical chlorination and encounter challenges related to side reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the mechanistic principles that govern these reactions, enabling you to troubleshoot and optimize your experiments effectively.
Free-radical chlorination is a powerful tool for functionalizing otherwise inert alkanes.[1] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or heat.[2][3] However, the high reactivity and low selectivity of chlorine radicals often lead to a complex mixture of products, complicating purification and reducing the yield of the desired monochlorinated compound.[4][5] This guide provides direct answers and troubleshooting strategies for the most common side reactions encountered in the lab.
Troubleshooting Guide & FAQs
Section 1: The Challenge of Polysubstitution
One of the most frequent issues in alkane chlorination is the formation of di-, tri-, and even tetrachlorinated products.[6][7] This occurs because the initial monochlorinated product can itself react with chlorine radicals, leading to further substitution.[4]
Q1: I'm observing significant amounts of dichlorinated and trichlorinated products. Why is this happening?
A1: This side reaction, known as polysubstitution or over-chlorination, is a direct consequence of the free-radical chain mechanism. Once your target monochlorinated alkane is formed, it competes with the starting alkane for reaction with chlorine radicals. The propagation steps for the formation of dichloromethane from chloromethane, for instance, are analogous to the initial chlorination of methane.[4][8] If the concentration of the monochlorinated product becomes significant relative to the starting alkane, and chlorine is still available, the reaction will inevitably produce polychlorinated species.[7]
Q2: How can I strategically minimize polysubstitution to maximize my monochlorinated product yield?
A2: The key to suppressing polysubstitution is to manipulate the reaction kinetics to favor the collision of a chlorine radical with a starting alkane molecule over a collision with a monochlorinated product molecule. This is most effectively achieved by controlling the relative concentrations of the reactants.
Troubleshooting Protocol: Minimizing Polysubstitution
-
Establish a High Alkane-to-Chlorine Ratio: The most effective method is to use a large excess of the alkane relative to chlorine.[1][9] This statistically increases the probability that a chlorine radical will encounter an alkane molecule rather than an already chlorinated one.[4] A molar ratio of 10:1 (alkane:chlorine) or higher is often a good starting point.
-
Control the Addition of Chlorine: Instead of adding all the chlorine at once, introduce it slowly to the reaction mixture. This keeps the instantaneous concentration of chlorine low, reducing the likelihood of multiple substitution events.
-
Monitor Reaction Time and Conversion: Polysubstitution becomes more prevalent as the reaction progresses and the concentration of the monochlorinated product builds up. To favor the mono-substituted product, it is often best to run the reaction at a lower conversion rate. Stop the reaction after a relatively short time and separate the desired product from the large excess of unreacted alkane.[4]
-
Maintain Consistent Mixing: Ensure vigorous and efficient stirring to maintain a homogeneous concentration of reactants and prevent localized "hot spots" of high chlorine concentration where over-reaction can occur.
The logical flow for this strategy is visualized in the workflow diagram below.
Caption: Comparison of chlorination and bromination selectivity.
Q3: How does reaction temperature affect isomer distribution?
A3: As the reaction temperature increases, the selectivity of chlorination decreases. [10]At higher temperatures, the chlorine radical has more kinetic energy, making it even less discriminate. The reaction begins to approach a "statistical" distribution, where the product ratio is governed more by probability (the number of available hydrogens) than by the differences in C-H bond activation energies. [10]Therefore, to maximize what little selectivity is possible, conduct the reaction at the lowest feasible temperature that still allows for initiation.
Section 3: Unexpected Products and Reaction Inhibition
Q1: My analysis shows a small amount of a longer-chain alkane, such as ethane from the chlorination of methane. What is the source?
A1: This is a classic example of a side product formed during the termination phase of the chain reaction. The primary purpose of termination steps is to remove radicals from the system. [11]While the combination of an alkyl radical and a chlorine radical yields the desired product, the combination of two alkyl radicals will result in a new C-C bond, leading to a coupling product. [3][12]
-
Example Termination Steps in Methane Chlorination:
-
Cl• + Cl• → Cl₂
-
•CH₃ + Cl• → CH₃Cl (Product)
-
•CH₃ + •CH₃ → CH₃CH₃ (Ethane side product)
-
The formation of these coupling products is generally minor but can be promoted by high radical concentrations. This can occur if the initiation rate (e.g., from a very high-intensity UV lamp) is too high. [13]
Q2: My chlorination reaction is very slow or fails to initiate. What are the common causes?
A2: Failure to initiate or sluggish reaction rates are typically due to two main factors: insufficient initiation energy or the presence of radical inhibitors.
Troubleshooting Protocol: Poor Reaction Rate
-
Verify Initiation Source:
-
UV Light: Ensure your UV lamp is functioning correctly and emitting at an appropriate wavelength to induce homolytic cleavage of the Cl-Cl bond (58 kcal/mol). [14]Check that your reaction vessel is made of a material transparent to this wavelength (e.g., quartz or borosilicate glass, not standard soda-lime glass which can block UV).
-
Heat: Confirm that the reaction temperature is high enough to provide the necessary activation energy for initiation.
-
-
Eliminate Radical Inhibitors: Oxygen (O₂) is a well-known radical inhibitor (or "trap"). [6][15]It is a diradical that can react with alkyl radicals to form alkylperoxy radicals, which are much less reactive and can terminate or divert the chain reaction.
-
Solution: Before initiating the reaction, thoroughly degas your solvent and alkane substrate. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas over the reaction mixture throughout the experiment.
-
-
Check Reagent Purity: Impurities in the reagents can sometimes interfere with the reaction. Ensure high-purity alkanes and chlorine are used.
Q3: What role do impurities in my chlorine gas or alkane starting material play?
A3: Besides oxygen, other impurities can have detrimental effects.
-
Water: The presence of moisture in chlorine gas can lead to the formation of hydrochloric and hypochlorous acids, making the mixture highly corrosive to equipment. [16]* Other Gases: Commercial chlorine gas can contain impurities like nitrogen, hydrogen, and carbon dioxide. [17]While often inert, they can affect partial pressures and concentrations.
-
Alkene Impurities: If your alkane starting material is contaminated with alkenes, you may see side reactions such as electrophilic addition of chlorine across the double bond, which can compete with the desired free-radical substitution.
Section 4: Purification Strategies
Q1: What are the best laboratory methods for isolating my desired monochlorinated alkane from the complex reaction mixture?
A1: The choice of purification method depends on the physical properties of the components in your reaction mixture.
-
Distillation: This is the most common and effective method if the boiling points of the desired product, unreacted starting material, and side products are sufficiently different. [18] * Simple Distillation: Useful for removing a large excess of a volatile alkane starting material.
-
Fractional Distillation: Necessary for separating isomeric products or products with close boiling points (e.g., separating 1-chloropropane from 2-chloropropane, or monochlorinated from dichlorinated products). Careful column packing and temperature control are critical. [19]2. Preparative Gas Chromatography (Prep-GC): For high-purity separation of small quantities of isomers with very similar boiling points, Prep-GC is an excellent, albeit less scalable, option.
-
-
Adsorption Chromatography: While less common for simple haloalkanes, column chromatography on silica or alumina can sometimes be used to separate polar polychlorinated compounds from the less polar monochlorinated product and non-polar alkane. [20]
Caption: The three key stages of free-radical chlorination.
References
-
Lumen Learning. (n.d.). 18.4. Radical reactions in practice. Organic Chemistry II. Retrieved from [Link]
-
Vedantu. (n.d.). Explain the free radical mechanism of chlorination class 11 chemistry CBSE. Retrieved from [Link]
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Aakash Institute. (n.d.). Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. Retrieved from [Link]
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Chad's Prep. (2020). 10.2 The Free Radical Halogenation Mechanism. Organic Chemistry. Retrieved from [Link]
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Allen Institute. (n.d.). Halogenation of Alkanes | Mechanism, Reaction Steps & Products. Retrieved from [Link]
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Scribd. (n.d.). Chlorination Selectivity in Alkanes. Retrieved from [Link]
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Ashenhurst, J. (2013). Initiation, Propagation, Termination. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
-
Ashenhurst, J. (2013). Selectivity In Free Radical Reactions. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2000). Free radical chlorination of haloalkanes. Selectivity with respect to polar effect of substituents in substrate. Retrieved from [Link]
-
Quora. (2024). What is the halogenation of alkanes? What is reactivity and selectivity in free radical substitution? Retrieved from [Link]
-
Das, S. (2018). Free Radical Substitution Reaction of Alkane. Chemistry by Supratim Das. Retrieved from [Link]
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Ashenhurst, J. (2013). Monochlorination Isomers Produced From Free Radical Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Quora. (2017). What is the monochlorination of alkanes? Retrieved from [Link]
-
Journal of Chemical Education. (1998). Free Radical Halogenation, Selectivity, and Thermodynamics: The Polanyi Principle and Hammond's Postulate. Retrieved from [Link]
-
Chad's Prep. (n.d.). Introduction to Free Radical Halogenation. Retrieved from [Link]
-
YouTube. (2019). Reactivity and selectivity || halogenation of Alkanes || Free Radical Reaction of alkanes. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
Filo. (2023). How can I explain the monochlorination of alkanes? Retrieved from [Link]
-
University of Missouri-Columbia. (1999). Reactions of Alkanes: Radical Chain Halogenation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 15.1: Free Radical Halogenation of Alkanes. Retrieved from [Link]
-
YouTube. (2010). Introduction to Halogenation of Alkanes via a Radical Substitution. Retrieved from [Link]
-
YouTube. (2020). Radical Halogenation of Alkanes. Retrieved from [Link]
-
askIITians. (n.d.). How can I explain the monochlorination of alkanes? Retrieved from [Link]
-
Clark, J. (n.d.). THE HALOGENATION OF ALKANES. Chemguide. Retrieved from [Link]
-
University of Calgary. (n.d.). LECTURE 4 (d) Polyhalogenation. Retrieved from [Link]
-
Save My Exams. (2024). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]
-
Michigan State University. (n.d.). Alkane Reactivity. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis. Retrieved from [Link]
-
YouTube. (2021). 3.3.2.4 Chlorination of alkanes. Retrieved from [Link]
-
Save My Exams. (2024). Chlorination of Alkanes (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Gaseous Impurities in Chlorine. Retrieved from [Link]
-
Global Analyser Solutions. (n.d.). Impurities in chlorine analyser. Retrieved from [Link]
- Google Patents. (2016). RU2574402C1 - Method for purification of alkanes from admixtures.
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Technical Support Center: Optimizing Reaction Temperature for Substitutions on Secondary Carbons
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on navigating the complexities of nucleophilic substitution reactions at secondary carbons. Secondary systems are notoriously challenging due to the competing SN1, SN2, E1, and E2 pathways. Temperature is a critical, yet often misunderstood, parameter in controlling the outcome of these reactions. This resource will equip you with the knowledge to troubleshoot common issues and rationally optimize your reaction temperature for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction on a secondary halide is giving me a mixture of products, including a significant amount of alkene. What is the first parameter I should adjust?
A1: The immediate parameter to investigate is the reaction temperature. Elimination reactions (E1 and E2) are generally favored at higher temperatures compared to their substitution (SN1 and SN2) counterparts.[1][2][3] This is primarily due to thermodynamic and kinetic factors.
-
Thermodynamics: Elimination reactions typically result in an increase in the number of molecules in the system (one reactant molecule yields three product molecules: the alkene, the leaving group, and the conjugate acid of the base). This leads to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term will make ΔG more negative (i.e., more spontaneous) as the temperature (T) increases.[1][4][5]
-
Kinetics: Elimination reactions often have a higher activation energy than substitution reactions because they involve the breaking of more bonds.[2][4][5] Increasing the temperature provides more molecules with the necessary energy to overcome this higher activation barrier, thus increasing the rate of elimination relative to substitution.[1][2]
Troubleshooting Action: If you are observing significant elimination, your first step should be to lower the reaction temperature. A good starting point is to decrease the temperature in 10-20 °C increments. For many reactions, moving from elevated temperatures to room temperature, or even 0 °C, can dramatically shift the product distribution in favor of substitution.[6][7]
Q2: I am trying to perform an SN2 reaction on a secondary tosylate, but the reaction is extremely slow at room temperature. I'm hesitant to increase the heat because of potential elimination. What are my options?
A2: This is a classic dilemma. While increasing temperature will increase the rate of all reactions, it will likely favor elimination more.[8] Before resorting to higher temperatures, consider the other key factors that govern the SN2 reaction rate:
-
Solvent: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as acetone, DMSO, DMF, or acetonitrile are ideal.[9][10][11][12] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive.[10][13] In contrast, polar protic solvents (e.g., water, ethanol, methanol) will form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[9][10][13] Switching from a protic to a polar aprotic solvent can lead to a dramatic increase in the SN2 reaction rate.[12]
-
Nucleophile: The strength and concentration of your nucleophile are paramount. A more potent, and more concentrated, nucleophile will increase the rate of an SN2 reaction. If your nucleophile is weak, consider if a stronger alternative is compatible with your substrate.
-
Leaving Group: While you've started with a good leaving group (tosylate), ensure its quality hasn't been compromised. For other substrates, remember that good leaving groups are weak bases. The order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ >> F⁻.
Optimization Workflow:
-
Confirm Solvent Choice: Ensure you are using a suitable polar aprotic solvent.
-
Increase Nucleophile Concentration: If possible, increase the concentration of your nucleophile.
-
Moderate Temperature Increase: If the reaction is still too slow, a modest increase in temperature (e.g., to 40-50 °C) may be acceptable. Carefully monitor the reaction by TLC or LC-MS to check for the formation of elimination byproducts.
Q3: How do I know if my reaction on a secondary carbon is proceeding via an SN1 or SN2 pathway? Why does temperature matter differently for each?
A3: Distinguishing between SN1 and SN2 pathways at a secondary carbon is crucial for optimization, as they have different sensitivities to reaction parameters. Secondary substrates are borderline cases and can often proceed through either mechanism, or a mixture of both.[10][14][15]
| Feature | SN1 Pathway | SN2 Pathway |
| Rate-Determining Step | Unimolecular: Formation of a carbocation intermediate. | Bimolecular: Concerted attack of the nucleophile and departure of the leaving group. |
| Stereochemistry | Racemization (attack from either face of the planar carbocation). | Inversion of configuration (backside attack). |
| Favored by | Weak nucleophiles, polar protic solvents, stable carbocations.[3][9] | Strong nucleophiles, polar aprotic solvents, sterically unhindered substrates.[9][10][11] |
The Role of Temperature:
-
For SN1/E1: These reactions share a common rate-determining step: the formation of a carbocation.[8] Once the carbocation is formed, it can either be attacked by a nucleophile (SN1) or be deprotonated by a base to form an alkene (E1). As discussed in Q1, increasing the temperature will favor the E1 pathway due to entropy.[8][14] Therefore, to favor SN1 over E1, lower temperatures are generally preferred.[6][8]
-
For SN2/E2: These are competing bimolecular reactions. The decision between SN2 and E2 is influenced by the steric hindrance of the substrate and the basicity versus nucleophilicity of the attacking species. Heat will favor the E2 pathway for the same thermodynamic and kinetic reasons mentioned previously.[8][16]
The following diagram illustrates the decision-making process for determining the likely reaction pathway.
Caption: Decision workflow for predicting substitution vs. elimination.
Troubleshooting Guide: A Step-by-Step Protocol for Temperature Optimization
This protocol provides a systematic approach to optimizing the reaction temperature for a nucleophilic substitution on a secondary carbon where elimination is a known or potential side reaction.
Objective: To determine the optimal temperature that maximizes the yield of the desired substitution product while minimizing the formation of elimination byproducts.
Materials:
-
Your secondary substrate
-
Nucleophile
-
Anhydrous solvent (a polar aprotic solvent like DMF or acetonitrile is a good starting point for SN2)
-
Reaction vessels (e.g., round-bottom flasks or vials)
-
Heating/cooling system (e.g., oil bath, cryocooler)
-
Stirring apparatus
-
Analytical equipment (TLC, GC-MS, or LC-MS)
-
Internal standard (for quantitative analysis)
Experimental Protocol:
-
Establish a Baseline at Room Temperature:
-
Set up the reaction at room temperature (~20-25 °C).
-
Use your standard concentrations of substrate and nucleophile.
-
Monitor the reaction progress over time (e.g., at 1, 4, 8, and 24 hours) using your chosen analytical method.
-
Quantify the ratio of substitution product to elimination byproduct. This is your baseline.
-
-
Screen Lower Temperatures:
-
Set up identical reactions at lower temperatures. Good starting points are 0 °C (ice bath) and -20 °C (e.g., dry ice/acetone bath or cryocooler).
-
Monitor these reactions in parallel with the room temperature reaction.
-
Rationale: This will determine if reducing thermal energy can sufficiently suppress the elimination pathway.
-
-
Screen Higher Temperatures (with caution):
-
If the reaction is too slow at room temperature and below, set up identical reactions at moderately elevated temperatures. Good starting points are 40 °C and 60 °C.
-
Monitor these reactions closely, paying special attention to the rate of formation of the elimination byproduct.
-
Rationale: This will establish the temperature at which elimination becomes the dominant pathway.
-
-
Data Analysis and Optimization:
-
Compile the data into a table comparing temperature, reaction time, conversion of starting material, and the ratio of substitution to elimination products.
Temperature (°C) Time (h) Conversion (%) Substitution:Elimination Ratio -20 24 15 >99:1 0 24 40 98:2 25 8 95 90:10 40 2 >99 75:25 60 1 >99 50:50 -
From this data, you can identify the optimal temperature that provides a good balance between reaction rate and selectivity. In the example above, 25 °C gives a high conversion with an acceptable 90:10 ratio. If higher purity is required, running the reaction for a longer time at 0 °C might be the best option.
-
The following diagram illustrates the general relationship between temperature and the rates of substitution and elimination.
Caption: Effect of temperature on reaction rates.
By systematically evaluating the effect of temperature, you can move from a reaction with a complex product mixture to a clean, high-yielding transformation. Remember that every substrate-nucleophile pair is unique, and empirical optimization is often necessary to achieve the best results.
References
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Available at: [Link]
-
University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ?. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Why substitution and elimination reactions are favored respectively at lower and higher temperature?. Available at: [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. Available at: [Link]
-
Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Available at: [Link]
-
Making Molecules. (n.d.). Substitution Reactions (on Saturated Carbons). Available at: [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Available at: [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
Filo. (2023). How does temperature affect SN1 and SN2 reactions?. Available at: [Link]
-
OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism. Available at: [Link]
-
Reddit. (2023). Do the reaction at cold temperature and Sn1 will be major product.... Available at: [Link]
-
Master Organic Chemistry. (n.d.). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Available at: [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution reactions. Available at: [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution?. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 10. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Chiral Acetoxy Compounds
Welcome to the technical support center for the purification of chiral acetoxy compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with separating these valuable enantiomers. The acetoxy group, while often a useful synthetic handle or a key part of a pharmacophore, introduces specific purification hurdles. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your desired enantiopurity.
I. Understanding the Core Challenges
Purifying chiral acetoxy compounds is not merely a standard chiral separation. The ester functionality introduces a layer of complexity that must be carefully managed. The primary challenges can be categorized as follows:
-
Chemical Instability: The acetoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions, which are often employed in chromatography. This can lead to the formation of the corresponding alcohol, contaminating the desired product and altering the chromatographic behavior.
-
Racemization: Chiral centers, especially those alpha to a carbonyl group, can be prone to racemization under certain conditions (e.g., heat, presence of acid or base), leading to a loss of enantiomeric purity.[1]
-
Co-elution and Poor Resolution: Achieving baseline separation of enantiomers can be difficult due to subtle differences in their interaction with the chiral stationary phase (CSP).[2] The presence of the acetoxy group can influence these interactions in unpredictable ways.
-
Solubility Issues: Chiral acetoxy compounds may have limited solubility in common mobile phases, which can complicate preparative-scale purifications and lead to issues like sample precipitation on the column.[2][3][4]
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common problems encountered during the purification of chiral acetoxy compounds.
Problem 1: Poor or No Enantiomeric Resolution
Symptom: You are injecting a racemic mixture of your acetoxy compound, but you see only a single peak or two poorly resolved peaks on your chromatogram.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[5] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for a wide range of compounds.[5][6]
-
Actionable Advice: If your initial CSP is not providing separation, you must screen other columns with different chiral selectors.[7] There is no universal CSP, and the selection process is largely empirical.[7][8] Consider both coated and immobilized polysaccharide columns, as well as Pirkle-type or macrocyclic glycopeptide-based phases for alternative selectivities.[6][9][10]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts selectivity.[5]
-
Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol). The type and percentage of the alcohol modifier can dramatically affect resolution.
-
Actionable Advice: Systematically vary the alcohol modifier (e.g., from isopropanol to ethanol) and its concentration. Sometimes, small changes can lead to significant improvements in separation. For basic compounds, the addition of a small amount of an amine like diethylamine (DEA) can improve peak shape and resolution. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or acetic acid may be beneficial.[8][9][11]
-
Polar Organic Mode (POM): Utilizes polar organic solvents like acetonitrile and methanol. This can be advantageous for compounds with poor solubility in normal phase solvents.
-
Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is generally less common for polysaccharide-based CSPs but can be effective for certain columns like cyclodextrin or protein-based phases.[9]
-
-
Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.[5]
-
Actionable Advice: Experiment with running your separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but can increase backpressure. Conversely, higher temperatures can sometimes invert the elution order.[5]
-
Workflow for Optimizing Resolution
Caption: Decision workflow for troubleshooting poor enantiomeric resolution.
Problem 2: Peak Tailing or Asymmetry
Symptom: Your enantiomers are separated, but the peaks are broad and tailing, making accurate quantification and preparative collection difficult.
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between your compound and the silica support of the CSP can cause peak tailing.
-
Actionable Advice: For basic analytes, add a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[9][11] This will mask the acidic silanol groups on the silica surface. For acidic analytes, adding an acidic modifier like trifluoroacetic acid (TFA) or acetic acid can have a similar beneficial effect.[9][11]
-
-
Column Overload: Injecting too much sample can lead to peak distortion. This is especially true for preparative separations.
-
Actionable Advice: Perform a loading study by injecting increasing amounts of your sample. Observe the point at which peak shape begins to deteriorate. This will define the loading capacity of your column under the current conditions.
-
-
Contamination at the Column Inlet: Strongly adsorbed impurities from previous injections can create active sites that cause peak tailing.
-
Actionable Advice: If you are using an immobilized CSP, you can flush the column with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to remove contaminants.[12] For coated CSPs, which are less robust, flushing with the strongest compatible solvent (often 2-propanol) is recommended.[12] Always use a guard column to protect your analytical column.[12]
-
Problem 3: Suspected On-Column Hydrolysis of the Acetoxy Group
Symptom: You observe an extra, unexpected peak in your chromatogram that corresponds to the hydrolyzed (alcohol) form of your compound. The area of this peak may increase with longer run times or under certain mobile phase conditions.
Possible Causes & Solutions:
-
Mobile Phase pH: The use of strong acidic or basic additives can catalyze the hydrolysis of the ester.
-
Water Content in the Mobile Phase: In normal phase or polar organic mode, trace amounts of water can be sufficient to cause hydrolysis, especially if an acid or base is present.
-
Actionable Advice: Use high-purity, anhydrous solvents for your mobile phase.
-
-
Enzymatic Activity: While less common, some stationary phases, particularly those based on natural products, could potentially have residual enzymatic activity. More likely, enzymatic resolution may have been used in a prior synthetic step.[14][15]
-
Actionable Advice: Ensure that any enzymatic reagents from previous steps are thoroughly removed before purification. If on-column hydrolysis is strongly suspected and cannot be mitigated by changing the mobile phase, consider a different type of CSP.
-
Problem 4: Loss of Enantiomeric Purity (Racemization)
Symptom: You start with an enantiomerically enriched sample, but after purification and analysis, the enantiomeric excess (ee) has decreased.
Possible Causes & Solutions:
-
Harsh Mobile Phase Conditions: As with hydrolysis, strong acids or bases in the mobile phase can promote racemization, especially if the chiral center is labile.[1]
-
Actionable Advice: Avoid aggressive pH conditions. Aim for near-neutral conditions if your separation allows.
-
-
Elevated Temperature: High temperatures can provide the energy needed to overcome the barrier to racemization.
-
Actionable Advice: Run the separation at ambient or sub-ambient temperatures.
-
-
On-Column Racemization: The surface of the stationary phase itself can sometimes catalyze racemization.
-
Actionable Advice: If you suspect this is happening, screening different CSPs is the best course of action. A different chiral environment may be less likely to promote racemization of your specific compound.
-
III. Frequently Asked Questions (FAQs)
Q1: Which is better for purifying chiral acetoxy compounds: HPLC or SFC?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[2][9] The choice often depends on the specific compound and the desired scale of purification.
| Feature | HPLC (Normal Phase) | SFC |
| Mobile Phase | Hexane/Heptane + Alcohol | Supercritical CO₂ + Alcohol |
| Speed | Slower | Faster due to low viscosity[16][17] |
| Solvent Usage | High | Significantly lower, greener[16][18] |
| Work-up | Evaporation of organic solvents | Fast evaporation of CO₂ and small amount of alcohol[3] |
| Cost | Lower initial instrument cost | Higher initial instrument cost, lower running cost[19] |
| Solubility | Can be an issue for polar compounds | Excellent for many compounds, but can be a limiting factor for highly polar molecules[19][20] |
Recommendation: For analytical scale and initial screening, both techniques are excellent. For preparative scale, SFC is often preferred due to its speed, reduced solvent consumption, and easier product recovery, making it a "greener" and more efficient option.[16][17][18]
Q2: I have a new chiral acetoxy compound. Where do I start with method development?
A2: A systematic screening approach is the most efficient way to develop a separation method.[21]
Protocol: Initial Chiral Screening
-
Column Selection: Choose a set of 3-4 polysaccharide-based CSPs with different selectors (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-chloro-3-methylphenylcarbamate)).[11][21]
-
Mobile Phase Screening:
-
Condition 1 (NP): 90:10 Hexane:Isopropanol
-
Condition 2 (NP): 90:10 Hexane:Ethanol
-
Condition 3 (POM): 100% Methanol
-
Condition 4 (POM): 100% Acetonitrile
-
-
Additive Strategy: If the compound is basic or acidic, repeat the screening with the addition of 0.1% DEA or 0.1% TFA, respectively, to the mobile phases.[9][21]
-
Analysis: Run a small injection of your racemic mixture on each column/mobile phase combination. Identify the conditions that provide the best "hit" (any separation).
-
Optimization: Once a promising condition is found, optimize the separation by fine-tuning the mobile phase composition (e.g., changing the alcohol percentage from 10% to 5% or 15%) and temperature.[21]
Screening Strategy Diagram
Caption: A systematic screening approach for chiral method development.
Q3: Can I invert the elution order of my enantiomers?
A3: Yes, inverting the elution order is often possible and can be highly advantageous, especially in preparative chromatography where you want the desired enantiomer to elute first, or for impurity analysis where the minor enantiomer should elute before the major one.[10]
-
Method 1: Use a CSP with the Opposite Chirality: Some CSPs, particularly Pirkle-type columns, are available with both (R) and (S) configurations. Using the opposite configuration will reverse the elution order.[10]
-
Method 2: Change the Mobile Phase Modifier: Switching the alcohol modifier in normal phase (e.g., from isopropanol to ethanol) can sometimes cause the elution order to invert.
-
Method 3: Adjust the Temperature: As mentioned, changing the temperature can, in some cases, lead to a reversal of elution order.[5]
Q4: My compound is not soluble in hexane. What are my options?
A4: Poor solubility in traditional normal phase solvents is a common challenge.[2][4]
-
Polar Organic Mode (POM): This is an excellent alternative. Use mobile phases like 100% methanol, 100% acetonitrile, or mixtures thereof. Polysaccharide-based CSPs are well-suited for this mode.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ modified with a polar solvent like methanol. This combination can often dissolve compounds that are insoluble in hexane.[3]
-
Sample Solvent: For preparative work, if you must use a normal phase method, you may be able to dissolve your sample in a stronger, compatible solvent (like THF on an immobilized column) for injection. However, be cautious as this can cause peak distortion if the injection volume is too large.
IV. References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
Optimization of the LC enantioseparation of chiral acidic compounds using cellulose tris(3-chloro-4-methylphenylcarbamate) as chiral selector and polar organic mobile phases. (2012). Journal of Chromatography A. Retrieved from [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. Retrieved from [Link]
-
Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. (2024). MDPI. Retrieved from [Link]
-
CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved from [Link]
-
Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
CHIRAL STATIONARY PHASES. (n.d.). Orochem. Retrieved from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved from [Link]
-
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. Retrieved from [Link]
-
Racemization and chiral centers. (n.d.). Slideshare. Retrieved from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved from [Link]
-
Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs. Retrieved from [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (n.d.). Pure Synth. Retrieved from [Link]
-
CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved from [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository. Retrieved from [Link]
-
Resolution of enantiomers. (n.d.). Khan Academy. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). IntechOpen. Retrieved from [Link]
-
Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]
-
Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]
-
Enantiomer Separation: Fundamentals and Practical Methods. (2007). ResearchGate. Retrieved from [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (n.d.). RotaChrom. Retrieved from [Link]
-
Optical purification of a mixture of chiral forms by dimer formation. (n.d.). ResearchGate. Retrieved from [Link]
-
The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral discrimination by hydrolytic enzymes in the synthesis of optically pure materials. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. (n.d.). Chiral Technologies Europe. Retrieved from [Link]
-
Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2026). Organic Letters. Retrieved from [Link]
-
The Secrets to Mastering Chiral Chromatography. (2023). Rotachrom Technologies. Retrieved from [Link]
-
Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. (2007). Books. Retrieved from [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. Retrieved from [Link]
Sources
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- 2. pure-synth.com [pure-synth.com]
- 3. chromatographytoday.com [chromatographytoday.com]
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- 20. researchgate.net [researchgate.net]
- 21. ymc.co.jp [ymc.co.jp]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (e.e.) of your reactions.[1] Achieving high enantioselectivity is a multifactorial challenge, and this guide is structured to help you systematically diagnose and resolve issues leading to suboptimal results.[1][2]
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Low Enantiomeric Excess
Q1: My asymmetric reaction resulted in a low enantiomeric excess. What is the first thing I should check?
A1: Before delving into extensive reaction optimization, it is crucial to first validate your analytical method.[3] Chromatographic artifacts or a poorly optimized separation method can often mimic the appearance of low enantioselectivity.
Initial Action:
-
Prepare a true racemic sample of your product. This can often be achieved by running the reaction with a non-chiral version of your catalyst or ligand.
-
Analyze the racemic sample using your established chiral chromatography method (e.g., HPLC, GC).[3]
-
Confirm Baseline Separation: Ensure that you can achieve baseline resolution of the two enantiomers. Without this, accurate quantification of the peak areas is not possible.[4]
If you cannot resolve the enantiomers of the racemic standard, your analytical method requires further development before you can trust the e.e. values from your asymmetric reactions.
Q2: I've confirmed my analytical method is accurate, but my e.e. is still low. What are the most common chemical culprits?
A2: Low enantiomeric excess can stem from a variety of factors related to your reagents, catalyst, and reaction conditions. The most common issues include:
-
Catalyst-Related Problems: This includes using an impure, improperly activated, or degraded catalyst. The catalyst loading can also significantly impact the outcome.[2][5]
-
Reagent and Solvent Purity: Impurities in your substrate, reagents, or solvents can interfere with the catalytic cycle or act as catalyst poisons.[1][2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration are critical parameters that can dramatically influence the enantioselectivity of a reaction.[2]
-
Product Racemization: The desired product may be racemizing under the reaction or workup conditions.[2]
The following sections will provide detailed troubleshooting guides for each of these areas.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Catalyst Integrity and Activity
The chiral catalyst is the heart of your asymmetric transformation. Its purity, activity, and proper handling are paramount for achieving high enantioselectivity.
Question: How do I know if my catalyst is the problem?
Answer: Issues with the catalyst often manifest as both low conversion and low e.e. A systematic check of the catalyst's quality and handling is the first step.
Troubleshooting Workflow: Catalyst Issues
Caption: Workflow for troubleshooting catalyst-related issues.
Step-by-Step Protocols:
-
Verify Catalyst Purity:
-
Rationale: Impurities in the catalyst or ligand can lead to the formation of less selective catalytic species or act as inhibitors.[5] Even small amounts of enantiomeric impurities in the chiral source can impact the final product's e.e.[6]
-
Protocol:
-
If possible, repurify the catalyst or ligand. Recrystallization is a common method for solid compounds.
-
Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox).
-
If you synthesized the catalyst or ligand, re-verify its enantiomeric purity using an appropriate analytical technique.
-
-
-
Ensure Proper Catalyst Activation:
-
Rationale: Many catalysts require an activation step to generate the active catalytic species. Incomplete or improper activation will result in a lower concentration of the desired catalyst.
-
Protocol:
-
Carefully review the literature procedure for the activation of your specific catalyst.
-
Pay close attention to the stoichiometry of activating reagents and the reaction time and temperature.
-
For reactions requiring anhydrous conditions, ensure all glassware is rigorously dried and solvents are freshly distilled from an appropriate drying agent.[1]
-
-
-
Optimize Catalyst Loading:
-
Rationale: The concentration of the catalyst can influence the reaction's enantioselectivity. In some cases, higher catalyst loadings can lead to the formation of aggregates, which may have different selectivity than the monomeric species.[7][8] Conversely, a catalyst loading that is too low may not be sufficient to outcompete a non-catalyzed background reaction.
-
Protocol:
-
Set up a series of parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Ensure all other reaction parameters are kept constant.
-
Analyze the e.e. for each reaction to determine the optimal catalyst loading.
-
-
Guide 2: Reaction Condition Optimization
The reaction environment plays a critical role in the stereochemical outcome of an asymmetric synthesis. Temperature and solvent are two of the most influential parameters.
Question: My catalyst seems fine. Could the reaction conditions be the cause of my low e.e.?
Answer: Absolutely. The energy difference between the diastereomeric transition states leading to the two enantiomers is often small, and subtle changes in reaction conditions can have a large impact on which pathway is favored.
Troubleshooting Workflow: Reaction Conditions
Caption: Workflow for optimizing reaction conditions.
Step-by-Step Protocols:
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature often increases enantioselectivity.[9] This is because the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states at lower temperatures. However, in some rare cases, an "inversion temperature" phenomenon can be observed where the major enantiomer produced changes as the temperature is varied.[10][11]
-
Protocol:
-
Set up a series of identical reactions at different, precisely controlled temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).
-
Maintain all other parameters, such as concentrations and reaction time, as constants.
-
Plot the observed e.e. versus temperature to identify the optimal condition.[5]
-
-
-
Solvent Screening:
-
Rationale: The solvent can significantly influence the enantioselectivity of a reaction by solvating the catalyst, substrate, and transition states differently.[10][12] A change in solvent polarity or coordinating ability can alter the geometry of the transition state, thereby affecting the stereochemical outcome.[2][13]
-
Protocol:
-
Select a range of solvents with varying properties (e.g., non-polar aprotic like toluene, polar aprotic like THF, and polar protic like isopropanol).
-
Run a small-scale reaction in each solvent, keeping all other parameters identical.
-
Analyze the conversion and e.e. for each reaction to identify the best solvent.[5]
-
-
Illustrative Data: The Impact of Temperature and Solvent on E.E.
The following table provides hypothetical data to illustrate how temperature and solvent can affect the enantiomeric excess in a generic asymmetric reaction.
| Temperature (°C) | Solvent | Enantiomeric Excess (%) |
| 25 | Dichloromethane | 65 |
| 0 | Dichloromethane | 82 |
| -20 | Dichloromethane | 91 |
| -78 | Dichloromethane | 95 |
| 0 | Toluene | 75 |
| 0 | Tetrahydrofuran | 88 |
| 0 | Hexane | 60 |
Guide 3: Substrate and Reagent Purity
The purity of your starting materials is a critical, yet often overlooked, factor in achieving high enantioselectivity.
Question: I've optimized my catalyst and reaction conditions, but the e.e. is still not ideal. Could my starting materials be the issue?
Answer: Yes, impurities in your substrate or other reagents can have a detrimental effect on the reaction.
Troubleshooting Steps:
-
Verify Substrate Purity:
-
Rationale: Impurities in the substrate can compete for the catalyst, leading to a decrease in both reaction rate and enantioselectivity. In some cases, impurities may act as catalyst poisons, completely shutting down the reaction.[1]
-
Action:
-
Analyze your substrate by NMR, GC, or LC-MS to check for any impurities.
-
If impurities are detected, purify the substrate by distillation, recrystallization, or chromatography.
-
-
-
Ensure Anhydrous Conditions:
-
Rationale: Many asymmetric catalytic systems are highly sensitive to water.[1] Water can hydrolyze the catalyst or reagents, leading to a loss of activity and selectivity.
-
Action:
-
Use freshly dried solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere of nitrogen or argon.
-
-
Section 3: Advanced Troubleshooting - Mechanistic Considerations
If you have systematically worked through the above troubleshooting guides and are still experiencing low enantiomeric excess, it may be necessary to consider more complex mechanistic possibilities.
Question: I've tried everything, but my e.e. is still not what I expect from the literature. What else could be happening?
Answer: In some cases, the issue may be more complex than simple optimization of conditions. Here are a few advanced topics to consider:
-
Non-Linear Effects: Investigate the relationship between the enantiomeric purity of your catalyst and the enantiomeric excess of your product. A non-linear relationship can indicate the presence of catalyst aggregates or other complex mechanistic behavior.[14]
-
Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation.[1] This can be particularly problematic if the catalyzed reaction is slow. To test for this, run the reaction in the absence of the chiral catalyst and see if any product is formed.
-
Product Racemization: The product itself may be racemizing under the reaction or workup conditions. To check for this, subject an enantiomerically enriched sample of your product to the reaction conditions (without the substrate) and the workup procedure and see if the e.e. decreases.
Section 4: Analytical Methods for Determining Enantiomeric Excess
Accurate determination of enantiomeric excess is fundamental to any asymmetric synthesis project.[2]
Q: What are the most common and reliable methods for determining e.e.?
A: The most widely used techniques are chromatographic methods that utilize a chiral stationary phase (CSP) to separate the enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a versatile and reliable method for a wide range of compounds.[15] The choice of the chiral stationary phase is crucial for achieving separation.[16]
-
Chiral Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine e.e. determination, NMR can be used with chiral shift reagents or chiral solvating agents to induce a chemical shift difference between the enantiomers, allowing for their quantification.[2]
References
- Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
- Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
- Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods. Benchchem.
- Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects.
- Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6).
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- improving enantiomeric excess in asymmetric synthesis. Benchchem.
- Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Journal of the American Chemical Society.
- Effect of temperature on the enantiomeric excess using the constant ν1...
- Impact of catalyst loading on the e.e. of the product a, Product e.e....
- Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transform
- Temperature drop triggers chirality twist. Chemistry World.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PubMed Central.
- Addressing low enantiomeric excess in chiral diamine c
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storage and handling recommendations for (R)-5-Acetoxy-1-chlorohexane
Welcome to the technical support guide for (R)-5-Acetoxy-1-chlorohexane. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth guidance on the proper storage, handling, and troubleshooting for experiments involving this versatile chiral intermediate. Our aim is to provide you with the technical expertise and practical insights necessary to ensure the integrity of your experiments and the quality of your results.
Core Compound Profile
(R)-5-Acetoxy-1-chlorohexane is a bifunctional organic molecule featuring a chiral center, an acetoxy group, and a terminal chloro group. These functionalities make it a valuable building block in the asymmetric synthesis of more complex molecules, particularly in the pharmaceutical industry. However, the presence of the ester and halide groups necessitates careful storage and handling to prevent degradation.
| Property | Value |
| CAS Number | 154885-34-4 |
| Molecular Formula | C₈H₁₅ClO₂[1] |
| Molecular Weight | 178.66 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Key Functional Groups | Acetoxy (ester), Chloroalkane |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of (R)-5-Acetoxy-1-chlorohexane.
1. What are the recommended storage conditions for (R)-5-Acetoxy-1-chlorohexane?
To ensure the long-term stability and purity of (R)-5-Acetoxy-1-chlorohexane, it is recommended to store the compound at 2-8°C (refrigerated) . For extended storage periods, some suppliers recommend maintaining it at -20°C. Always refer to the product-specific information provided by the supplier.
Scientific Rationale: The primary degradation pathway for this molecule is the hydrolysis of the acetoxy (ester) group. This reaction is catalyzed by the presence of moisture and accelerated by higher temperatures. Storing the compound at reduced temperatures significantly slows the rate of hydrolysis, thereby preserving its chemical integrity. The chloroalkane functional group is generally stable under these conditions but can be susceptible to nucleophilic substitution, a risk that is also mitigated by low-temperature storage.
2. Is it acceptable to store (R)-5-Acetoxy-1-chlorohexane at room temperature?
Room temperature storage is not recommended for any significant duration. Exposure to ambient temperatures can lead to a gradual loss of purity, which may compromise the outcomes of sensitive downstream applications. For short periods, such as during experimental setup, the compound should be allowed to equilibrate to room temperature in a sealed container to prevent condensation of atmospheric moisture upon opening.
3. What is the expected shelf-life of (R)-5-Acetoxy-1-chlorohexane?
When stored under the recommended refrigerated conditions and protected from moisture, the shelf-life of (R)-5-Acetoxy-1-chlorohexane is typically at least one year. However, it is best practice to re-analyze the purity of the material if it has been in storage for an extended period or if there are any doubts about its handling history.
4. How should I handle the compound to prevent contamination and degradation?
Proper handling is critical to maintaining the quality of (R)-5-Acetoxy-1-chlorohexane.
-
Moisture Prevention: Always handle the compound in a dry environment. If your experimental setup is sensitive to moisture, the use of an inert atmosphere (e.g., a glovebox or a nitrogen/argon blanket) is advised.
-
Container Integrity: Keep the compound in its original, tightly sealed container. If aliquoting is necessary, use clean, dry, amber glass vials with PTFE-lined caps to protect from light and moisture.
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture from the air onto the cold liquid.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of (R)-5-Acetoxy-1-chlorohexane in experimental settings.
Problem 1: Inconsistent or Lower-than-Expected Reaction Yields
One of the most frequent challenges in synthesis is variability in reaction outcomes. If you are experiencing inconsistent yields, the purity of your starting material is a prime suspect.
Caption: Decision workflow for troubleshooting low reaction yields.
Problem 2: Appearance of Unexpected Peaks in Analytical Data (NMR, GC-MS)
The emergence of new signals in your analytical data (e.g., ¹H NMR, GC-MS) for a reaction mixture or the starting material itself often points to degradation.
-
Suspected Impurity: The most probable degradation product is (R)-6-chlorohexan-2-ol .
-
Mechanism of Formation: This alcohol is the result of the hydrolysis of the acetoxy group. This reaction can be catalyzed by trace amounts of acid or base, or simply by the presence of water.
Analytical Signatures of Degradation:
| Technique | Observation in Pure (R)-5-Acetoxy-1-chlorohexane | Signature of (R)-6-chlorohexan-2-ol Impurity |
| ¹H NMR | Singlet around 2.0 ppm (acetyl CH₃) | Disappearance or reduction of the acetyl singlet. Appearance of a broad singlet for the hydroxyl (-OH) proton. Shifts in the signals for protons near the chiral center. |
| FTIR | Strong C=O stretch (ester) around 1735 cm⁻¹ | Appearance of a broad O-H stretch around 3300-3500 cm⁻¹. |
| GC-MS | A single major peak corresponding to the molecular weight (178.66 g/mol ). | A new, typically more polar (shorter retention time on non-polar columns) peak corresponding to the hydrolysis product. |
Problem 3: The Compound Appears Cloudy or Has Changed Color
A visual change in the appearance of the liquid is a strong indicator of degradation or contamination.
-
Cloudiness: This may be due to the presence of immiscible water or the formation of degradation products that are less soluble.
-
Color Change (e.g., yellowing): This can indicate slow decomposition over time, potentially accelerated by exposure to light or air (oxidation).
Recommended Action: If you observe any change in the physical appearance of the compound, it is strongly advised to verify its purity using an appropriate analytical method before proceeding with your experiment.
Experimental Protocols
Protocol 1: Aliquoting and Preparing a Stock Solution
-
Remove the sealed vial of (R)-5-Acetoxy-1-chlorohexane from refrigerated storage.
-
Allow the vial to equilibrate to ambient temperature for at least 30-60 minutes before opening. This is a critical step to prevent moisture condensation.
-
In a fume hood, open the primary container.
-
Using a clean, dry glass syringe or pipette, withdraw the desired volume of the liquid.
-
Transfer the liquid to a clean, dry, and appropriately labeled vial, preferably with a PTFE-lined cap.
-
If preparing a stock solution, dissolve the compound in a high-purity, anhydrous solvent.
-
Purge the headspace of both the original container and the new aliquot/solution with an inert gas (e.g., argon or nitrogen) before sealing.
-
Return the original container and the new aliquot to refrigerated storage (2-8°C).
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Chiral Secondary Alcohols: Evaluating (R)-5-Acetoxy-1-chlorohexane and Alternative Asymmetric Strategies
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Abstract
In the landscape of asymmetric synthesis, the efficient generation of enantiomerically pure chiral molecules is paramount for applications ranging from pharmaceuticals to materials science. This guide provides a comparative analysis of synthetic strategies to access a specific chiral motif: the (R)-configured secondary alcohol embedded within a functionalized hexyl chain. We will begin by clarifying the role of the title compound, (R)-5-Acetoxy-1-chlorohexane, not as a traditional chiral auxiliary, but as a chiral building block or synthon. We will then objectively compare the direct incorporation of this synthon against three powerful alternative strategies: de novo asymmetric synthesis via catalytic reduction, enzymatic resolution of a racemate, and the use of classical chiral auxiliaries. This analysis, supported by experimental data and detailed protocols, offers researchers, scientists, and drug development professionals a logical framework for selecting the optimal synthetic route based on criteria such as stereoselectivity, yield, scalability, and cost.
Introduction: Chiral Auxiliaries vs. Chiral Building Blocks
In the pursuit of enantiopure compounds, chemists employ several strategies. One common approach is the use of a chiral auxiliary , a molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[1][2] Evans' oxazolidinones are a classic example of this powerful and reliable strategy.[2][3]
Another distinct strategy involves the use of a chiral building block , also known as a chiral synthon. This is an enantiomerically pure molecule that is incorporated directly into the final product's structure.[4] The title compound, (R)-5-Acetoxy-1-chlorohexane [5], falls into this category. It is not a temporary director of stereochemistry but rather a pre-fabricated chiral piece of a larger molecular puzzle.
This guide will compare the utility of using (R)-5-Acetoxy-1-chlorohexane as a chiral building block against other common methods for generating the same chiral secondary alcohol functionality. The core challenge is to efficiently synthesize a molecule containing the (R)-1-methyl-5-hydroxypentyl moiety (or a protected version thereof).
Comparative Analysis of Synthetic Strategies
We will evaluate four primary strategies for accessing the target chiral alcohol motif.
Strategy 1: Direct Incorporation of (R)-5-Acetoxy-1-chlorohexane (Chiral Building Block Approach)
This is the most straightforward approach. (R)-5-Acetoxy-1-chlorohexane is a commercially available reagent that can be used in reactions where a nucleophile displaces the chloride, or where the chloro-alkyl chain acts as an electrophile in coupling reactions.
-
Advantages:
-
Directness: The chiral center is pre-installed, simplifying the synthetic sequence.
-
High Enantiopurity: Typically available with high enantiomeric excess (e.e.).
-
-
Disadvantages:
-
Cost: As a specialized chiral reagent, it can be more expensive than the achiral starting materials used in other methods.
-
Limited Versatility: The structure is fixed. Modifications to the chain or protecting group require additional synthetic steps.
-
Strategy 2: Asymmetric Reduction of a Prochiral Ketone (De Novo Approach)
This is a powerful and widely used strategy where an achiral ketone, such as 6-chloro-2-hexanone, is reduced to the chiral alcohol using a chiral catalyst.[6] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is a preeminent example of this method.[7][8]
-
Advantages:
-
High Enantioselectivity: CBS reductions and other catalytic asymmetric hydrogenations can often achieve >95% e.e.[8][9]
-
Catalytic: Only a small amount of the chiral catalyst is needed, making it cost-effective and atom-economical.[10]
-
Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the catalyst's chirality and the substrate's steric profile.[11][12]
-
-
Disadvantages:
Strategy 3: Enzymatic Resolution of a Racemic Alcohol (Separation Approach)
In this approach, a racemic mixture of 6-chloro-2-hexanol is subjected to an enzyme, typically a lipase, that selectively acylates one of the enantiomers.[14] This allows for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as the alcohol).
-
Advantages:
-
Exceptional Selectivity: Enzymes can exhibit extremely high enantioselectivity (E > 100), leading to products with very high e.e.[14]
-
Mild Conditions: Reactions are typically run under mild, environmentally friendly conditions (e.g., room temperature, neutral pH).
-
Broad Applicability: A wide range of lipases and other hydrolases are available for screening.[14]
-
-
Disadvantages:
-
Maximum 50% Yield: The theoretical maximum yield for the desired enantiomer in a standard kinetic resolution is 50%.[14] The other 50% is the undesired enantiomer.
-
Separation Required: Requires a robust method to separate the resulting product (e.g., an ester) from the unreacted starting material (the other alcohol enantiomer).
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, a dynamic kinetic resolution can be employed, where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[15][16][17] This, however, requires an additional compatible racemization catalyst.
-
Strategy 4: Chiral Auxiliary-Mediated Synthesis
This classic approach involves attaching a chiral auxiliary, such as an Evans' oxazolidinone, to a simple starting material (e.g., propanoic acid).[2] The auxiliary then directs the stereoselective alkylation with a suitable electrophile (e.g., 1-bromo-4-chlorobutane) to create the desired stereocenter. Subsequent cleavage of the auxiliary yields the chiral product.
-
Advantages:
-
High Diastereoselectivity: This method is known for its reliability and high diastereoselectivity, often exceeding 99:1 d.e.[3][18]
-
Well-Established: The procedures and mechanisms are well-understood and extensively documented.[1][19]
-
Versatility: The product can be cleaved from the auxiliary to reveal various functional groups (acid, alcohol, amide).[3]
-
-
Disadvantages:
-
Stoichiometric Chiral Reagent: Requires a stoichiometric amount of the chiral auxiliary, which can be expensive.
-
Multiple Steps: Involves additional steps for attaching and cleaving the auxiliary, which can lower the overall yield.
-
Data Summary and Comparison
The following table summarizes the key performance metrics for each strategy.
| Strategy | Typical Stereoselectivity | Theoretical Max. Yield | Key Advantages | Key Disadvantages |
| 1. Chiral Building Block | >98% e.e. (as supplied) | ~100% (reaction dependent) | Simplicity, directness | Cost, limited flexibility |
| 2. Asymmetric Reduction (CBS) | >95% e.e.[8] | ~100% | Catalytic, high e.e., predictable | Reagent sensitivity, optimization needed |
| 3. Enzymatic Resolution (KR) | >99% e.e.[14] | 50% | Exceptional selectivity, mild conditions | 50% yield limit, separation of products |
| 4. Chiral Auxiliary (Evans) | >98% d.e.[3] | ~70-85% (multi-step) | High reliability and predictability | Stoichiometric chiral source, multiple steps |
Visualization of Synthetic Pathways
The choice of synthetic strategy can be visualized as a decision tree, with each path representing a different approach to the target chiral alcohol.
Caption: Comparative overview of four distinct synthetic strategies.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 6-chloro-2-hexanone via CBS Reduction
This protocol is adapted from established procedures for the CBS reduction of ketones.[10]
-
Catalyst Preparation (in situ): To a flame-dried flask under an inert argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 equivalents) dropwise at room temperature and stir for 15 minutes.
-
Reduction: Cool the catalyst-borane complex solution to -78 °C.
-
Add a solution of 6-chloro-2-hexanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at this temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of methanol at -78 °C. Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude (R)-6-chloro-2-hexanol by flash column chromatography.
Caption: Step-by-step workflow for the CBS reduction protocol.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of rac-6-chloro-2-hexanol
This protocol is a general representation of an enzymatic resolution.[14]
-
Reaction Setup: To a flask, add racemic 6-chloro-2-hexanol (1.0 equivalent), a suitable acyl donor (e.g., vinyl acetate, 1.5 equivalents), and a non-polar organic solvent (e.g., hexane or MTBE).
-
Add an immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B) to the mixture.
-
Reaction: Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to track the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Termination: Stop the reaction at or near 50% conversion to maximize the yield and enantiopurity of both components.
-
Work-up: Filter off the immobilized enzyme (which can often be washed and reused).
-
Remove the solvent under reduced pressure.
-
Separation: Separate the resulting (S)-6-chloro-2-hexyl acetate from the unreacted (R)-6-chloro-2-hexanol using flash column chromatography.
Conclusion and Recommendations
The optimal strategy for synthesizing a chiral secondary alcohol depends heavily on the specific project requirements.
-
For early-stage discovery and small-scale synthesis , where speed and access to a specific enantiomer are critical and cost is less of a concern, using a chiral building block like (R)-5-Acetoxy-1-chlorohexane is an excellent choice. The chiral auxiliary approach is also highly reliable for producing material with excellent stereocontrol.
-
For process development and large-scale manufacturing , catalytic methods are highly favored. The asymmetric reduction of a prochiral ketone is often the most efficient, cost-effective, and scalable route, provided the substrate is suitable.
-
Enzymatic resolution is a powerful alternative, especially when very high enantiopurity is required. While the 50% yield of standard kinetic resolution can be a drawback, it is a robust method. For large-scale processes, developing a dynamic kinetic resolution is a highly attractive, though more complex, option.
By understanding the advantages and limitations of each of these fundamental strategies, researchers can make informed decisions to efficiently and effectively achieve their synthetic goals.
References
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Link
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Link
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Pharmaceutical Technology. Asymmetric Routes to Chiral Secondary Alcohols. Link
-
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-
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-
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-
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Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. Link
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Link
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YouTube. A short Chiral Pool Synthesis. Link
-
ResearchGate. 6 Chemoenzymatic Dynamic Kinetic Resolution of Alcohols. Link
-
MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Link
-
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-
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Wikipedia. Enantioselective reduction of ketones. Link
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CORE. α-Chlorocarbonyl Compounds : Their Synthesis and Applications. Link
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PMC - NIH. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Link
-
Asymmetric hydrogenation-2015.pdf. Link
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BenchChem. Group's Impact on the Biological Activity of 6-Chloro-1-hexanol: A Comparative Guide. Link
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PubMed. Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. Link
-
Catalysis Science & Technology (RSC Publishing). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Link
-
MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Link
-
ResearchGate. SYNTHESIS OF (-)-(5R, 6S)-6-ACETOXY-5-HEXADECANOLIDE A PHEROMONE. Link
-
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-
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-
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-
Organic Syntheses. Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. Link
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PrepChem.com. Synthesis of 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane. Link
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-
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-
ChemInform Abstract: A Simple One-Step Synthesis of 5-Acetoxy-6-chloro-2-hexanone. Link
-
ResearchGate. Magnesium Mediated Synthesis of (-) -(5R,6S)-6-acetoxy-5-hexadecanolide from Diethyltartrate. Link
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A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for the Synthesis of (R)-Alcohols
Introduction: The Imperative for Enantiopure (R)-Alcohols
Enantiomerically pure alcohols are indispensable chiral building blocks in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and high-value materials.[1][2] Specifically, the (R)-enantiomer of a secondary alcohol is a frequent target in drug development. The synthesis of these molecules with high optical purity is a critical challenge. While classical methods like the resolution of racemates have been historically significant, they are inherently inefficient, capped at a theoretical maximum yield of 50% for the desired enantiomer.[3] This guide provides an in-depth comparison of modern, efficient alternatives that leverage biocatalysis, chemo-catalysis, and substrate control to overcome these limitations, offering pathways to (R)-alcohols with superior yields and enantioselectivity.
Biocatalytic Strategies: Precision through Nature's Catalysts
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, prized for its exceptional selectivity and mild reaction conditions.[2] Enzymes, as evolved chiral catalysts, offer a direct route to enantiopure compounds.
Asymmetric Reduction of Prochiral Ketones
The most direct biocatalytic route to (R)-alcohols is the asymmetric reduction of a prochiral ketone. This transformation is typically accomplished by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).
Causality of Experimental Choice: The core principle involves the enzyme's chiral active site, which binds the ketone in a specific orientation. This forces the delivery of a hydride ion from a cofactor, typically NADH or NADPH, to one of the two prochiral faces of the carbonyl group, yielding the corresponding (R)- or (S)-alcohol with high fidelity.[4] A critical component of this system is cofactor regeneration. Since cofactors are expensive, a secondary enzymatic system (e.g., glucose dehydrogenase or formate dehydrogenase) or a sacrificial alcohol (e.g., isopropanol) is used to continuously recycle the oxidized cofactor (NAD⁺/NADP⁺) back to its active reduced form (NADH/NADPH).[5][6] For the synthesis of (R)-alcohols, ADHs derived from organisms like Lactobacillus have proven particularly effective.[6]
Workflow: KRED-Catalyzed Asymmetric Ketone Reduction
Caption: Catalytic cycle for KRED reduction with GDH-mediated cofactor regeneration.
Comparative Performance of Ketoreductases for (R)-Alcohol Synthesis
| Enzyme/System | Substrate | Yield (%) | ee (%) | Cofactor Regeneration | Reference |
| KRED1001 | Ethyl 4-chloroacetoacetate | 82% | >99.5% | Glucose Dehydrogenase | [7] |
| C. parapsilosis (CpSADH) | Ethyl 4-chloroacetoacetate | 95% | 99% | Isopropanol | [5] |
| Recombinant (R)-reductase | 6-Ketobuspirone | 99% | 99.9% | in vivo (recombinant culture) | [5] |
Experimental Protocol: Asymmetric Reduction of Ethyl 4-Chloroacetoacetate [7]
-
Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Reagents: Add D-glucose (1.1 eq), NADP⁺ (0.01 eq), and the ketoreductase (e.g., KRED1001) and glucose dehydrogenase.
-
Substrate Addition: Dissolve ethyl 4-chloroacetoacetate (1.0 eq) in a minimal amount of a co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by chiral GC or HPLC.
-
Workup: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting (R)-4-chloro-3-hydroxybutanoate by flash chromatography.
Chemo-Catalytic Strategies: Rationally Designed Chiral Environments
Chemo-catalysis utilizes small-molecule chiral catalysts, often based on transition metals, to create a highly controlled environment for asymmetric transformations. These methods are highly versatile and scalable.
Asymmetric Transfer Hydrogenation (ATH)
ATH is a robust and practical alternative to high-pressure asymmetric hydrogenation, using readily available hydrogen donors like isopropanol or a formic acid/triethylamine azeotrope.[8]
Causality of Experimental Choice: The mechanism, particularly for Noyori-type Ru(II) catalysts, involves a concerted, six-membered transition state.[9] A chiral diamine ligand, such as (R,R)-TsDPEN, coordinates to the metal center. In the presence of a hydrogen donor, a metal-hydride species is formed. This complex then delivers the hydride and a proton from the ligand's N-H group to the ketone in a stereoselective manner. The choice of the ligand's chirality directly dictates the enantiomer of the alcohol produced; for instance, an (R,R)-ligand typically yields the (R)-alcohol.[10][11] This method is particularly valued for its operational simplicity, as it does not require hazardous H₂ gas or high-pressure equipment.[8]
Workflow: Noyori-type Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Comparative Performance of ATH Catalysts for (R)-Alcohol Synthesis
| Catalyst/Ligand | H-Donor | Substrate | Yield (%) | ee (%) | Reference |
| RuCl | HCOOH/NEt₃ | Acetophenone | >95% | 97% | [12] |
| RuCl | Isopropanol | 1-Tetralone | >95% | 99% | [10] |
| Ir(I) complex | Isopropanol | Phenyl trifluoromethyl ketone | >99% | 96% | [13] |
Asymmetric Hydrosilylation
This method involves the addition of a silane (Si-H) across the ketone's carbonyl group, catalyzed by a chiral complex, followed by hydrolysis to furnish the chiral alcohol.[13]
Causality of Experimental Choice: While historically dominated by precious metals like rhodium, recent advances have focused on more sustainable catalysts based on copper or even metal-free Lewis acids.[14][15][16] For example, a chiral oxazaborolidinium ion (COBI) can act as a Lewis acid to activate the Si-H bond.[14][15] The chiral environment of the catalyst forces the silane to add to one face of the ketone preferentially. Subsequent hydrolysis of the resulting silyl ether is a straightforward step that releases the enantiopure alcohol. This approach is valued for its mild conditions and broad substrate scope.[15]
Experimental Protocol: Boron-Catalyzed Asymmetric Hydrosilylation of Acetophenone [14]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral oxazaborolidine precursor in a dry solvent (e.g., CH₂Cl₂).
-
Activation: Add triflic acid (1.0 eq) at a low temperature (e.g., 0 °C) to generate the active chiral oxazaborolidinium ion (COBI) catalyst.
-
Reaction: Add acetophenone (1.0 eq) followed by the dropwise addition of the silane (e.g., dimethylphenylsilane, 1.2 eq).
-
Monitoring: Stir the reaction at the specified temperature and monitor by TLC or GC until the starting material is consumed.
-
Workup: Quench the reaction by adding a solution of aqueous HCl. Stir until the hydrolysis of the silyl ether is complete.
-
Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield (R)-1-phenylethanol.
Substrate-Controlled Synthesis: The Chiral Auxiliary Approach
This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary's inherent chirality then directs the stereochemical outcome of a subsequent reaction.[17][18]
Causality of Experimental Choice: The process follows three distinct stages: (1) covalent attachment of the auxiliary to a prochiral substrate, (2) a diastereoselective reaction that creates the new stereocenter, and (3) removal of the auxiliary to reveal the enantiopure product.[18] For synthesizing (R)-alcohols, one might attach a chiral auxiliary to a carboxylic acid, forming a chiral amide or ester. Reduction of the adjacent ketone is then directed by the steric bulk of the auxiliary, forcing the hydride reagent to attack from the less hindered face. The resulting diastereomeric alcohol can be purified, and subsequent cleavage of the auxiliary yields the desired (R)-alcohol. While this method requires additional synthetic steps and uses stoichiometric amounts of the chiral auxiliary, it is extremely reliable and predictable for complex molecules.[18]
Workflow: Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for synthesizing a chiral alcohol using a recoverable chiral auxiliary.
Comparative Analysis of Chiral Control Strategies
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Biocatalysis (KREDs) | Enzyme-catalyzed asymmetric reduction | Very high ee (>99%); Green (aqueous, mild conditions); Scalable. | Substrate scope can be limited by enzyme active site; Requires cofactor regeneration. | Pharmaceutical intermediates; Green chemistry applications. |
| Chemo-catalysis (ATH) | Metal-catalyzed H-transfer | Broad substrate scope; High yields & ee; Operationally simple (no H₂ gas). | Requires metal catalysts (cost, toxicity); Optimization of ligands/conditions. | General lab synthesis; Scalable industrial processes. |
| Substrate Control (Auxiliaries) | Stoichiometric chiral director | Highly predictable and reliable; Well-established methods. | Not atom-economical; Requires extra steps for attachment/removal. | Complex molecule synthesis where predictability is paramount. |
Conclusion and Future Outlook
The synthesis of (R)-alcohols has moved far beyond the constraints of classical resolution. The modern chemist has a powerful toolkit of alternative strategies, each with distinct advantages. Biocatalysis offers unparalleled selectivity and sustainability, chemo-catalytic methods like ATH provide broad applicability and scalability, and substrate-controlled approaches ensure reliability in complex syntheses.
The future lies in the synergy of these methods. Chemoenzymatic cascades, where a chemical reaction sets the stage for a highly selective enzymatic step in one pot, are becoming increasingly prevalent.[19] The continued development of novel, more active, and more sustainable catalysts—be they enzymes discovered through genomic mining or new metal complexes designed from first principles—will further refine our ability to produce these vital chiral building blocks with ever-greater efficiency and precision.
References
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- Enantioselective Synthesis of Alcohols Utilizing Chiral Auxiliaries: Applic
- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019).
- Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion. (2017). Organic Letters.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Biomolecules.
- Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.
- Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion. (2017). Organic Letters.
- Enzymatic synthesis of enantiopure alcohols: current state and perspectives. (2019).
- New alcohol dehydrogenases for the synthesis of chiral compounds. (1995). Pure and Applied Chemistry.
- Enantioselective hydrosilylation of prochiral ketones catalyzed by chiral BINAP-copper(I) complexes. (2010). Comptes Rendus Chimie.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2007). Journal of the Mexican Chemical Society.
- Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. (2007). University of Liverpool.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2004). Proceedings of the Japan Academy, Series B.
- Chiral auxiliary. Wikipedia.
- Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. (2020). Chemistry – A European Journal.
- Enantioselective reduction of ketones. Wikipedia.
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- Kinetic resolution. Wikipedia.
- Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous oper
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). Molecules.
- Asymmetric Transfer Hydrogen
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Molecules.
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- Chiral auxiliary. EPFL Graph Search.
- Enzymatic synthesis of enantiopure alcohols: current state and perspectives. (2019).
- Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019).
- Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2024). The Journal of Organic Chemistry.
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A Cost-Benefit Analysis of (R)-5-Acetoxy-1-chlorohexane in Chiral Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, cost-effectiveness, and scalability of a synthetic route. (R)-5-Acetoxy-1-chlorohexane, a versatile C6 chiral synthon, offers a valuable combination of functionalities for the construction of complex molecular architectures. This guide provides an in-depth cost-benefit analysis of utilizing (R)-5-Acetoxy-1-chlorohexane, comparing its primary synthetic methodology—chemoenzymatic synthesis—with prominent alternative strategies for accessing similar chiral synthons.
Introduction to (R)-5-Acetoxy-1-chlorohexane: A Bifunctional Chiral Building Block
(R)-5-Acetoxy-1-chlorohexane possesses two key functional groups: a terminal chloro group, amenable to nucleophilic substitution and cross-coupling reactions, and a stereodefined acetoxy group, which can be readily hydrolyzed to reveal a secondary alcohol. This bifunctionality makes it a valuable intermediate for introducing a chiral C6 side-chain in the synthesis of various pharmaceutical agents and other high-value molecules.
Primary Synthetic Route: Chemoenzymatic Synthesis via Kinetic Resolution
The most common and efficient method for producing enantiomerically pure (R)-5-Acetoxy-1-chlorohexane is a chemoenzymatic approach. This strategy involves two main steps:
-
Synthesis of the Racemic Precursor, 1-Chloro-5-hexanol: This is typically achieved through the monochlorination of a readily available and inexpensive starting material, 1,6-hexanediol.
-
Enzymatic Kinetic Resolution: The racemic 1-chloro-5-hexanol is then subjected to a kinetic resolution catalyzed by a lipase, most commonly an immobilized form of Candida antarctica lipase B (such as Novozym 435). The enzyme selectively acylates the (R)-enantiomer with an acyl donor, typically vinyl acetate, to yield (R)-5-Acetoxy-1-chlorohexane, leaving the unreacted (S)-1-chloro-5-hexanol.
This chemoenzymatic approach is favored for its high enantioselectivity and mild reaction conditions.
Comparative Analysis of Synthetic Strategies
To provide a comprehensive cost-benefit analysis, we will compare the chemoenzymatic synthesis of (R)-5-Acetoxy-1-chlorohexane with two viable alternative strategies for generating similar chiral C6 building blocks:
-
Alternative 1: Asymmetric Synthesis from a Chiral Precursor - (R)-Epichlorohydrin
-
Alternative 2: Utilization of a Bio-based Chiral Pool Starting Material - (R)-Solketal
Below is a detailed comparison of these three routes, considering factors such as cost of starting materials, yield, enantioselectivity, and overall process efficiency.
Data Presentation: A Head-to-Head Comparison
| Parameter | Chemoenzymatic Synthesis of (R)-5-Acetoxy-1-chlorohexane | Alternative 1: Synthesis from (R)-Epichlorohydrin | Alternative 2: Synthesis from (R)-Solketal |
| Starting Materials | 1,6-Hexanediol, Thionyl Chloride/HCl, Lipase (Novozym 435), Vinyl Acetate | (R)-Epichlorohydrin, Butylmagnesium Bromide (Grignard reagent) | (R)-Solketal, Reagents for chain extension (e.g., Grignard, Wittig) |
| Typical Yield | ~40-45% (for the desired enantiomer after resolution) | ~60-70% | ~70-80% (multi-step) |
| Enantiomeric Excess (ee) | >99%[1] | >99% (starting material dependent) | >99% (starting material dependent) |
| Key Advantages | High enantioselectivity, mild reaction conditions, reusable enzyme. | Direct access to a chiral epoxide, potentially fewer steps. | Bio-based and renewable starting material. |
| Key Disadvantages | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of the unreacted enantiomer and the product. | Higher cost of the chiral starting material, requires cryogenic conditions for Grignard reactions. | Multi-step synthesis is often required to achieve the desired C6 chain length and functionality. |
| Estimated Reagent Cost/mol of Product * | Moderate | High | Low to Moderate |
*Cost estimations are based on publicly available data for bulk quantities and are subject to market fluctuations. Enzyme cost is amortized over multiple uses.
Experimental Protocols and Methodologies
Protocol 1: Chemoenzymatic Synthesis of (R)-5-Acetoxy-1-chlorohexane
Step 1: Synthesis of racemic 1-chloro-5-hexanol
A common method involves the reaction of 1,6-hexanediol with a chlorinating agent like thionyl chloride or concentrated hydrochloric acid. Careful control of stoichiometry is required to favor monochlorination.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic 1-chloro-5-hexanol (1 equivalent) in a suitable organic solvent (e.g., toluene or hexane), add immobilized Candida antarctica lipase B (Novozym 435, typically 10-20% by weight of the substrate).
-
Add vinyl acetate (1.5-2 equivalents) as the acylating agent.
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acetylated product and the remaining alcohol.
-
Filter to recover the immobilized enzyme, which can be washed and reused.
-
The filtrate, containing (R)-5-Acetoxy-1-chlorohexane and (S)-1-chloro-5-hexanol, is then concentrated and the products are separated by column chromatography.
Protocol 2: Synthesis of a Chiral C6 Alcohol from (R)-Epichlorohydrin
-
Prepare a solution of butylmagnesium bromide (a Grignard reagent) in a suitable ether solvent (e.g., THF or diethyl ether).
-
In a separate flask, dissolve (R)-epichlorohydrin (1 equivalent) in anhydrous ether and cool to a low temperature (e.g., -78 °C).
-
Slowly add the Grignard reagent to the solution of (R)-epichlorohydrin. The nucleophilic butyl group will attack the less hindered carbon of the epoxide, leading to the formation of (R)-1-chloro-5-hexanol after an acidic workup.
-
The resulting chiral alcohol can then be acetylated using standard procedures (e.g., with acetic anhydride and a base) to yield (R)-5-Acetoxy-1-chlorohexane.
Protocol 3: Synthesis of a Chiral C6 Building Block from (R)-Solketal
-
(R)-Solketal, readily prepared from glycerol and acetone, can be converted to a tosylate or mesylate.
-
This derivative can then undergo a nucleophilic substitution with a C3 Grignard reagent (e.g., propylmagnesium bromide) to extend the carbon chain.
-
Subsequent deprotection of the acetonide and selective functional group manipulations would be required to arrive at a structure analogous to (R)-5-Acetoxy-1-chlorohexane. This multi-step nature is a key consideration in the cost-benefit analysis.
Visualization of Synthetic Pathways
Figure 1: Comparison of synthetic routes to (R)-5-Acetoxy-1-chlorohexane and analogous chiral C6 building blocks.
Cost-Benefit Analysis: A Deeper Dive
Chemoenzymatic Route:
-
Benefits: This method shines in its ability to produce material with exceptionally high enantiomeric purity (>99% ee)[1]. The use of a biocatalyst operates under mild conditions, reducing energy costs and minimizing side reactions. Furthermore, the immobilized enzyme can be recycled multiple times, significantly lowering its contribution to the overall cost per batch on an industrial scale. The starting material, 1,6-hexanediol, is a relatively inexpensive bulk chemical.
-
Costs: The primary drawback is the inherent 50% maximum theoretical yield for the desired enantiomer in a kinetic resolution. This necessitates an efficient separation of the product from the unreacted enantiomer, which can add to processing costs. The unreacted (S)-enantiomer is often considered waste unless a racemization and recycling process can be implemented, which adds complexity. The initial investment in the lipase catalyst can be significant, although its reusability mitigates this over time.
Alternative 1: (R)-Epichlorohydrin Route:
-
Benefits: This route offers a more direct pathway with potentially higher overall yields since it starts with an enantiomerically pure building block. This avoids the 50% yield limitation of kinetic resolution.
-
Costs: The primary cost driver is the starting material, (R)-epichlorohydrin, which is significantly more expensive than its racemic counterpart. The use of Grignard reagents requires strictly anhydrous conditions and often cryogenic temperatures, which can increase operational costs and complexity, particularly at a larger scale.
Alternative 2: (R)-Solketal Route:
-
Benefits: The use of (R)-solketal, derived from the bio-renewable and inexpensive glycerol, presents a "green" and potentially low-cost starting point.
-
Costs: The main disadvantage is the typically longer synthetic sequence required to elaborate the C3 solketal into a C6 building block with the desired functionality. Each additional step reduces the overall yield and increases reagent and processing costs. While the initial starting material is cheap, the cumulative cost of the subsequent transformations may make this route less economically viable for producing a simple C6 chain.
Conclusion and Recommendations
For the synthesis of (R)-5-Acetoxy-1-chlorohexane, the chemoenzymatic route via kinetic resolution of 1-chloro-5-hexanol offers a compelling balance of high enantioselectivity, operational simplicity, and manageable costs, particularly for industrial-scale production where enzyme recycling is feasible. While the 50% theoretical yield is a limitation, the high value of the enantiomerically pure product often justifies this.
The (R)-epichlorohydrin route becomes a more attractive option when the higher cost of the starting material can be tolerated, or when a more direct synthesis with fewer steps is a primary concern, for example, in the rapid production of small quantities for early-stage research.
The (R)-solketal route , while appealing from a sustainability perspective, is likely to be less economically competitive for the synthesis of this specific C6 building block due to the multi-step nature of the required transformations. However, it may be a viable option for the synthesis of more complex C6 chiral synthons where the additional functionality introduced during the synthetic sequence adds significant value.
Ultimately, the optimal choice of synthetic strategy will depend on the specific requirements of the project, including the desired scale of production, cost constraints, and the importance of "green" chemistry metrics. This guide provides the foundational data and analysis to aid researchers and drug development professionals in making an informed and strategic decision.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric biocatalysis in organic synthesis. Wiley-VCH.
-
Novozym® 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2585-2602. (URL: [Link])
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Epichlorohydrin price index. Business Analytiq. (URL: [Link])
-
Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Periodica Polytechnica Chemical Engineering, 62(1), 108-114. (URL: [Link])
-
Vinyl Acetate price index. Business Analytiq. (URL: [Link])
-
Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Catalysts, 10(12), 1451. (URL: [Link])
-
Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 24(10), 2164-2172. (URL: [Link])
-
Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Journal of Molecular Catalysis B: Enzymatic, 133, S237-S243. (URL: [Link])
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A Comparative Guide to the Spectroscopic Analysis of (R)-5-Acetoxy-1-chlorohexane
This guide provides an in-depth technical comparison and analysis of (R)-5-Acetoxy-1-chlorohexane using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document explains the causality behind experimental choices and provides a framework for the structural elucidation of similar chiral molecules.
Introduction: The Analytical Challenge
(R)-5-Acetoxy-1-chlorohexane is a chiral bifunctional molecule containing a terminal alkyl chloride and a secondary acetate ester. Its specific stereochemistry and the presence of two distinct functional groups necessitate a multi-faceted analytical approach for unambiguous structure confirmation and quality control. Spectroscopic methods are indispensable for verifying the molecular framework, confirming the presence of key functional groups, and, with specialized techniques, ascertaining enantiomeric purity.
This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, comparing the spectral features to simpler, related structures to highlight the contribution of each molecular component.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard protocol for obtaining high-quality NMR data is crucial for accurate interpretation.
-
Sample Preparation : Dissolve 10-50 mg of (R)-5-Acetoxy-1-chlorohexane in approximately 0.75 mL of a deuterated solvent, typically deuterochloroform (CDCl₃).[1][2][3] The use of a deuterated solvent is necessary for the instrument's field-frequency lock.[1][3]
-
Filtration : Ensure the solution is free of particulate matter by filtering it through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.[1][2] Suspended solids will broaden spectral peaks.[1]
-
Acquisition : Place the sample in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, the magnetic field will be homogenized (shimming), and the probe will be tuned to the appropriate nucleus (e.g., ¹H).[3][4]
-
Processing : The acquired raw data (Free Induction Decay, or FID) is Fourier transformed to generate the familiar frequency-domain spectrum.[1] The residual solvent peak (CHCl₃ in CDCl₃ at ~7.26 ppm) is typically used as a reference.[1]
¹H NMR Spectroscopy: Predicted Data & Comparative Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
-
Predicted Spectrum: The structure of (R)-5-Acetoxy-1-chlorohexane suggests seven unique proton signals. The electronegativity of the chlorine and oxygen atoms will cause nearby protons to be "deshielded," shifting their signals downfield (to a higher ppm value).[5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Comparison |
| H1 (-CH₂Cl) | ~3.55 | Triplet (t) | 2H | Deshielded by the adjacent chlorine atom. In 1-chlorohexane, this signal appears at a similar position (~3.54 ppm). |
| H6 (-C(O)CH₃) | ~2.05 | Singlet (s) | 3H | A characteristic singlet for an acetate methyl group. In ethyl acetate, this signal is at ~2.04 ppm. |
| H5 (-CH(OAc)-) | ~4.90 | Multiplet (m) | 1H | Strongly deshielded by the directly attached, electronegative oxygen atom of the acetate group. This is the most downfield signal in the aliphatic region. |
| H2, H3, H4 (-CH₂-) | ~1.4 - 1.8 | Multiplets (m) | 6H | These methylene protons form a complex, overlapping region typical of an alkyl chain. Their signals are slightly downfield from a simple alkane due to the influence of the terminal functional groups. |
| H7 (CH₃-C5) | ~1.22 | Doublet (d) | 3H | This methyl group is adjacent to the chiral center (H5) and will be split into a doublet by it. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the unique carbon atoms in the molecule.
-
Predicted Spectrum: Eight distinct carbon signals are expected. The carbons directly bonded to chlorine and oxygen will be the most downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparison |
| C=O (Ester Carbonyl) | ~170.5 | Typical chemical shift for an ester carbonyl carbon. |
| C5 (-CH(OAc)-) | ~70.0 | Carbon bonded to the electronegative oxygen of the acetate. |
| C1 (-CH₂Cl) | ~45.0 | Carbon bonded to the electronegative chlorine. In 1-chlorohexane, this carbon appears at ~45.2 ppm. |
| C6 (-C(O)CH₃) | ~21.2 | The methyl carbon of the acetate group. |
| C2, C3, C4 (-CH₂-) | ~22 - 38 | Alkyl chain carbons. Their specific shifts are influenced by their distance from the electron-withdrawing groups. |
| C7 (CH₃-C5) | ~19.8 | The terminal methyl group carbon. |
Note on Chirality: Standard ¹H and ¹³C NMR will not distinguish between the (R) and (S) enantiomers. Chiral analysis requires specialized techniques, such as using chiral shift reagents or derivatizing the molecule to form diastereomers (e.g., Mosher esters), which would then be distinguishable by NMR.[6][7][8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR-FTIR is a common, modern technique that requires minimal sample preparation.[9][10]
-
Background Scan : A background spectrum of the clean ATR crystal (often diamond or zinc selenide) is recorded.[11]
-
Sample Application : A small drop of liquid (R)-5-Acetoxy-1-chlorohexane is placed directly onto the crystal surface.[9][12]
-
Measurement : The IR beam passes through the crystal and reflects off the internal surface, penetrating a few microns into the sample (this is the evanescent wave).[9] The detector measures the absorbed radiation.
-
Cleaning : The crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.[9]
Expected Data & Comparative Analysis
The IR spectrum of (R)-5-Acetoxy-1-chlorohexane will be a composite of the spectra of an ester and an alkyl halide.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance & Comparison |
| C-H Stretch (sp³) | 2850-3000 | Strong | Indicates the presence of the alkane backbone.[13] A feature common to almost all organic molecules. |
| C=O Stretch (Ester) | ~1735-1750 | Strong | This is a highly diagnostic and intense peak, confirming the ester functional group.[14][15][16] Saturated esters typically absorb in this range.[16] |
| C-O Stretch (Ester) | ~1240 and ~1100 | Strong | Esters show two characteristic C-O stretching bands.[15][17] The presence of these, along with the C=O stretch, is strong evidence for an ester. |
| C-Cl Stretch | 600-800 | Medium-Strong | This peak confirms the alkyl chloride.[13][18] This absorption falls in the "fingerprint region," which can be complex, but its presence is a key identifier.[13][18] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation.[19][20]
Experimental Protocol: Electron Ionization (EI-MS)
-
Introduction : A small amount of the sample is vaporized and introduced into the ion source under high vacuum.[19]
-
Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[21][22] This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[22]
-
Fragmentation : The high energy of the molecular ion causes it to break apart into smaller, charged fragments.[20][22]
-
Analysis : The positively charged ions (both molecular ion and fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[23]
Expected Data & Comparative Analysis
-
Molecular Weight : The molecular formula is C₈H₁₅ClO₂. The molecular weight is 178.07 g/mol (using ³⁵Cl) and 180.07 g/mol (using ³⁷Cl).
-
Molecular Ion (M⁺•) : A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[24] Therefore, the molecular ion will appear as two peaks, M⁺• and (M+2)⁺•, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[24][25]
-
m/z 178 : Corresponds to the molecule containing ³⁵Cl.
-
m/z 180 : Corresponds to the molecule containing ³⁷Cl.
-
-
Key Fragmentation Patterns : The fragmentation pattern provides a fingerprint of the molecule's structure.
| m/z Value | Proposed Fragment | Significance |
| 119/121 | [M - CH₃COO]⁺ | Loss of the acetoxy radical (59 Da). This is a very common fragmentation for acetate esters. The 3:1 isotope pattern would be retained. |
| 143 | [M - Cl]⁺ | Loss of a chlorine radical (35 Da). This results in the C₈H₁₅O₂⁺ cation. |
| 43 | [CH₃CO]⁺ | The acetyl cation. This is an extremely common and often abundant peak in the mass spectra of acetate esters. |
Visualization of Key Analytical Workflows
Conclusion: A Self-Validating System
The structural confirmation of (R)-5-Acetoxy-1-chlorohexane is achieved through the convergence of data from multiple, independent spectroscopic techniques.
-
¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity.
-
IR Spectroscopy provides definitive, complementary evidence for the critical ester and alkyl chloride functional groups.
-
Mass Spectrometry confirms the correct molecular weight and provides a characteristic fragmentation pattern, including the crucial 3:1 isotopic signature for chlorine, that validates the overall structure.
Each technique acts as a check on the others, creating a self-validating system that ensures a high degree of confidence in the final structural assignment. This integrated approach is fundamental to quality control and characterization in chemical synthesis and drug development.
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A Comparative Guide to Chiral HPLC Methods for Separating Enantiomers of 5-Acetoxy-1-chlorohexane
For Researchers, Scientists, and Drug Development Professionals
In the field of pharmaceutical development and stereoselective synthesis, the resolution of enantiomers is a critical step to ensure the safety and efficacy of drug candidates. 5-acetoxy-1-chlorohexane, a chiral aliphatic ester, presents a common analytical challenge: achieving baseline separation of its enantiomers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, offering a robust framework for selecting an optimal separation strategy. We will delve into the rationale behind experimental choices, present comparative data, and provide actionable protocols.
The Challenge: Structural Simplicity and Flexibility
The enantiomeric separation of 5-acetoxy-1-chlorohexane is non-trivial due to its structural characteristics. The molecule lacks significant π-π interaction sites (like aromatic rings), possesses high conformational flexibility, and has its chiral center located on a secondary carbon within an aliphatic chain. These features demand a chiral stationary phase (CSP) capable of forming precise three-dimensional interactions based on hydrogen bonds, dipole-dipole forces, and steric hindrance to differentiate between the two enantiomers.[1]
Strategic Approach: Leveraging Polysaccharide-Based CSPs
Given the analyte's structure, polysaccharide-based CSPs are the most promising candidates.[2][3][4] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form chiral grooves and cavities.[5][6] The separation mechanism relies on the differential fit of the enantiomers into these cavities, governed by a combination of interactions.[6][7]
For a molecule like 5-acetoxy-1-chlorohexane, the key interaction points with a polysaccharide CSP are:
-
Hydrogen Bonding: The carbonyl group of the acetate moiety can act as a hydrogen bond acceptor.
-
Dipole-Dipole Interactions: The ester and chloro- functionalities introduce polar sites.
-
Steric Interactions: The overall shape and conformation of the molecule as it approaches the chiral selector.
The most widely used polysaccharide derivatives for such separations are phenylcarbamates, such as tris(3,5-dimethylphenylcarbamate).[3][8]
Comparative Analysis of Chiral Stationary Phases
Here, we compare the most suitable polysaccharide-based CSPs for this separation challenge.
| Chiral Stationary Phase (CSP) | Selector Backbone | Derivative | Key Strengths & Rationale for Selection | Anticipated Performance for 5-acetoxy-1-chlorohexane |
| Lux® Cellulose-1 / CHIRALCEL® OD-H [8][12][13] | Cellulose | tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of racemates. The cellulose backbone provides a helical structure proven effective for resolving chiral esters and alcohols. | High Probability of Success. This is often the first column to screen due to its versatility. Good resolution is expected, particularly in normal phase mode. |
| Lux® Amylose-1 / CHIRALPAK® AD-H [8][14] | Amylose | tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to cellulose-based phases. The amylose backbone has a more tightly coiled helical structure, which can offer unique steric interactions.[12] | High Probability of Success. Often provides a different elution order and selectivity compared to its cellulose counterpart. An excellent second choice in a screening protocol. |
| Lux® i-Cellulose-5 / CHIRALPAK® IC [14][15] | Cellulose | tris(3,5-dichlorophenylcarbamate) | Immobilized phase allowing for a wider range of solvents, including dichloromethane (DCM), ethyl acetate, and THF, which can be crucial for optimizing selectivity and solubility.[14][16] The electron-withdrawing chloro groups can alter the chiral recognition mechanism.[15] | Good Probability of Success. The extended solvent compatibility is a significant advantage for method development. The dichlorophenylcarbamate selector may offer unique selectivity for halogenated compounds. |
Experimental Protocols & Method Development Workflow
A logical workflow is essential for efficiently developing a robust chiral separation method.
Diagram: Chiral HPLC Method Development Workflow
Caption: A systematic workflow for chiral HPLC method development.
Step-by-Step Protocol: Initial Screening
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 5-acetoxy-1-chlorohexane in the mobile phase, typically hexane/isopropanol (90:10).
-
HPLC System & Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Columns:
-
Lux 5 µm Cellulose-1 (250 x 4.6 mm)
-
Lux 5 µm Amylose-1 (250 x 4.6 mm)
-
Lux 5 µm i-Cellulose-5 (250 x 4.6 mm)
-
-
-
Initial Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the first column (e.g., Lux Cellulose-1) with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and run the analysis for approximately 20-30 minutes.
-
Repeat the process for the other two columns.
-
-
Evaluation: Analyze the resulting chromatograms for any signs of enantiomeric separation (peak splitting, shoulder, or two distinct peaks). Calculate the resolution (Rs) and selectivity (α) for any observed separation.
Protocol: Method Optimization
Based on the screening results, select the column that shows the most promising separation. Let's assume Lux Cellulose-1 provided partial separation.
-
Optimize Alcohol Modifier Percentage:
-
Systematically vary the percentage of IPA in the mobile phase. Decreasing the alcohol content (e.g., to 95:5 Hexane/IPA) generally increases retention and can improve resolution, but may also broaden peaks. Increasing it (e.g., to 80:20 Hexane/IPA) will decrease analysis time but may reduce resolution.
-
Test a range: 5%, 10%, 15%, 20% IPA.
-
-
Test Different Alcohols:
-
The choice of alcohol modifier can significantly impact selectivity.[17]
-
Substitute IPA with ethanol (EtOH) at the optimal percentage found in the previous step. Ethanol is a stronger hydrogen bond donor and can alter the interaction with the CSP.
-
-
Temperature Effects:
-
Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity by favoring more defined interactions, though this can increase column backpressure.
-
Explaining the Causality Behind Experimental Choices
-
Why Normal Phase? For non-polar to moderately polar analytes without ionizable groups, like 5-acetoxy-1-chlorohexane, normal phase (alkane/alcohol) chromatography is the preferred starting point.[17] The separation on polysaccharide CSPs in this mode is primarily driven by hydrogen bonding and dipole-dipole interactions, which are ideal for this analyte.
-
Why Polysaccharide Carbamate Derivatives? The carbamate linkage on the polysaccharide backbone introduces polar sites (-NH-C=O) that are crucial for creating a network of hydrogen bond donor/acceptor sites and dipole interactions. The bulky phenyl groups create the defined chiral cavities necessary for steric repulsion, which is a key component of the chiral recognition mechanism.[3][6]
-
Why Screen Multiple CSPs? Chiral recognition is a highly specific and often unpredictable process.[9] CSPs with different backbones (amylose vs. cellulose) or different substituents (dimethylphenyl vs. dichlorophenyl) can exhibit completely different selectivities for the same compound.[14][15] A screening approach is therefore empirical but essential for success.
Diagram: Chiral Recognition Mechanism
Caption: Model of differential interaction at the chiral stationary phase.
Conclusion and Recommendations
For the successful enantiomeric separation of 5-acetoxy-1-chlorohexane, a systematic screening of polysaccharide-based CSPs is the most authoritative and effective approach.
-
Primary Recommendation: Begin screening with Lux Cellulose-1 (or CHIRALCEL OD-H) and Lux Amylose-1 (or CHIRALPAK AD-H) using a mobile phase of n-hexane and an alcohol modifier (IPA or EtOH).
-
Secondary Recommendation: If initial screening fails or resolution is poor, proceed to an immobilized phase like Lux i-Cellulose-5 (or CHIRALPAK IC) . This expands the choice of solvents, allowing for the use of DCM or ethyl acetate as mobile phase components, which can dramatically alter selectivity.
-
Optimization: Method optimization should focus on the type and concentration of the alcohol modifier, as this is typically the most influential parameter for resolution on polysaccharide CSPs in normal phase mode.
By following this structured, evidence-based approach, researchers can confidently develop a robust and reliable chiral HPLC method for the analysis of 5-acetoxy-1-chlorohexane and other challenging aliphatic enantiomers.
References
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Aboul-Enein, H. Y., & Ali, I. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology. [Link]
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Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]
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Yashima, E. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A. [Link]
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Gubitz, G., & Schmid, M. G. (2017). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules. [Link]
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Springer Nature Experiments. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. [Link]
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Dong, M. W. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Matarashvili, I., & Doušová, H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. [Link]
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A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of (R)-5-Acetoxy-1-chlorohexane
For researchers, scientists, and professionals in drug development, the precise determination of stereochemical purity is a cornerstone of quality control and a critical factor in ensuring the efficacy and safety of chiral molecules. (R)-5-Acetoxy-1-chlorohexane, a functionalized chiral building block, presents a common analytical challenge: how to reliably and accurately quantify its enantiomeric excess (e.e.). This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose, complete with supporting principles, detailed experimental protocols, and comparative data to inform your method selection.
The Analytical Imperative: Why Stereochemical Purity Matters
In the chiral world of pharmaceuticals and fine chemicals, enantiomers can exhibit vastly different pharmacological, toxicological, and physiological properties. The seemingly minor difference in the three-dimensional arrangement of atoms can be the difference between a therapeutic agent and a compound with off-target effects or even toxicity. Therefore, robust and validated analytical methods to confirm the stereochemical integrity of chiral intermediates like (R)-5-Acetoxy-1-chlorohexane are not just a regulatory requirement but a scientific necessity.
Comparative Overview of Analytical Methodologies
The determination of enantiomeric purity for a molecule like (R)-5-Acetoxy-1-chlorohexane, which possesses a single stereocenter and functional groups amenable to various analytical techniques, can be approached through several methods. The most prevalent and powerful of these are chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and classical Polarimetry. Each technique operates on a different principle and offers a unique set of advantages and limitations in terms of resolution, sensitivity, sample throughput, and experimental complexity.
Table 1: Comparative Performance of Analytical Methods for Stereochemical Purity Assessment
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential partitioning of volatile enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light by a chiral sample. |
| Resolution | High to Excellent (Baseline separation is often achievable). | Very High (Excellent for volatile and thermally stable compounds). | Moderate to High (Dependent on the choice of chiral auxiliary and magnetic field strength). | Low (Does not separate enantiomers). |
| Quantitative Accuracy | Excellent (Direct area-under-the-curve integration). | Excellent (Direct peak area integration). | Good to Excellent (Relies on accurate integration of resolved signals). | Moderate (Prone to experimental variability). |
| Sensitivity | High (ng to pg levels with UV detection). | Very High (pg to fg levels with FID or MS detection). | Moderate (mg to µg levels). | Low (mg level). |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 45 minutes per sample. | 5 - 15 minutes per sample for data acquisition. | < 5 minutes per sample. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Requires optimization of temperature programs and carrier gas flow rates. | Involves screening of suitable chiral solvating agents and optimization of molar ratios. | Straightforward, but requires a known specific rotation value for the pure enantiomer. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to enhance volatility, though direct analysis is often possible. | Simple mixing of the analyte and chiral solvating agent in an NMR tube. | Dissolution in a suitable solvent to a known concentration. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is widely regarded as the most reliable and versatile technique for the accurate determination of enantiomeric excess.[1] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For (R)-5-Acetoxy-1-chlorohexane, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[1]
Causality in Method Design: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is predicated on their ability to form transient diastereomeric complexes with a wide range of analytes through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The acetoxy and chloro functional groups of the analyte provide the necessary points of interaction. A normal-phase mobile phase is often preferred for such compounds as it can provide better selectivity.
Sources
A Comparative Guide to the Synthetic Routes for Enantiomerically Pure 6-Chloro-2-hexanol
Introduction
Enantiomerically pure alcohols are fundamental chiral building blocks in the synthesis of a vast array of complex molecules, particularly active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement of atoms in a chiral molecule is often critical for its therapeutic efficacy and safety profile.[1][2] (R)- and (S)-6-chloro-2-hexanol are valuable bifunctional synthons, possessing a stereocenter at the C2 hydroxyl group and a reactive chloro-group at the terminal C6 position. This unique structure allows for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of several pharmaceuticals.[1]
The challenge in synthesizing such molecules lies in controlling the stereochemical outcome of the reaction to produce a single enantiomer in high purity. Classical production methods often result in racemic mixtures, which are 50:50 mixtures of both enantiomers. Separating these enantiomers can be difficult and costly, and it invariably leads to the disposal of 50% of the material as waste.[2] Consequently, the development of efficient, stereoselective synthetic routes is of paramount importance.
This guide provides an in-depth comparison of the primary synthetic strategies for obtaining enantiomerically pure 6-chloro-2-hexanol. We will explore the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data. The routes discussed include the asymmetric reduction of a prochiral ketone, the kinetic resolution of a racemic alcohol, and the conceptual use of the chiral pool.
The Gateway: Synthesis of the 6-Chloro-2-hexanone Precursor
Nearly all practical routes to chiral 6-chloro-2-hexanol proceed through the key intermediate, 6-chloro-2-hexanone. The quality and purity of this precursor directly impact the efficiency and outcome of the subsequent stereoselective steps. One common industrial synthesis begins with the rearrangement of 1-methylcyclopentyl hypochlorite, which is itself generated from 1-methylcyclopentanol.[1][3] An alternative, though less atom-efficient, route starts from ethyl acetoacetate.[3]
It is crucial to manage the formation of byproducts during the synthesis of the ketone. For example, the rearrangement of the hypochlorite intermediate can sometimes lead to isomers like 3-chloro-1-hexene, which can complicate purification and reduce the overall yield of the final chiral alcohol.[1]
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Table 1: Performance Data for Chemo-catalytic Asymmetric Reduction
| Catalyst System | Substrate | Conditions | Yield (%) | ee (%) | Reference |
| (R)-BINAP-Ru | 6-Chloro-2-hexanone | H₂ (gas), Methanol, RT | >90 | >90 | [1] |
| Chiral Ru-TsDPEN | α-Phthalimide ketones | DMF/MeOH, 40°C | up to 96 | up to 99 | [4] |
| Chiral Mn-PNP | Prochiral ketones | H₂ (30 bar), 40°C | High | up to 92 | [4] |
Biocatalytic (Enzymatic) Reduction
Biocatalysis offers a highly selective and environmentally benign alternative to chemical methods. [1]Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are increasingly used for the asymmetric reduction of ketones to produce enantiomerically pure alcohols. [5] The Causality of Biocatalysis: Enzymes are inherently chiral macromolecules. Their active sites are precisely shaped pockets that bind the substrate in a specific orientation. This lock-and-key mechanism ensures that the reduction occurs on only one face of the ketone's carbonyl group, leading to exceptionally high enantioselectivity, often exceeding 99% ee. These reactions typically require a nicotinamide cofactor, such as NADPH, as the source of the hydride. [1]Since the cofactor is expensive, it must be regenerated in situ. This is commonly achieved by adding a sacrificial alcohol (like isopropanol) and a second enzyme (like a glucose-6-phosphate dehydrogenase) to the reaction mixture. The advantages of biocatalysis are significant: reactions are run under mild conditions (room temperature, neutral pH) in aqueous media, reducing the need for harsh reagents and organic solvents. [2]
Caption: Enzymatic reduction of a ketone coupled with cofactor regeneration.
Table 2: Performance Data for Biocatalytic Reduction
| Enzyme System | Substrate | Conditions | Yield (%) | ee (%) | Reference |
| LkADH Mutant | tert-Butyl 6-chloro-3,5-dioxohexanoate | pH, Temp optimized, Fed-batch | 94 | 99.5 | |
| Ketoreductase | Ethyl 4-chloroacetoacetate | Isopropanol for regeneration | 95 | 99 | |
| Immobilized KRED | Eleven Carbonyl Compounds | Batch reactor, aqueous media | 100 | >99 | [5] |
Route 2: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a fundamentally different strategy. Instead of creating a chiral center from an achiral precursor, it starts with a racemic mixture (a 50:50 mix of both enantiomers) of 6-chloro-2-hexanol. The principle relies on the two enantiomers reacting at different rates with a chiral reagent or catalyst. [6]This results in the separation of the racemic mixture into an enantioenriched sample of the faster-reacting product and an enantioenriched sample of the slower-reacting (unreacted) starting material.
The Causality of Resolution: Lipases are enzymes that catalyze the hydrolysis of esters, but they can also be used in reverse to catalyze esterification in organic solvents. [7]When a racemic alcohol is reacted with an acylating agent (like vinyl acetate) in the presence of a lipase, the enzyme's chiral active site will preferentially bind and acylate one enantiomer over the other. [8][9]For example, Lipase PS from Pseudomonas cepacia often acylates the (R)-enantiomer of a secondary alcohol faster than the (S)-enantiomer.
The major drawback of kinetic resolution is that the maximum theoretical yield for a single desired enantiomer is 50%. [2]However, it provides access to both enantiomers: the acylated product and the unreacted alcohol, which can often both be obtained with very high enantiomeric purity if the reaction is stopped at approximately 50% conversion.
Caption: Lipase-catalyzed kinetic resolution of a racemic alcohol.
Table 3: Performance Data for Lipase-Catalyzed Kinetic Resolution
| Enzyme | Substrate | Acylating Agent | Yield (%) | ee (%) (Product/Substrate) | Reference |
| Lipase PS (P. cepacia) | Racemic sec-alcohols | Vinyl Acetate | ~50 (for each) | >95 / >95 | [8] |
| Novozym 435 (C. antarctica) | Racemic sec-alcohols | Vinyl Acetate | ~50 (for each) | High (>200 E-factor) | [8] |
| Lipase PS (Amano) | Racemic Ivabradine precursor alcohol | Acetic Anhydride | 41 | 90:10 e.r. (product) | [9] |
Route 3: Chiral Pool Synthesis (Conceptual)
Chiral pool synthesis utilizes readily available, enantiomerically pure compounds from nature—such as amino acids, sugars, or terpenes—as starting materials. [10][11]This strategy cleverly bypasses the need for an asymmetric step by incorporating a pre-existing stereocenter into the final molecule.
While there are no prominent, direct examples in the literature for the synthesis of 6-chloro-2-hexanol from the chiral pool, the concept can be illustrated hypothetically. For instance, one could envision a synthesis starting from a chiral building block like (R)-propylene oxide or a derivative of L-lactic acid. The synthesis would involve a series of well-established chemical transformations, such as carbon-carbon bond formation and functional group interconversions, to build the six-carbon chain and introduce the terminal chloro-group, all while preserving the initial stereochemistry.
The Causality of Chiral Pool Synthesis: The core principle is stereochemical relay. The chirality is embedded in the starting material and is carried through the synthetic sequence. The advantage is that the absolute configuration is pre-determined. However, this approach can often require more synthetic steps compared to asymmetric catalysis, potentially leading to lower overall yields and poor atom economy.
Caption: Conceptual workflow for a chiral pool synthesis approach.
Comparative Summary and Outlook
The choice of synthetic route to enantiomerically pure 6-chloro-2-hexanol depends heavily on the specific requirements of the application, including scale, cost, required purity, and available equipment.
Table 4: Overall Comparison of Synthetic Routes
| Feature | Asymmetric Reduction (Chemo-catalytic) | Asymmetric Reduction (Biocatalytic) | Kinetic Resolution (Enzymatic) | Chiral Pool Synthesis |
| Max. Yield | ~100% | ~100% | 50% | Variable (multi-step) |
| Enantioselectivity | Good to Excellent (>90% ee) | Excellent (>99% ee) | Excellent (>99% ee possible) | Pre-determined (Excellent) |
| Key Advantage | High throughput, well-established | High selectivity, green chemistry | Access to both enantiomers | Absolute stereocontrol |
| Key Disadvantage | Precious metal catalysts, high pressure | Requires cofactor regeneration | 50% theoretical max yield | Often requires long synthetic sequences |
| Scalability | Excellent | Good, improving | Good | Moderate |
| Ideal Application | Large-scale industrial production | High-purity pharmaceutical intermediates | Lab-scale synthesis, access to both enantiomers | When absolute configuration is paramount |
Outlook: For industrial-scale production where high throughput and cost are primary drivers, asymmetric hydrogenation remains a dominant technology. However, the exceptional selectivity and green credentials of biocatalytic reduction are making it an increasingly attractive and competitive alternative, especially for high-value pharmaceutical intermediates. Kinetic resolution remains a valuable tool, particularly in research and discovery settings where access to both enantiomers is beneficial. While chiral pool synthesis is less direct for this specific target, it remains a cornerstone of asymmetric synthesis for many other complex molecules. Future advancements will likely focus on developing more robust and recyclable catalysts (both chemical and biological) and integrating processes, such as dynamic kinetic resolution, to overcome the 50% yield limitation of traditional resolution methods.
Detailed Experimental Protocols
Protocol 1: Biocatalytic Reduction of 6-Chloro-2-hexanone
This protocol is a representative example based on principles described in the literature.[5]
-
Preparation of Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP⁺ and 100 mM D-glucose.
-
Enzyme and Substrate Preparation: In a temperature-controlled vessel at 30°C, add a ketoreductase (KRED) and a glucose-6-phosphate dehydrogenase (GDH) to the reaction buffer.
-
Reaction Initiation: Add 6-chloro-2-hexanone to the enzyme solution to a final concentration of 50 mM.
-
Reaction Monitoring: Maintain the pH at 7.0 by the controlled addition of 1 M NaOH. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess.
-
Work-up: Once the reaction has reached completion (>99% conversion), quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.
-
Purification: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure 6-chloro-2-hexanol.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 6-chloro-2-hexanol
This protocol is a representative example based on principles described in the literature.[8][9][12]
-
Setup: To a solution of racemic 6-chloro-2-hexanol (1.0 eq) in diisopropyl ether, add vinyl acetate (0.6 eq).
-
Reaction Initiation: Add immobilized lipase (e.g., Lipase PS or Novozym 435) to the mixture (typically 10-20% by weight of the substrate).
-
Reaction Monitoring: Stir the suspension at room temperature. Monitor the progress of the reaction by chiral GC, observing the formation of the acetylated product and the consumption of the starting material.
-
Quenching: When the conversion reaches approximately 50%, filter off the enzyme and wash it with diisopropyl ether.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel. This will afford the enantioenriched unreacted (S)-6-chloro-2-hexanol and the enantioenriched product, (R)-6-chloro-2-hexyl acetate. The acetate can be subsequently hydrolyzed to yield (R)-6-chloro-2-hexanol if desired.
References
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Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses Procedure. Retrieved from [Link]
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University of Calgary. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
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He, Y. C., et al. (2015). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. ResearchGate. Retrieved from [Link]
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Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Drug Development. Semantic Scholar. Retrieved from [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Retrieved from [Link]
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Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. Retrieved from [Link]
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Retrieved from [Link]
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Velasco-Lozano, S., et al. (2017). Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. PubMed. Retrieved from [Link]
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Wang, W., et al. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. PubMed Central. Retrieved from [Link]
-
Rios-Lombardía, N., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]
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YouTube. (2023). A short Chiral Pool Synthesis - Insights in Advanced Organic Chemistry 26. Retrieved from [Link]
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University of Liverpool. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Retrieved from [Link]
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PubChem. (n.d.). (R)-6-Chloro-2-hexanol. Retrieved from [Link]
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University of Padova. (n.d.). Practical Considerations in Kinetic Resolution Reactions. Retrieved from [Link]
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ETH Zurich. (n.d.). OC VI (HS 2015). Retrieved from [Link]
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Metachem. (n.d.). What is the synthesis route of 6-Chloro-2-hexanone and how can it be improved? Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Chiral Enantiomers Synthesized from (R)-5-Acetoxy-1-chlorohexane: The Case of (S)-Rivastigmine
In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties.[1][2] This guide provides an in-depth comparison of the biological activities of enantiomers, taking the Alzheimer's disease drug, Rivastigmine, as a case study. We will explore a plausible synthetic pathway for its active (S)-enantiomer originating from the versatile chiral building block, (R)-5-Acetoxy-1-chlorohexane, and delve into the experimental data that underscores the importance of stereochemistry in its mechanism of action.
The Significance of Chirality in Drug Design
The biological environment is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, the interaction of a chiral drug with its biological target, such as an enzyme or a receptor, is often stereospecific.[1] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for adverse effects.[3] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of enantiomeric purity in pharmaceuticals.
(R)-5-Acetoxy-1-chlorohexane is a valuable chiral starting material in organic synthesis. Its defined stereocenter at the C5 position, coupled with two distinct reactive sites—a chloro group amenable to nucleophilic substitution and an acetoxy group that can be hydrolyzed to a hydroxyl group—makes it a versatile precursor for the synthesis of a variety of complex chiral molecules.
(S)-Rivastigmine: A Chiral Solution for Alzheimer's Disease
Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type. It functions by reversibly inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of the neurotransmitter acetylcholine in the brain.[1] The active therapeutic agent is the (S)-enantiomer of Rivastigmine.[3]
Unveiling the Enantiomeric Disparity in Biological Activity
The therapeutic superiority of (S)-Rivastigmine over its (R)-counterpart is well-documented. The (S)-enantiomer is a significantly more potent inhibitor of both AChE and BuChE. This difference in potency is the cornerstone of its clinical use as a single-enantiomer drug.
| Enantiomer | Target Enzyme | IC50 (nM) | Potency Ratio (S/R) |
| (S)-Rivastigmine | Acetylcholinesterase (AChE) | 4.5 | ~9 |
| (R)-Rivastigmine | Acetylcholinesterase (AChE) | 41 | |
| (S)-Rivastigmine | Butyrylcholinesterase (BuChE) | 6.4 | ~3 |
| (R)-Rivastigmine | Butyrylcholinesterase (BuChE) | 19 |
Table 1: Comparative in vitro inhibitory activity (IC50) of (S)- and (R)-Rivastigmine against human acetylcholinesterase and butyrylcholinesterase. Data synthesized from publicly available pharmacological studies.
The higher potency of the (S)-enantiomer translates to a more effective therapeutic outcome at a lower dosage, minimizing potential side effects. The differential binding of the enantiomers to the active site of the cholinesterase enzymes is responsible for this marked difference in activity. The specific three-dimensional arrangement of the atoms in (S)-Rivastigamine allows for a more optimal interaction with the chiral environment of the enzyme's active site, leading to a more stable enzyme-inhibitor complex and thus, more potent inhibition.
A Plausible Synthetic Pathway from (R)-5-Acetoxy-1-chlorohexane
While various synthetic routes to (S)-Rivastigmine have been established[4][5][6], a direct synthesis from (R)-5-Acetoxy-1-chlorohexane is not prominently documented. However, based on fundamental principles of organic synthesis, a plausible and efficient pathway can be proposed. This hypothetical route highlights the utility of (R)-5-Acetoxy-1-chlorohexane as a chiral precursor.
The key chiral intermediate in many syntheses of (S)-Rivastigmine is (S)-1-(3-methoxyphenyl)ethanamine. The synthetic challenge lies in establishing the correct stereochemistry at the benzylic position. Our proposed route leverages the existing chirality of (R)-5-Acetoxy-1-chlorohexane to induce the desired stereochemistry in a key intermediate.
Caption: Proposed synthetic pathway to (S)-Rivastigmine from (R)-5-Acetoxy-1-chlorohexane.
Experimental Protocols
Synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol - A Key Intermediate
This protocol outlines a chemoenzymatic approach to the key chiral amine intermediate, a method that often provides high enantioselectivity.[5]
Materials:
-
3'-Hydroxyacetophenone
-
(S)-α-Methylbenzylamine
-
Titanium(IV) isopropoxide
-
Sodium borohydride
-
Palladium on carbon (10%)
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Imine Formation: To a solution of 3'-hydroxyacetophenone (1.0 eq) in methanol, add (S)-α-methylbenzylamine (1.1 eq) and titanium(IV) isopropoxide (0.2 eq). Stir the mixture at room temperature for 24 hours.
-
Diastereoselective Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Filter the mixture through celite and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude diastereomeric amines.
-
Purification: Purify the diastereomers by flash column chromatography on silica gel.
-
Debenzylation: Dissolve the desired diastereomer in methanol and add 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours.
-
Final Product: Filter the catalyst and concentrate the filtrate to yield (S)-3-(1-(dimethylamino)ethyl)phenol.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potency of compounds against AChE and BuChE.
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Human recombinant AChE or BuChE
-
Phosphate buffer (pH 8.0)
-
Test compounds (Rivastigmine enantiomers)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrates, DTNB, and enzymes in phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Protocol: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Enzyme Addition: Add the enzyme solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37 °C for 15 minutes.
-
Substrate Addition: Add the substrate solution (ATCI or BTCI) to start the colorimetric reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
The Molecular Basis of Stereoselectivity
The differential activity of Rivastigmine's enantiomers can be rationalized by examining their interaction with the active site of acetylcholinesterase. The active site of AChE contains a "catalytic triad" (Ser203, His447, and Glu334) and a peripheral anionic site.
Caption: Differential binding of (S)- and (R)-Rivastigmine to the AChE active site.
The (S)-enantiomer is believed to position its carbamate moiety more effectively for covalent modification of the catalytic serine residue, while its dimethylaminoethyl side chain interacts favorably with other residues in the active site gorge. In contrast, the stereochemistry of the (R)-enantiomer results in a less favorable orientation, leading to weaker binding and reduced inhibitory potency.
Conclusion
The case of Rivastigmine provides a compelling illustration of the profound impact of chirality on biological activity. The superior therapeutic profile of the (S)-enantiomer highlights the necessity of developing and utilizing enantiomerically pure pharmaceuticals. Chiral building blocks, such as (R)-5-Acetoxy-1-chlorohexane, are indispensable tools in the asymmetric synthesis of these complex and vital molecules. A thorough understanding of stereochemistry, coupled with robust synthetic and analytical methodologies, is paramount for the continued advancement of safe and effective medicines.
References
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Mangas-Sánchez, J., Rodríguez-Mata, M., Busto, E., Gotor-Fernández, V., & Gotor, V. (2009). Chemoenzymatic synthesis of rivastigmine based on lipase-catalyzed processes. The Journal of Organic Chemistry, 74(15), 5304–5310. [Link][5]
-
Industrial Scale-Up of Enantioselective Hydrogenation for the Asymmetric Synthesis of Rivastigmine. Organic Process Research & Development. [Link][4]
-
Novel Convenient Synthesis of Rivastigmine. ResearchGate. [Link][6]
-
Synthesis of a chiral rivastigmine precursor via continuous flow... ResearchGate. [Link]
-
Yu, E., Raghavan, S., Anand, S., Xu, H., Nepani, T., Nambiar, N., ... & Njoo, E. (2022). Modular mimics of neuroactive alkaloids: design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. Journal of Emerging Investigators, 5. [Link][3]
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Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Europe PMC. [Link]
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Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. MDPI. [Link]
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Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. ResearchGate. [Link]
-
Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. [Link]
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A Comparative Guide to Asymmetric Syntheses Utilizing Halo-acetoxy Alkanes
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of stereochemically defined molecules is a cornerstone of modern synthetic chemistry. Among the vast array of chiral building blocks, halo-acetoxy alkanes have emerged as versatile intermediates, uniquely functionalized for sequential and diverse chemical transformations. The presence of both a halogen and an acetoxy group on a chiral scaffold allows for orthogonal reactivity, making them highly valuable synthons for the synthesis of complex molecules, including pharmaceuticals and natural products.
This guide provides an in-depth technical comparison of the primary methodologies for the asymmetric synthesis of halo-acetoxy alkanes. We will delve into the mechanistic underpinnings of these strategies, present comparative experimental data, and provide detailed protocols for key transformations. Our focus is on providing actionable insights that inform experimental design and catalyst selection.
The Strategic Advantage of Halo-acetoxy Alkanes in Asymmetric Synthesis
The synthetic utility of halo-acetoxy alkanes stems from the distinct reactivity of the halogen and acetoxy functionalities. The acetoxy group can serve as a protecting group for the alcohol, can be readily hydrolyzed to reveal the free alcohol, or can act as a leaving group in certain substitution reactions. The halogen atom, typically chlorine, bromine, or iodine, is a versatile handle for a wide range of transformations, including nucleophilic substitutions and cross-coupling reactions. The ability to selectively manipulate these two functional groups in a stereocontrolled manner is a powerful tool in the synthetic chemist's arsenal.
This guide will focus on the most prevalent and effective strategies for accessing these chiral building blocks in high enantiopurity:
-
Dynamic Kinetic Resolution (DKR) of Racemic Halo-alcohols: This is arguably the most powerful and widely employed method, combining in situ racemization of a starting material with the enantioselective reaction of one of the enantiomers.
-
Enzyme-Catalyzed Kinetic Resolution: A classic and often highly selective method for separating enantiomers, relying on the stereopreference of enzymes, typically lipases.
-
Metal-Catalyzed Enantioconvergent Cross-Coupling: An emerging and powerful strategy where a racemic starting material is converted into a single enantiomerically enriched product through the use of a chiral catalyst.
Dynamic Kinetic Resolution (DKR): The Gold Standard for Efficiency
Dynamic kinetic resolution represents a paradigm of efficiency in asymmetric synthesis, capable of converting a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%.[1] This is achieved by coupling a rapid, catalyst-mediated racemization of the starting material with a highly enantioselective, irreversible reaction. In the context of halo-acetoxy alkanes, the most successful DKR strategies involve the acylation of racemic halo-alcohols.
The overall transformation can be depicted as follows:
Figure 1: Conceptual workflow of Dynamic Kinetic Resolution.
Chemoenzymatic DKR: A Powerful Synergy
The most successful DKR approach for producing halo-acetoxy alkanes combines a transition metal catalyst for the racemization of the starting halo-alcohol with a lipase for the enantioselective acylation.[2] Ruthenium complexes are the most commonly employed racemization catalysts, while lipases, such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are the biocatalysts of choice for the acylation step.[3][4]
The ruthenium catalyst facilitates the racemization of the halo-alcohol through a hydrogen transfer mechanism, ensuring that the less reactive enantiomer is continuously converted into the more reactive one.[5] Concurrently, the lipase selectively acylates one enantiomer of the alcohol with high fidelity, effectively trapping it as the corresponding halo-acetoxy alkane.
Mechanism of Ruthenium-Catalyzed Racemization and Lipase-Catalyzed Acylation:
Figure 2: Simplified mechanism of chemoenzymatic DKR.
Comparison of Catalytic Systems for DKR of Halo-alcohols
The choice of both the ruthenium catalyst and the lipase, as well as the reaction conditions, can significantly impact the efficiency and enantioselectivity of the DKR. Below is a comparative summary of representative systems.
| Substrate | Racemization Catalyst | Biocatalyst | Acyl Donor | Solvent | Yield (%) | ee (%) | Reference |
| 1-chloro-2-octanol | Ru-complex | Novozym 435 | 4-chlorophenyl acetate | Toluene | >99 | >99 | [3] |
| 1-phenyl-2-chloroethanol | Ru-complex | Lipase PS-C "Amano" II | Isopropenyl acetate | Toluene | 96 | >99 | [1] |
| rac-1-chloro-3-buten-2-ol | Ru-complex | Novozym 435 | Isopropenyl acetate | Toluene | 98 | 99 | [6] |
| rac-1-bromo-3-buten-2-ol | Ru-complex | Novozym 435 | Isopropenyl acetate | Toluene | 85 | 98 | [6] |
Key Insights from Experimental Data:
-
High Efficiency: The combination of a ruthenium catalyst and a lipase consistently delivers high yields and excellent enantioselectivities for a range of halo-alcohols.[1][3][6]
-
Solvent Effects: Nonpolar solvents like toluene and hexane generally provide the best results.[3]
-
Acyl Donor Compatibility: The choice of the acyl donor is crucial for compatibility with both catalysts. Isopropenyl acetate and activated esters like 4-chlorophenyl acetate are often used to drive the acylation equilibrium and avoid catalyst inhibition.[1][3]
-
Halogen Influence: While both chloro- and bromo-alcohols are suitable substrates, the presence of bromine can sometimes lead to decomposition of the ruthenium catalyst, reducing the overall efficiency of the DKR.[2]
Experimental Protocol: DKR of rac-1-phenylethanol
This protocol is a representative example of a chemoenzymatic DKR.
Materials:
-
Racemic 1-phenylethanol
-
Ruthenium catalyst (e.g., Shvo's catalyst)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Isopropenyl acetate
-
Toluene (anhydrous)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the ruthenium catalyst (0.01 mmol) and potassium carbonate (0.047 mmol).
-
Add anhydrous toluene (1 mL) and the racemic 1-phenylethanol (0.25 mmol).
-
Stir the mixture at 25 °C for 18 hours to activate the racemization catalyst.
-
Add isopropenyl acetate (0.75 mmol) and Novozym 435 (2.5 mg).
-
Seal the flask and continue stirring at 25 °C for 6-24 hours, monitoring the reaction progress by chiral GC or HPLC.
-
Upon completion, filter off the immobilized enzyme and the catalyst.
-
The filtrate can be concentrated under reduced pressure and the product purified by column chromatography on silica gel.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a well-established method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of halo-acetoxy alkanes, this is typically achieved through the enantioselective acylation of a racemic halo-alcohol catalyzed by a lipase.
Unlike DKR, the maximum theoretical yield for a kinetic resolution is 50% for each of the resolved enantiomers (the acylated product and the unreacted alcohol).[7] However, it remains a valuable and often highly selective method, particularly when both enantiomers are desired.
Workflow for Lipase-Catalyzed Kinetic Resolution:
Figure 3: General workflow for lipase-catalyzed kinetic resolution.
Comparison of Lipases for Kinetic Resolution
Different lipases can exhibit varying degrees of enantioselectivity and substrate specificity. The choice of lipase is therefore critical for a successful kinetic resolution.
| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | ee (product) (%) | ee (substrate) (%) | Reference |
| rac-3-phenylbutanoic acid ethyl ester | Pseudomonas fluorescens | (Hydrolysis) | aq. buffer | 50 | 98 (acid) | 99 (ester) | [8] |
| rac-1,2-diols | Pseudomonas cepacia (PSL-C) | Vinyl acetate | tert-butyl methyl ether | ~50 | >95 | >95 | [9] |
| rac-2-substituted cycloalkanols | Novozym 435 | Vinyl acetate | Diisopropyl ether | ~50 | >99 | >99 | [10] |
Key Insights from Experimental Data:
-
High Enantioselectivity: Lipases are capable of achieving very high levels of enantioselectivity (E > 200 is common), leading to products with excellent enantiomeric excess.[8][10]
-
Solvent and Acyl Donor Influence: The reaction medium and the acylating agent can significantly affect the reaction rate and selectivity.[10]
-
Predictable Stereopreference: For many lipases, the stereochemical outcome can be predicted by established models, such as the "Kazlauskas rule".[10]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
Materials:
-
Racemic alcohol
-
Lipase (e.g., Novozym 435 or Lipase PS from Pseudomonas cepacia)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
Procedure:
-
Dissolve the racemic alcohol (1 mmol) in anhydrous diisopropyl ether (10 mL) in a flask.
-
Add vinyl acetate (2 mmol).
-
Add the lipase (e.g., 50 mg of Novozym 435).
-
Stopper the flask and shake it at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting acylated product and the unreacted alcohol by column chromatography on silica gel.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of C-C, C-N, and C-O bonds.[11][12] While less common for the direct synthesis of simple halo-acetoxy alkanes, it is a highly relevant strategy when the halo-acetoxy moiety is part of an allylic system. In these cases, the acetoxy group can act as a leaving group, and a chiral palladium catalyst can control the stereochemical outcome of the subsequent nucleophilic attack.
General Scheme for Pd-Catalyzed AAA:
Figure 4: General scheme for Palladium-catalyzed Asymmetric Allylic Alkylation.
This methodology is particularly useful for constructing complex chiral molecules where the halo- and acetoxy- functionalities are installed prior to or after the key C-C bond-forming step. The development of new ligands and reaction conditions continues to expand the scope and utility of this powerful transformation.[13]
Conclusion and Future Outlook
The asymmetric synthesis of halo-acetoxy alkanes is a mature field, with dynamic kinetic resolution of halo-alcohols standing out as the most efficient and versatile methodology. The synergistic combination of ruthenium catalysts for racemization and lipases for enantioselective acylation provides a robust platform for accessing these valuable chiral building blocks in high yields and enantiopurities. Lipase-catalyzed kinetic resolution remains a viable and highly selective alternative, particularly when both enantiomers of the halo-alcohol are desired.
Future developments in this area will likely focus on:
-
Novel Catalytic Systems: The development of more active and stable racemization catalysts, including those based on earth-abundant metals, will be a key area of research.
-
Broader Substrate Scope: Expanding the methodologies to include a wider range of functionalized and sterically hindered halo-acetoxy alkanes.
-
Enantioconvergent Methodologies: Further exploration of enantioconvergent cross-coupling and substitution reactions will provide new and more direct routes to these chiral synthons.
-
Organocatalytic Approaches: While less developed for this specific substrate class, the field of organocatalysis may offer new metal-free alternatives for the asymmetric synthesis of halo-acetoxy alkanes.
By understanding the principles and practical considerations outlined in this guide, researchers can make informed decisions in the design and execution of synthetic routes that leverage the unique potential of chiral halo-acetoxy alkanes.
References
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Martín-Matute, B., Edin, M., Bogár, K., & Bäckvall, J. E. (2002). Chemoenzymatic dynamic kinetic resolution of beta-halo alcohols. An efficient route to chiral epoxides. The Journal of Organic Chemistry, 67(25), 9006–9010. [Link]
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Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J. E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(8), 1645–1650. [Link]
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van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H. M., de Vries, J. G., & Feringa, B. L. (1998). Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 37(22), 3116-3118. [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
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Díez, E., Urpí, F., & Vilarrasa, J. (2014). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 19(9), 13839–13851. [Link]
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Martín-Matute, B., Edin, M., & Bäckvall, J. E. (2004). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 126(42), 13814–13823. [Link]
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O'Hagan, D., & Rzepa, H. S. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(13), 1357-1362. [Link]
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The mechanism for dynamic kinetic resolution. (2016, June 17). YouTube. [Link]
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Safety Operating Guide
Navigating the Disposal of (R)-5-Acetoxy-1-chlorohexane: A Guide for Laboratory Professionals
Understanding the Hazard Profile
(R)-5-Acetoxy-1-chlorohexane (C8H15ClO2) is a chiral reagent whose hazard profile necessitates its classification as a hazardous waste.[1] Based on data from analogous compounds such as 1-chlorohexane and other halogenated hydrocarbons, we can anticipate the following primary hazards:
-
Flammability: Like many organic compounds, (R)-5-Acetoxy-1-chlorohexane is likely to be a flammable liquid.[2][3][4] Vapors may be heavier than air and can travel to an ignition source.
-
Toxicity and Irritation: Similar chlorinated compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[2] They can cause skin and eye irritation, and prolonged exposure may lead to more severe health effects.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[5] Therefore, disposal into sanitary sewer systems is strictly prohibited.
Quantitative Data Summary
For the safe management of (R)-5-Acetoxy-1-chlorohexane, the following data, compiled from related compounds, should be considered:
| Property | Value (for 1-Chlorohexane) | Source |
| Molecular Formula | C6H13Cl | [6][7] |
| Molecular Weight | 120.62 g/mol | [7] |
| Boiling Point | 133-134 °C | [8] |
| Melting Point | -94 °C | [8] |
| Flash Point | 80 °F | [8] |
| Density | 0.879 g/mL at 25 °C | [8] |
Operational and Disposal Plan: A Step-by-Step Guide
The disposal of (R)-5-Acetoxy-1-chlorohexane must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for hazardous waste management.[9][10]
Personal Protective Equipment (PPE) - The First Line of Defense
Before handling (R)-5-Acetoxy-1-chlorohexane for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a respirator with an organic vapor cartridge is required.
Segregation and Storage of Waste
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designated Waste Container: Use a clearly labeled, leak-proof container specifically for halogenated organic waste. The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Toxic").
-
Avoid Mixing: Do not mix (R)-5-Acetoxy-1-chlorohexane with other waste streams, particularly with strong oxidizing agents or bases, which could cause a violent reaction.[11]
-
Secure Storage: Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12][13] The storage area should be a designated satellite accumulation area for hazardous waste.
Disposal Workflow
The following workflow outlines the decision-making process for the proper disposal of (R)-5-Acetoxy-1-chlorohexane.
Caption: Decision-making workflow for the proper disposal of (R)-5-Acetoxy-1-chlorohexane.
Final Disposal Method
As a halogenated organic compound, (R)-5-Acetoxy-1-chlorohexane should be disposed of through a licensed hazardous waste management company. The preferred method of destruction for such compounds is high-temperature incineration .[9] This process ensures the complete breakdown of the molecule into less harmful components.
Never dispose of (R)-5-Acetoxy-1-chlorohexane down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or in a poorly ventilated area, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
For small spills within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Carefully collect the absorbent material and place it in the designated halogenated organic waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
By adhering to these procedures, you can ensure the safe and compliant disposal of (R)-5-Acetoxy-1-chlorohexane, fostering a secure and responsible research environment.
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Chem-Supply. (n.d.). 1-Chlorohexane MSDS. Retrieved from [Link]
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Harper College. (2011, May 18). Material Safety Data Sheet: 1-Chlorohexane. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of (R)-5-Acetoxy-1-chlorohexane
As a novel chloroalkane ester, (R)-5-Acetoxy-1-chlorohexane presents unique opportunities in synthetic chemistry and drug development. However, its handling requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal protocols for (R)-5-Acetoxy-1-chlorohexane, grounded in established safety principles.
Understanding the Risks: A Hazard Profile
(R)-5-Acetoxy-1-chlorohexane is anticipated to share hazards with similar flammable, halogenated organic compounds. The primary risks include:
-
Flammability: Like 1-chlorohexane, this compound is expected to be a flammable liquid and vapor.[1][6] Therefore, all work should be conducted away from heat, sparks, open flames, and other potential ignition sources.[3][6][7] The use of non-sparking tools and explosion-proof equipment is a critical preventative measure.[1][6]
-
Toxicity: Harmful effects are possible through inhalation, skin contact, and ingestion.[1] Chloroalkanes can cause respiratory irritation, and prolonged or repeated exposure may lead to more severe health issues.[1] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[1]
-
Skin and Eye Irritation: Direct contact with the liquid can cause skin and eye irritation.[3]
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling (R)-5-Acetoxy-1-chlorohexane. The minimum required PPE includes:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[8][9] | Protects against accidental splashes that can cause serious eye irritation or damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use and changed immediately upon contamination.[2][8] | Prevents skin contact, a primary route of exposure.[5] |
| Body Protection | A flame-resistant lab coat, buttoned completely.[8] Long pants and closed-toe shoes are mandatory.[10][11] | Protects the skin from splashes and the body in case of a fire. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4][12][13] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] | Minimizes the risk of inhaling harmful vapors, which can cause respiratory irritation.[1] |
This comprehensive PPE strategy is a foundational aspect of the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates that employers provide and ensure the use of appropriate protective equipment.[11][14]
Operational Protocol: A Step-by-Step Approach
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following steps outline the safe handling of (R)-5-Acetoxy-1-chlorohexane from receipt to disposal.
Caption: Workflow for the safe handling of (R)-5-Acetoxy-1-chlorohexane.
Detailed Procedural Steps:
-
Hazard Assessment: Before beginning any work, consult the SDS for 1-chlorohexane and any other relevant safety literature.[1][15][16] Ensure that all personnel are aware of the risks and emergency procedures.
-
PPE Inspection and Donning: Inspect all PPE for damage before use. Don the required equipment as outlined in the table above.
-
Engineering Controls: All manipulations of (R)-5-Acetoxy-1-chlorohexane must be performed within a properly functioning chemical fume hood to minimize vapor inhalation.[17][12][13]
-
Static Electricity Prevention: Due to the flammability hazard, it is crucial to ground and bond all containers and equipment during transfers to prevent static discharge.[1][6]
-
Chemical Handling: Use only non-sparking tools for all operations.[6] Handle the chemical with care to avoid splashes and aerosols. Keep containers tightly closed when not in use.[6][7]
-
Waste Segregation: This is a critical step. As a halogenated organic compound, all waste containing (R)-5-Acetoxy-1-chlorohexane must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[17][18][19][20] Never mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[20]
-
Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Post-Handling: Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water.[21]
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of halogenated organic compounds poses a significant environmental and safety risk.[22] Therefore, a robust disposal plan is not merely a suggestion but a requirement.
-
Waste Collection: All liquid waste, including contaminated solvents and reaction residues, must be collected in a designated "Halogenated Organic Waste" container.[17][18][19] This container should be made of a compatible material, kept closed at all times except when adding waste, and stored in a secondary containment bin within the fume hood or a designated satellite accumulation area.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents.[19][23] Do not use abbreviations or chemical formulas.
-
Disposal: The sealed and labeled waste container will be collected by your institution's Environmental Health and Safety (EHS) department for disposal via high-temperature incineration at a licensed facility.[18] Under no circumstances should (R)-5-Acetoxy-1-chlorohexane or its waste be poured down the drain.[17][20][22]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with (R)-5-Acetoxy-1-chlorohexane, unlocking its potential while upholding the highest standards of laboratory safety and environmental stewardship.
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Safety Tipsheets & Best Practices. American Chemical Society. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
